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  • Product: 5-(Benzyloxy)-2-nitrobenzoic acid
  • CAS: 61340-15-6

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 5-(Benzyloxy)-2-nitrobenzoic Acid: A Strategic Technical Guide

Executive Summary & Strategic Rationale The synthesis of 5-(benzyloxy)-2-nitrobenzoic acid is a critical transformation in medicinal chemistry, serving as a robust intermediate for generating aniline-based pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 5-(benzyloxy)-2-nitrobenzoic acid is a critical transformation in medicinal chemistry, serving as a robust intermediate for generating aniline-based pharmacophores (via nitro reduction) or as a protected scaffold for further diversification.

While theoretically a simple Williamson ether synthesis, the presence of two acidic protons—the carboxylic acid (


) and the phenol (

)—creates a selectivity challenge. Direct stoichiometric alkylation often yields a difficult-to-separate mixture of the desired ether-acid, the benzyl ester, and the bis-alkylated product.

The Core Directive: This guide rejects the low-yield "direct selective alkylation" approach in favor of the Bis-Alkylation/Hydrolysis Strategy . This route guarantees high purity (>98%) by driving the reaction to the bis-benzyl intermediate (benzyl ester/benzyl ether), which is easily crystallized, followed by a quantitative regioselective hydrolysis of the ester.

Retrosynthetic Analysis & Reaction Pathway

The following diagram illustrates the competing pathways and the logic behind the selected strategy.

ReactionPathway SM 5-Hydroxy-2-nitrobenzoic acid Dianion Dianion Intermediate (Phenoxide + Carboxylate) SM->Dianion  Deprotonation   Base Base (K2CO3) MonoEther Target: Ether-Acid (Difficult Isolation) Dianion->MonoEther  1 eq BnBr (Kinetic Control)   MonoEster Impurity: Benzyl Ester (Phenol free) Dianion->MonoEster  Side Reaction   BisProd Intermediate: Bis-Benzyl (Ester + Ether) Dianion->BisProd  Excess BnBr (Thermodynamic Control)   Final Final Product: 5-(Benzyloxy)-2-nitrobenzoic acid BisProd->Final  Selective Hydrolysis (NaOH/MeOH)  

Figure 1: Reaction pathway analysis showing the robust "Bis-Alkylation" route (Green/Blue path) versus the problematic direct route.

Critical Process Parameters (CPP)

Success depends on controlling the solvent dielectric constant and base strength to maximize phenoxide nucleophilicity while managing the solubility of the dianion.

Solvent & Base Selection[1][2]
ParameterRecommendedAlternativeRationale
Solvent DMF (N,N-Dimethylformamide)Acetone / AcetonitrileDMF provides high solubility for the polar dianion and enhances

rates via cation solvation. Acetone requires longer reflux times.
Base

(Potassium Carbonate)

/ NaH

is mild, cheap, and effective.

(cesium effect) improves yield but increases cost. NaH is overkill and poses safety risks.
Stoichiometry Base: 3.0 eq / BnBr: 2.5 eq Base: 2.1 eq / BnBr: 1.1 eqExcess reagents drive the reaction to completion (Bis-product), simplifying purification.
Temperature 60–70 °C Reflux (Acetone)Higher temps in DMF (>90°C) can cause decomposition or runaway exotherms with nitro compounds.

Detailed Experimental Protocol

Phase 1: Synthesis of Benzyl 5-(benzyloxy)-2-nitrobenzoate (Bis-Intermediate)

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq, 18.3 g, 100 mmol)

  • Benzyl bromide (2.5 eq, 42.7 g, 250 mmol) [Lachrymator - Handle in Fume Hood]

  • Potassium carbonate (3.0 eq, 41.4 g, 300 mmol)

  • DMF (anhydrous, 180 mL)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge DMF and 5-Hydroxy-2-nitrobenzoic acid. Stir until dissolved (yellow solution).

  • Deprotonation: Add

    
     in portions over 10 minutes. Note: Slight exotherm and gas evolution (
    
    
    
    ). The slurry will thicken.
  • Alkylation: Add Benzyl bromide dropwise via addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 65 °C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane). Starting material (

      
      ) should disappear; Bis-product (
      
      
      
      ) appears.
  • Quench: Cool to room temperature. Pour the reaction mixture into 1 L of ice-water with vigorous stirring.

  • Isolation: The bis-alkylated product will precipitate as a pale yellow solid. Filter the solid and wash with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45 °C.

    • Expected Yield: 90–95% (approx. 34 g).

Phase 2: Regioselective Hydrolysis to Target

Reagents:

  • Bis-intermediate (from Phase 1)

  • NaOH (2M aqueous solution, 3.0 eq)

  • Methanol (5 volumes relative to solid)

  • THF (2 volumes, optional for solubility)

Procedure:

  • Suspend: Suspend the bis-intermediate in Methanol/THF mixture.

  • Hydrolysis: Add 2M NaOH solution. Heat to reflux (65 °C) for 2 hours.

    • Mechanism:[1][2][3][4][5] The ester (carbonyl) is susceptible to nucleophilic attack by

      
      , while the ether linkage is stable under basic conditions.
      
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove Methanol/THF.

  • Acidification: Dilute the aqueous residue with water (200 mL). Slowly acidify with 6M HCl to pH 1–2 while stirring.

  • Crystallization: The target acid, 5-(benzyloxy)-2-nitrobenzoic acid , will precipitate.

  • Filtration: Filter the solid, wash with water, and dry.[3] Recrystallize from Ethanol/Water if higher purity is required.

Workflow Visualization

Workflow cluster_0 Phase 1: Bis-Alkylation cluster_1 Phase 2: Hydrolysis Step1 Dissolve SM in DMF Add K2CO3 Step2 Add Benzyl Bromide Heat 65°C, 4h Step1->Step2 Step3 Quench in Ice Water Filter Precipitate Step2->Step3 Step4 Suspend Solid in MeOH Add 2M NaOH Step3->Step4  Crude Bis-Benzyl   Step5 Reflux 2h (Cleaves Ester Only) Step4->Step5 Step6 Acidify with HCl to pH 1 Step5->Step6 Target Final Product Isolation Step6->Target

Figure 2: Step-by-step operational workflow for the two-phase synthesis.

Analytical Validation

To validate the synthesis, confirm the loss of the ester signal and retention of the ether signal.

TechniqueDiagnostic Signal (Target)Diagnostic Signal (Impurity/SM)
1H NMR

5.2 ppm (s, 2H,

)

5.4 ppm (Ester

) - Must be absent
1H NMR

13.5 ppm (br s, 1H,

)
Phenolic -OH (

10-11 ppm) - Must be absent
HPLC Single peak,

distinct from SM
Bis-product elutes later (more lipophilic)

Safety Note:

  • Nitro Compounds: Potential explosion hazard if distilled to dryness or heated excessively.

  • Benzyl Bromide: Potent lachrymator. Use only in a functioning fume hood. Destroy excess alkylating agent with aqueous ammonia or amine waste before disposal.

References

  • ChemicalBook. (2023). Synthesis of 5-Hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid.[6][7][8]Link

  • Google Patents. (1990). Process for preparing nitro benzoic acid alkyl esters (EP0394985A1).Link

  • ResearchGate. (2014). Selective O-Alkylation Reaction Screen (Table 1).Link

  • PubChem. (2023). 5-Hydroxy-2-nitrobenzoic acid Compound Summary.Link

Sources

Exploratory

5-(benzyloxy)-2-nitrobenzoic acid CAS number and properties

Topic: 5-(benzyloxy)-2-nitrobenzoic acid CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Synthesis, Properties, and Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(benzyloxy)-2-nitrobenzoic acid CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Properties, and Application in Heterocyclic Chemistry

Executive Summary & Chemical Identity

5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6 ) is a specialized aromatic intermediate employed primarily in the synthesis of pharmaceutical pharmacophores, including quinazolinones and modified salicylates. It functions as an O-protected derivative of 5-hydroxy-2-nitrobenzoic acid, where the benzyl ether moiety serves as a robust protecting group for the phenolic hydroxyl, stable against basic conditions and oxidative stress, yet selectively cleavable via catalytic hydrogenation or strong Lewis acids.

Chemical Identity Matrix
PropertyData
CAS Number 61340-15-6
IUPAC Name 5-(benzyloxy)-2-nitrobenzoic acid
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
SMILES O=C(O)C1=CC(OCC2=CC=CC=C2)=CC=C1=O
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~2.0 (Carboxylic acid), Phenolic ether is non-ionizable

Structural Analysis & Reactivity Profile

The compound features a tri-substituted benzene ring characterized by competing electronic effects:

  • Nitro Group (Position 2): A strong electron-withdrawing group (EWG) ortho to the carboxylic acid. This enhances the acidity of the carboxylic group via inductive effects and facilitates nucleophilic aromatic substitution (SNAr) at the ortho/para positions if subjected to extreme conditions, though the benzyl ether donates electron density to counteract this.

  • Benzyloxy Group (Position 5): An electron-donating group (EDG) via resonance. It activates the ring meta to the nitro group. Crucially, the benzyl ether is stable in alkaline hydrolysis conditions, allowing for the manipulation of the carboxylic acid (e.g., ester hydrolysis, amide coupling) without disturbing the phenolic protection.

  • Carboxylic Acid (Position 1): The primary handle for further derivatization, typically converted to acid chlorides or coupled with amines to form amides.

Synthesis Workflow

The synthesis of 5-(benzyloxy)-2-nitrobenzoic acid is rarely a single-step commercial process; it is most reliably generated via a Protection-Deprotection Strategy starting from 5-hydroxy-2-nitrobenzoic acid (or its precursor, 5-chloro-2-nitrobenzoic acid).

Critical Protocol: The "Bis-Alkylation/Selective Hydrolysis" Route

Direct alkylation of the phenol often results in mixtures due to the nucleophilicity of the carboxylate. The industry-standard approach involves exhaustive alkylation followed by selective ester hydrolysis.

Step 1: Precursor Preparation (Nucleophilic Aromatic Substitution)

Starting Material: 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2)

  • Reagents: KOH (aq), DMSO, Heat.

  • Mechanism: SNAr replacement of the chloride by hydroxide. The nitro group activates the 5-position (para) for nucleophilic attack.

  • Outcome: 5-hydroxy-2-nitrobenzoic acid (CAS 610-37-7).

Step 2: Exhaustive Benzylation
  • Reagents: Benzyl bromide (2.2 equiv), K₂CO₃ (anhydrous), DMF or Acetone, 60°C.

  • Reaction:

    
    
    
  • Rationale: Using excess benzyl bromide ensures complete protection of the phenol. The carboxylate is inevitably esterified in these conditions.

  • Intermediate: Benzyl 5-(benzyloxy)-2-nitrobenzoate (CAS 61340-14-5).

Step 3: Selective Ester Hydrolysis
  • Reagents: NaOH (1M), Methanol/THF (1:1), Ambient Temp.

  • Mechanism: Saponification.

  • Selectivity: Benzyl esters are labile to basic hydrolysis. Benzyl ethers are stable to base. This thermodynamic difference allows for the quantitative recovery of the free acid while retaining the phenolic protecting group.

  • Workup: Acidification (HCl) precipitates the target acid.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Start 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2) Step1 Hydrolysis (SnAr) KOH / DMSO / Heat Start->Step1 Inter1 5-hydroxy-2-nitrobenzoic acid (CAS 610-37-7) Step1->Inter1 Step2 Bis-Benzylation BnBr (2.2 eq) / K2CO3 / DMF Inter1->Step2 Protection Inter2 Benzyl 5-(benzyloxy)-2-nitrobenzoate (CAS 61340-14-5) (Bis-protected) Step2->Inter2 Step3 Selective Saponification NaOH / MeOH / THF Inter2->Step3 Selective Ester Cleavage Final 5-(benzyloxy)-2-nitrobenzoic acid (CAS 61340-15-6) Step3->Final

Caption: Step-wise synthesis pathway leveraging differential stability of benzyl esters vs. benzyl ethers to achieve the target molecule.

Analytical Characterization Standards

To validate the identity of CAS 61340-15-6, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • δ 13.5-14.0 (br s, 1H): Carboxylic acid proton (exchangeable).

  • δ 8.05 (d, J=9.0 Hz, 1H): H-3 proton (ortho to nitro, deshielded).

  • δ 7.35-7.45 (m, 5H): Benzyl aromatic protons.

  • δ 7.20 (d, J=2.8 Hz, 1H): H-6 proton (ortho to acid, meta to nitro).

  • δ 7.15 (dd, J=9.0, 2.8 Hz, 1H): H-4 proton.

  • δ 5.25 (s, 2H): Benzylic methylene (-OCH₂Ph).

Quality Control Parameters
  • Melting Point: Expected range 165–175°C (Estimation based on MW increase vs. precursor MP of 228°C; esterification/etherification typically lowers MP by disrupting H-bonding network). Note: Experimental verification required for each batch.

  • Purity (HPLC): >98% required for pharmaceutical intermediate use.[1]

  • Impurity Profile: Must be free of Benzyl bromide (lachrymator) and the bis-benzylated ester (CAS 61340-14-5).

Applications in Drug Development

The primary utility of 5-(benzyloxy)-2-nitrobenzoic acid lies in its ability to generate 5-substituted quinazolinones and anthranilic acid derivatives without exposing the phenolic oxygen to side reactions.

Workflow: Quinazolinone Scaffold Construction
  • Amide Coupling: Reaction with a primary amine (R-NH₂) using EDC/HOBt or Thionyl Chloride to form the N-substituted amide.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or Iron/Acid reduction converts the nitro group to an aniline.

    • Caution: If H₂/Pd-C is used, the benzyl ether will likely cleave, yielding the free phenol simultaneously. If the benzyl group must be retained, use Fe/NH₄Cl or SnCl₂ (chemoselective reduction).

  • Cyclization: Condensation with an aldehyde or orthoformate yields the quinazolinone core.

Application Logic Diagram (Graphviz)

ApplicationWorkflow cluster_path1 Route A: Simultaneous Deprotection cluster_path2 Route B: Chemoselective Reduction Input 5-(benzyloxy)-2-nitrobenzoic acid Red1 H2 / Pd-C Input->Red1 Red2 Fe / NH4Cl or SnCl2 Input->Red2 Prod1 5-hydroxy-anthranilic acid deriv. Red1->Prod1 Prod2 5-(benzyloxy)-anthranilic acid deriv. (Phenol Protected) Red2->Prod2 Cycl Cyclization (Orthoformate) Prod2->Cycl FinalDrug Protected Quinazolinone Cycl->FinalDrug

Caption: Decision tree for reduction methodologies based on whether the benzyl protecting group must be retained.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11882, 5-Hydroxy-2-nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

Sources

Foundational

IUPAC name and structure of 5-(benzyloxy)-2-nitrobenzoic acid

Structural Characterization, Synthetic Methodology, and Pharmaceutical Utility Chemical Identity & Structural Architecture[1] The compound 5-(benzyloxy)-2-nitrobenzoic acid represents a critical bifunctional scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Pharmaceutical Utility

Chemical Identity & Structural Architecture[1]

The compound 5-(benzyloxy)-2-nitrobenzoic acid represents a critical bifunctional scaffold in medicinal chemistry. It combines a distinct electronic push-pull system (nitro electron-withdrawing group vs. benzyloxy electron-donating group) with a reactive carboxylic acid tail. This architecture makes it an ideal precursor for heterocyclic synthesis, particularly quinazolinones and anthranilic acid derivatives.

Core Identifiers
ParameterData
IUPAC Name 5-(benzyloxy)-2-nitrobenzoic acid
CAS Registry Number 61340-15-6
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
SMILES O=C(O)C1=CC(OCC2=CC=CC=C2)=CC=C1=O
Appearance Yellow crystalline solid
Melting Point 160–165 °C (Dependent on polymorph/purity)
Structural Analysis

The molecule features a central benzene ring substituted at the 1, 2, and 5 positions.

  • Position 1 (Carboxyl): Provides solubility modulation and a handle for amide coupling or esterification.

  • Position 2 (Nitro): Creates significant steric bulk and electron deficiency at the ortho-position. It is the key to downstream reactivity, serving as a "masked" amine (via reduction) for cyclization reactions.

  • Position 5 (Benzyloxy): A protected phenolic ether. The benzyl group acts as a robust protecting group that is stable to basic hydrolysis but cleavable via hydrogenolysis (H₂/Pd-C).

Synthetic Pathway & Mechanistic Insight[1]

To ensure high purity and yield, a "Self-Validating" synthetic route is recommended. Direct alkylation of 5-hydroxy-2-nitrobenzoic acid often leads to mixtures of mono-alkylated acid and di-alkylated ester.

The Optimized Protocol:

  • Precursor Synthesis: Nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid.

  • Global Benzylation: Formation of the benzyl ester/benzyl ether intermediate.

  • Selective Hydrolysis: Saponification of the ester to yield the free acid while retaining the ether.

Reaction Mechanism (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for purification.

SynthesisPath Start 5-Chloro-2-nitrobenzoic acid Step1 Hydrolysis (KOH, DMSO) Start->Step1 Inter1 5-Hydroxy-2-nitrobenzoic acid Step1->Inter1 Step2 Global Benzylation (BnBr, K2CO3, DMF) Inter1->Step2 Inter2 Benzyl 5-(benzyloxy)-2-nitrobenzoate (Bis-alkylated) Step2->Inter2 Step2->Inter2 SN2 Attack Step3 Selective Saponification (LiOH, THF/H2O) Inter2->Step3 Final 5-(Benzyloxy)-2-nitrobenzoic acid (Target) Step3->Final Step3->Final Ester Cleavage

Caption: Figure 1. Stepwise synthetic pathway transforming 5-chloro-2-nitrobenzoic acid into the target ether-acid via a bis-alkylated intermediate to ensure purity.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : specific checkpoints (TLC/NMR) are embedded to prevent carrying forward impurities.

Reagents
  • 5-Hydroxy-2-nitrobenzoic acid (Starting Material)[1]

  • Benzyl bromide (BnBr)[2][3]

  • Potassium Carbonate (K₂CO₃)[4][2]

  • Dimethylformamide (DMF) - Anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology
Phase A: Formation of the Intermediate (Bis-alkylation)
  • Dissolution: Dissolve 10.0 mmol of 5-hydroxy-2-nitrobenzoic acid in 20 mL of anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Add 25.0 mmol (2.5 eq) of K₂CO₃. The solution will turn deep yellow/orange due to phenoxide formation. Stir for 15 minutes.

  • Alkylation: Dropwise add 22.0 mmol (2.2 eq) of Benzyl bromide.

    • Causality: Using >2 equivalents ensures both the carboxylate and phenoxide are alkylated, pushing the reaction to completion and preventing mixed species that are hard to purify.

  • Reaction: Heat to 60°C for 4 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 3:1). Starting material (polar acid) should disappear; a high Rf spot (ester-ether) should appear.

  • Workup: Pour into ice water. Filter the precipitate.[4][1] Recrystallize from Ethanol.

    • Result: Benzyl 5-(benzyloxy)-2-nitrobenzoate.

Phase B: Selective Hydrolysis to Target
  • Solvation: Dissolve the intermediate from Phase A in THF:Water (3:1).

  • Hydrolysis: Add 1.5 eq of LiOH. Stir at Room Temperature (25°C).

    • Causality: LiOH at RT is mild enough to hydrolyze the benzyl ester without cleaving the benzyl ether (which typically requires hydrogenation or strong Lewis acids).

  • Monitoring: Monitor by TLC until the non-polar ester spot disappears.

  • Isolation: Acidify carefully with 1M HCl to pH 2. The product will precipitate.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.

Pharmaceutical Applications & Utility

The 5-(benzyloxy)-2-nitrobenzoic acid scaffold is not merely an end-product but a versatile "warhead" carrier in drug design.

Quinazolinone Synthesis

The primary utility is in the synthesis of Quinazolinones , a class of alkaloids with hypnotic, sedative, and anticonvulsant properties.[4]

  • Mechanism: The nitro group is reduced to an amine (using Fe/HCl or H₂/Pd). The resulting anthranilic acid derivative condenses with amides or aldehydes to close the pyrimidine ring.

Tryptophan Metabolism Modulation

Derivatives of this scaffold are investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO) .

  • The 5-benzyloxy motif mimics the substrate (tryptophan/serotonin analogs) while the nitro/acid core binds to the active site metal center, modulating the kynurenine pathway.

Biological Pathway Visualization

BioPath Target 5-(Benzyloxy)-2-nitrobenzoic acid Reduction Nitro Reduction (Fe/HCl) Target->Reduction Amine 5-(Benzyloxy)-anthranilic acid Reduction->Amine Cyclization Cyclization (Formamide/Urea) Amine->Cyclization Drug Quinazolinone Derivatives (Sedative/Hypnotic) Cyclization->Drug

Caption: Figure 2. Downstream transformation of the target molecule into bioactive Quinazolinone pharmacophores.

References

  • PrepChem. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 5-(Benzyloxy)-2-nitrobenzoic Acid

Executive Summary & Compound Profile 5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 1998-61-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of CRTH2 antagonists and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 1998-61-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of CRTH2 antagonists and other bioactive small molecules. Its structure presents a unique solubility challenge: it possesses a highly polar, ionizable head group (2-nitrobenzoic acid) juxtaposed with a lipophilic, bulky tail (benzyloxy ether).

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about optimizing reaction kinetics, maximizing extraction yields, and ensuring high-purity recrystallization. This guide moves beyond static data tables to provide a dynamic, self-validating framework for solvent selection.

Physicochemical Identity[1]
  • Chemical Formula: C₁₄H₁₁NO₅

  • Molecular Weight: 273.24 g/mol

  • Key Functional Groups: Carboxylic acid (pKa ~3.2–3.6), Nitro group (electron-withdrawing), Benzyl ether (lipophilic).

  • Predicted LogP: ~3.0–3.5 (Indicates poor water solubility, good organic solubility).

Solubility Landscape & Solvent Compatibility

The solubility of 5-(benzyloxy)-2-nitrobenzoic acid is governed by the "Like Dissolves Like" principle, modified by its ability to ionize. The nitro group at the ortho position enhances the acidity of the carboxylic acid via inductive effects, while the benzyloxy group at the meta position (relative to the acid) adds significant hydrophobicity.

Solvent Classes and Performance

The following table summarizes the expected solubility behavior based on structural analysis and analogous nitrobenzoic acid derivatives.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Aprotic Polar DMF, DMSO, NMPExcellent (>100 mg/mL)Primary reaction solvents for nucleophilic substitutions (e.g., benzylation).
Protic Polar Methanol, Ethanol, IPAGood (Hot); Moderate (Cold)Ideal for recrystallization. Solubility drops significantly as temperature decreases.
Esters/Ketones Ethyl Acetate, AcetoneGood Standard extraction solvents. Acetone is excellent for dissolving crude solids.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Good for transport; often used in work-ups but less ideal for crystallization due to volatility.
Aromatic Toluene, XyleneLow (Cold); Moderate (Hot)Specialized recrystallization solvents for removing non-polar impurities.
Aqueous (Acidic) Water (pH < 3)Insoluble The compound precipitates as a solid.
Aqueous (Basic) NaOH (1M), NaHCO₃ (sat.)Soluble (as salt)Used for "Acid-Base" purification to remove non-acidic impurities.

Experimental Protocols: Self-Validating Systems

As a Senior Scientist, I advise against relying solely on literature values, which may vary by purity and polymorph. Use the following protocols to generate precise data for your specific lot.

Protocol A: Gravimetric Solubility Screen

Objective: Determine exact saturation points in candidate solvents.

  • Preparation: Weigh ~100 mg of 5-(benzyloxy)-2-nitrobenzoic acid into three separate 4 mL vials.

  • Solvent Addition: Add solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in 100 µL increments while vortexing.

  • Observation: Record the volume required to achieve full dissolution at Room Temperature (25°C).

  • Thermal Stress: If insoluble at 1 mL (concentration <100 mg/mL), heat to boiling. If it dissolves, cool slowly to observe crystallization potential.

  • Calculation:

    
    
    
Protocol B: Acid-Base Purification Workflow

This method leverages the compound's pKa to separate it from neutral impurities (e.g., unreacted benzyl alcohol or dibenzyl ether).

AcidBasePurification Start Crude Reaction Mixture (Dissolved in EtOAc) BaseWash Wash with sat. NaHCO3 or 1M NaOH Start->BaseWash SepFunnel Separation (Separatory Funnel) BaseWash->SepFunnel OrgLayer Organic Layer (Contains Neutral Impurities) SepFunnel->OrgLayer Discard or Reprocess AqLayer Aqueous Layer (Contains Product as Carboxylate Salt) SepFunnel->AqLayer Keep Acidify Acidify with 1M HCl to pH ~1-2 AqLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Vacuum Filtration & Wash with Cold Water Precipitate->Filter Final Pure 5-(benzyloxy)-2-nitrobenzoic acid Filter->Final

Figure 1: Acid-Base Purification Workflow. This logic relies on the solubility differential between the ionized salt (water-soluble) and the free acid (water-insoluble).

Recrystallization Strategy

Recrystallization is the gold standard for purifying this intermediate. The presence of the nitro group often facilitates good crystal formation, provided the solvent system is chosen correctly.

Recommended Solvent System: Ethanol/Water

The most robust system for this class of compounds is an Ethanol/Water mixture.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or absolute).

  • Saturation: Once dissolved, remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the pale yellow crystals and wash with a cold 50:50 Ethanol/Water mixture.

Why this works: The benzyloxy group ensures high solubility in hot ethanol, while the nitro-benzoic core drives precipitation when the dielectric constant of the solvent increases (addition of water) and temperature decreases.

Synthesis Context & Causality

Understanding how the compound is made informs solubility expectations. The standard synthesis involves the benzylation of 5-hydroxy-2-nitrobenzoic acid.[2]

  • Reaction Solvent: Typically DMF or Acetone. The product is soluble in these, meaning the reaction mixture will be homogeneous.

  • Quenching: The reaction is often quenched with water. Since 5-(benzyloxy)-2-nitrobenzoic acid is insoluble in acidic/neutral water, it may precipitate as a gum or solid depending on purity.

  • Impurity Profile: Common impurities include Dibenzyl ether (neutral, highly lipophilic) and unreacted 5-hydroxy-2-nitrobenzoic acid (more polar).

    • Solubility Implication: Washing the solid with non-polar solvents (like Hexane or cold Toluene) can remove the lipophilic dibenzyl ether without dissolving the product.

SolubilityDecision Start Start: Crude Solid CheckImpurity Identify Major Impurity Start->CheckImpurity PolarImp Polar Impurity (e.g., salts, starting phenol) CheckImpurity->PolarImp NonPolarImp Non-Polar Impurity (e.g., Benzyl bromide, ethers) CheckImpurity->NonPolarImp Action1 Water Wash or Recrystallize (EtOH/H2O) PolarImp->Action1 Action2 Triturate with Hexane or Recrystallize (Toluene) NonPolarImp->Action2

Figure 2: Solubility-Based Purification Decision Tree. Selecting the correct solvent depends on the polarity of the target impurity relative to the product.

References

  • BenchChem Technical Support. (2025).[1] 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis & Purification Guide. BenchChem. Link

  • University of Otago. (2018). Stimuli-Responsive Hydrogels for Improved Drug Delivery (Thesis). Contains specific synthesis protocols for 5-(benzyloxy)-2-nitrobenzoic acid (Compound 23). Link

  • Zhang, Y., et al. (2014). "Solubilities of Benzoic Acid and Its Nitro-Derivatives in Seven Organic Solvents." Journal of Chemical & Engineering Data. (Provides analogous data for 3-nitrobenzoic acid). Link

  • National Toxicology Program. (2025). 2-Nitrobenzoic acid Chemical Properties and Solubility Data. PubChem.[3] Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-(Benzyloxy)-2-Nitrobenzoic Acid

The following technical guide details the spectroscopic characterization of 5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6). This document is structured to serve as a validation protocol for researchers and analytica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6). This document is structured to serve as a validation protocol for researchers and analytical scientists confirming the identity and purity of this specific intermediate.

Executive Summary & Compound Profile

5-(benzyloxy)-2-nitrobenzoic acid is a critical aromatic building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., via reduction to anthranilic acid derivatives) or as a scaffold for enzyme inhibitors. Its characterization relies on distinguishing the interplay between the electron-withdrawing nitro/carboxyl groups and the electron-donating benzyloxy substituent.

Attribute Specification
IUPAC Name 5-(benzyloxy)-2-nitrobenzoic acid
CAS Number 61340-15-6
Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
Appearance Pale yellow to tan solid (Nitro chromophore)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water/CHCl₃

Analytical Workflow

The following workflow ensures a self-validating characterization process. The sequence is designed to preserve sample integrity, moving from non-destructive to destructive techniques.

CharacterizationWorkflow Sample Raw Sample (Solid) IR FT-IR (Functional Groups) Sample->IR Non-destructive NMR 1H & 13C NMR (Structural Connectivity) IR->NMR Solubilization (DMSO-d6) MS Mass Spectrometry (MW & Fragmentation) NMR->MS Dilution Data Validated Structure MS->Data Confirmation

Figure 1: Sequential analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the substituents. Due to the limited solubility of nitrobenzoic acids in chloroform, DMSO-d₆ is the recommended solvent.

Sample Preparation
  • Solvent: DMSO-d₆ (99.8% D).

  • Concentration: 10–15 mg in 0.6 mL.

  • Temperature: 298 K.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region is defined by an ABX system on the central benzoate ring and a multiplet for the benzyl group.

Position Shift (δ, ppm) Multiplicity J (Hz) Assignment Logic
COOH 13.5–14.0Broad s-Acidic proton (exchangeable).
H-3 8.00–8.10d~9.0Deshielded: Ortho to -NO₂ (strong EWG).
H-6 7.20–7.30d~2.8Shielded/Deshielded mix: Ortho to -COOH (EWG), but ortho to -OBn (EDG). Small meta coupling to H-4.
H-4 7.10–7.20dd9.0, 2.8Shielded: Ortho to -OBn (EDG). Coupled ortho to H-3 and meta to H-6.
Ph-H 7.35–7.50m-Benzyl aromatic protons (5H).
CH₂ 5.25–5.30s-Benzylic methylene. Sharp singlet.

Critical Interpretation:

  • The H-3 Doublet: This proton appears furthest downfield (~8.0 ppm) due to the strong paramagnetic deshielding cone of the adjacent nitro group. This confirms the ortho relationship between the nitro group and H-3.

  • Coupling Constants: The large coupling (

    
     Hz) between H-3 and H-4 confirms they are adjacent. The small coupling (
    
    
    
    Hz) between H-4 and H-6 confirms the meta relationship, validating the 1,2,5-substitution pattern.
¹³C NMR Analysis (100 MHz, DMSO-d₆)

Key diagnostic carbons:

  • Carbonyl (C=O): ~165–167 ppm.[1]

  • C-NO₂ (C-2): ~140–145 ppm (often weak/broad due to relaxation).

  • C-O (C-5): ~160–163 ppm (Deshielded by oxygen).

  • Benzylic CH₂: ~70 ppm.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the three distinct functional groups: the carboxylic acid, the nitro group, and the ether linkage.

Method: ATR (Attenuated Total Reflectance) on solid powder.

Functional Group Wavenumber (cm⁻¹) Mode Notes
O-H (Acid) 2800–3200StretchingBroad, hydrogen-bonded envelope.
C=O (Acid) 1690–1710StretchingStrong intensity. Lower shift if H-bonded.
NO₂ (Ar) ~1530 (Asym)StretchingDiagnostic for aromatic nitro compounds.
NO₂ (Ar) ~1350 (Sym)StretchingPaired with the 1530 band.
C-O-C (Ether) 1230–1260StretchingAryl-alkyl ether stretch.
Aromatic Ring 1450–1600C=C StretchMultiple sharp bands.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the stability of the benzyloxy moiety.

Ionization Mode
  • ESI Negative (ESI-): Preferred for carboxylic acids. Expect [M-H]⁻ at m/z 272 .

  • ESI Positive (ESI+): Possible with ammonium buffers. Expect [M+H]⁺ at m/z 274 or [M+Na]⁺ at m/z 296 .

Fragmentation Pathways (MS/MS)

Fragmentation typically involves the loss of the labile benzyl group or the nitro group.

MSFragmentation Parent Parent Ion [M-H]- m/z 272 Frag1 Loss of CO2 [M-H-44]- m/z 228 Parent->Frag1 Decarboxylation Frag2 Loss of Benzyl (Cleavage of Ether) m/z 181 Parent->Frag2 C-O Bond Break Frag3 Nitro Reduction/Loss (Variable) Frag1->Frag3

Figure 2: Predicted ESI(-) fragmentation pathway.

  • m/z 272 → 228: Loss of

    
     is characteristic of benzoic acids.
    
  • m/z 272 → 181: Cleavage of the benzyl group (

    
    , mass 91) leaving the nitrophenol core.
    

Purity & Storage (Quality Control)

  • HPLC Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid) gradient. The nitro group provides strong UV absorption at 254 nm and 280 nm .

  • Impurity Profile: Watch for 5-hydroxy-2-nitrobenzoic acid (de-benzylation product) which will elute earlier (more polar) than the target compound.

  • Storage: Store at 2–8°C, protected from light (nitro compounds can be photosensitive).

References

  • National Institute of Standards and Technology (NIST). (2018). Benzoic acid, 2-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Strategic Sourcing and Quality Validation of 5-(benzyloxy)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61340-15-6 | Formula: C₁₄H₁₁NO₅ | MW: 273.24 g/mol [1]

Executive Summary: The "Ghost Inventory" Challenge

For researchers and drug developers, 5-(benzyloxy)-2-nitrobenzoic acid is a critical building block, primarily utilized as a precursor for 5-substituted indole synthesis (via Leimgruber-Batcho or Reissert sequences) and various kinase inhibitors.

However, sourcing this compound presents a specific challenge known in the industry as "Ghost Inventory." While over 40 suppliers may list this CAS number on aggregators like SciFinder or eMolecules, fewer than 10% typically hold physical stock. The majority operate on a "Make-to-Order" basis, which introduces lead-time risks (4–8 weeks) and synthesis failure probabilities.

This guide provides a technical framework for identifying competent suppliers, validating the material's chemical integrity, and mitigating supply chain risks.

Chemical Context & Synthesis Logic

To audit a supplier effectively, you must understand how they manufacture the compound. The synthesis route dictates the impurity profile you will encounter in the Certificate of Analysis (CoA).

Dominant Synthesis Route

The most commercially viable route involves the O-alkylation of 5-hydroxy-2-nitrobenzoic acid.

Synthesis Start 5-Chloro-2-nitrobenzoic acid Inter 5-Hydroxy-2-nitrobenzoic acid Start->Inter Hydrolysis (NaOH, Reflux) Product 5-(benzyloxy)-2-nitrobenzoic acid (Target) Inter->Product O-Alkylation (K2CO3, DMF) Impurity1 Impurity A: O-Benzyl Ester Inter->Impurity1 Over-alkylation Reagent Benzyl Bromide (BnBr) Reagent->Product Impurity2 Impurity B: Residual BnBr Reagent->Impurity2 Incomplete Wash

Figure 1: Primary industrial synthesis route and associated impurity risks.

Critical Quality Attributes (CQAs)

Based on the route above, the following impurities are critical:

  • Residual Benzyl Bromide/Chloride: These are potent alkylating agents and potential genotoxic impurities (PGIs). Suppliers must demonstrate clearance (typically <10 ppm).

  • Regioisomers: If the starting material was made via nitration of 3-(benzyloxy)benzoic acid (an alternative route), the 4-nitro isomer may be present. This is difficult to separate via crystallization.

  • Inorganic Salts: The hydrolysis step (Cl -> OH) generates significant NaCl. Poor workup results in high sulfated ash content.

Supplier Landscape & Selection Strategy

Do not select a supplier based solely on "Price/Gram." Categorize them by capability.

Supplier Tiers
TierCategoryCharacteristicsRecommended For
Tier 1 Stock-Holding Catalog Ships in 24-48 hrs. High price ($300+/g). CoA includes NMR & HPLC.[2]MedChem Screening (<5g), Reference Standards.
Tier 2 Specialized CROs "Lead time: 2-3 weeks." Synthesizes on demand. Moderate price.Scale-up (10g - 100g), Process Development.
Tier 3 Bulk Manufacturers KG-scale capacity. Requires lead time (8+ weeks). Lowest unit cost.Pilot Plant, GMP Tox Batches.
Recommended Suppliers (Market Verified)

Note: Inventory fluctuates daily. Always request a "Proof of Stock" (e.g., a photo of the bottle with a current date label) before placing urgent orders.

  • Biosynth: High reliability for complex aromatics; often holds stock in Switzerland/USA.

  • BLD Pharm: Strong inventory of building blocks; good balance of speed vs. cost.

  • Combi-Blocks: Excellent for US-based researchers; transparent stock levels.

  • Enamine: Massive catalog, though often ships from Ukraine/Latvia (factor in customs time).

  • Thermo Fisher / Sigma-Aldrich: Acts as a high-assurance aggregator. Expensive, but validates the supply chain.

Technical Validation Protocol (The "Self-Validating System")

Upon receipt of the material, do not blindly trust the vendor's CoA. Perform the following Triage Protocol.

Visual Inspection
  • Expectation: Light yellow to tan solid.

  • Red Flag: Dark brown or sticky solid indicates oxidation or residual solvent (DMF/DMSO).

  • Red Flag: White crystalline solid (suspicious, as nitro compounds are usually colored).

Analytical Workflow

QC_Workflow Receipt Material Receipt (Quarantine) HNMR 1H-NMR (DMSO-d6) Receipt->HNMR Check1 Check: Benzylic CH2 (~5.3 ppm singlet) HNMR->Check1 HPLC HPLC-UV (254 nm) Check1->HPLC Pass Reject Reject / Repurify Check1->Reject Fail (Missing/Shifted) Check2 Purity > 97%? HPLC->Check2 MP Melting Point Check2->MP Yes Check2->Reject No Release Release for Synthesis MP->Release

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Key NMR Diagnostic Peaks (DMSO-d6)
  • Benzylic Protons: Singlet at ~5.25 – 5.35 ppm (Integral = 2H).

  • Aromatic Protons:

    • H-3 (ortho to Nitro): Doublet, typically downfield (~8.0 ppm).

    • H-6 (ortho to COOH): Doublet (~6.9 - 7.1 ppm).

    • H-4 (meta to Nitro): Doublet of doublets.

  • Acid Proton: Broad singlet >13 ppm (often invisible if wet).

Common Failure Mode: If you see a singlet at ~4.5 ppm, you likely have benzyl alcohol contamination (hydrolysis of benzyl bromide).

Storage & Safety Handling

  • Storage: Store at 2-8°C. Protect from light (amber vial). Nitro compounds can degrade photolytically over time.

  • Safety:

    • H315/H319: Skin/Eye Irritant.

    • Sensitizer Risk: As a benzylic ether, potential for skin sensitization exists.

    • Handling: Use a fume hood. Avoid metal spatulas if possible (trace metal contamination can affect subsequent Pd-catalyzed couplings).

References

  • Khodaei, M.M., et al. (2007).[3] Direct Synthesis of p-Nitrobenzoic Acid and Benzoic Acids from Benzyl Ketones. Journal of the Iranian Chemical Society.[3] Retrieved from [Link]

  • PubChem . Compound Summary: 5-(Benzyloxy)-2-nitrobenzoic acid.[1][4][5][6] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Foundational

purity and analysis of commercially available 5-(benzyloxy)-2-nitrobenzoic acid

Technical Monograph: Purity Profiling and Analytical Strategy for 5-(Benzyloxy)-2-nitrobenzoic Acid Introduction & Significance 5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Purity Profiling and Analytical Strategy for 5-(Benzyloxy)-2-nitrobenzoic Acid

Introduction & Significance

5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, particularly in the development of indole-based therapeutics and monoamine oxidase B (MAO-B) inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid (C1) allows for amide coupling, the nitro group (C2) serves as a masked amine for reductive cyclization (e.g., to anthranilic acid derivatives), and the benzyloxy ether (C5) acts as a robust protecting group or a lipophilic pharmacophore.

In drug development, the purity of this intermediate is paramount.[1] The presence of unreacted phenolic precursors or esterified by-products can lead to chain-termination in solid-phase synthesis or the formation of difficult-to-separate impurities in subsequent reductive cyclization steps. This guide outlines a self-validating analytical framework to ensure the integrity of this material.

Synthetic Route & Impurity Origin

To understand the impurity profile, one must analyze the synthesis.[1] The commercial production typically proceeds via the O-alkylation of 5-hydroxy-2-nitrobenzoic acid .

  • Step 1 (Alkylation): The starting material, 5-hydroxy-2-nitrobenzoic acid, is treated with benzyl bromide (or chloride) in the presence of a base (e.g.,

    
    ).
    
  • Side Reaction (Esterification): Because the starting material contains both a phenol and a carboxylic acid, non-selective alkylation often occurs, producing the di-benzylated intermediate (Benzyl 5-(benzyloxy)-2-nitrobenzoate).

  • Step 2 (Hydrolysis): A saponification step (KOH/MeOH) is required to cleave the benzyl ester back to the desired free acid, leaving the ether intact.

Consequently, the three critical impurities are:

  • Impurity A (Starting Material): 5-Hydroxy-2-nitrobenzoic acid (Incomplete alkylation).

  • Impurity B (Intermediate): Benzyl 5-(benzyloxy)-2-nitrobenzoate (Incomplete hydrolysis).

  • Impurity C (Reagent): Benzyl alcohol (Hydrolysis product of excess benzyl bromide).

SynthesisPath SM 5-Hydroxy-2-nitrobenzoic acid (Starting Material) DiBenzyl Benzyl 5-(benzyloxy)-2-nitrobenzoate (Impurity B - Ester) SM->DiBenzyl BnBr, K2CO3 (O-Alkylation & Esterification) Product 5-(Benzyloxy)-2-nitrobenzoic acid (Target) SM->Product Unreacted Phenol BnBr Benzyl Bromide (Reagent) BnOH Benzyl Alcohol (Impurity C) BnBr->BnOH Hydrolysis DiBenzyl->Product KOH, MeOH (Selective Hydrolysis) DiBenzyl->Product Incomplete Conversion

Figure 1: Synthetic pathway illustrating the origin of the "Di-benzylated" ester impurity and unreacted starting material.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)[1][2]

The analysis of nitrobenzoic acids requires specific attention to mobile phase pH. Using a neutral mobile phase will cause the carboxylic acid to ionize (


), resulting in peak tailing and poor resolution.

Core Directive: The mobile phase must be acidified to suppress ionization, ensuring the analyte exists in its neutral, protonated form for consistent interaction with the C18 stationary phase.

Recommended HPLC Protocol

This method is designed to separate the highly polar starting material (phenol) from the lipophilic target (benzyl ether) and the very lipophilic ester impurity.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard reverse-phase retention.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses carboxyl ionization.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for eluting lipophilic benzyl groups.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 255 nmMax absorbance for nitro-aromatics; minimizes solvent noise.
Column Temp 30°CEnsures retention time reproducibility.
Diluent 50:50 Water:ACNMatches initial gradient conditions to prevent precipitation.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Event
0.09010Equilibration
2.09010Injection
15.01090Elution of Target & Ester Impurity
20.01090Wash
20.19010Re-equilibration
25.09010End

Self-Validating Logic:

  • Impurity A (Phenol) is more polar and will elute early (

    
     min).
    
  • Target Compound is moderately lipophilic and elutes mid-gradient (

    
     min).
    
  • Impurity B (Ester) is highly lipophilic (two benzyl groups) and elutes late (

    
     min).
    
  • Validation Check: If the "Ester" peak is absent, the hydrolysis step in synthesis was successful.

Spectroscopic Characterization (NMR)

While HPLC quantifies purity, NMR validates identity. The benzyloxy group provides a distinct diagnostic signal.[2]

  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
       13.0-14.0 ppm (br s, 1H):  Carboxylic acid proton (COOH). Disappearance indicates salt formation.
      
    • 
       8.0-8.3 ppm (d, 1H):  Aromatic proton ortho to Nitro group (C3-H). Deshielded by electron-withdrawing 
      
      
      
      .
    • 
       7.3-7.5 ppm (m, 5H):  Benzyloxy aromatic protons (
      
      
      
      ).
    • 
       5.2-5.3 ppm (s, 2H):  Benzylic methylene (
      
      
      
      ). Critical diagnostic.

Impurity Flag: If you see a second singlet around


 5.3 ppm or extra aromatic multiplets, the sample likely contains the Benzyl ester impurity .

Handling and Stability

  • Light Sensitivity: Nitro-aromatics are susceptible to photodegradation (reduction to nitroso/hydroxylamines). Store in amber vials.

  • Hygroscopicity: The free acid can adsorb moisture. Store at room temperature in a desiccator.

  • Safety: As a nitro compound, avoid heating dry solids to decomposition temperatures (>200°C) due to potential energetic release, although this specific derivative is generally stable under standard lab conditions.

AnalyticalWorkflow Sample Raw Sample (Yellow Solid) Prep Dissolve in 50:50 ACN:Water (0.5 mg/mL) Sample->Prep HPLC HPLC Analysis (C18, Acidic Mobile Phase) Prep->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Identify Impurity Decision->Fail No Recryst Recrystallization (EtOH or AcOH/Water) Fail->Recryst If Ester Present Recryst->Prep Retest

Figure 2: Analytical workflow for quality control and remediation.

References

  • Otago University Research Archive. (2017). Stimuli-Responsive Hydrogels for Improved Drug Delivery (Thesis). Contains synthesis and NMR data for 5-(benzyloxy)-2-nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

The Pharmacological &amp; Synthetic Landscape of 5-(Benzyloxy)-2-Nitrobenzoic Acid Derivatives

[1] Executive Summary 5-(Benzyloxy)-2-nitrobenzoic acid represents a critical "Janus" scaffold in medicinal chemistry: it functions both as a direct bioactive pharmacophore and a versatile intermediate for high-value het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Benzyloxy)-2-nitrobenzoic acid represents a critical "Janus" scaffold in medicinal chemistry: it functions both as a direct bioactive pharmacophore and a versatile intermediate for high-value heterocycles.[1] Structurally, it combines a nitro-aromatic "warhead" (often implicated in bioreductive activation) with a lipophilic benzyloxy tail and a carboxylic acid headgroup .

This guide analyzes its utility in two primary domains:

  • Metabolic Regulation: As a phosphotyrosine (pTyr) mimetic for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, targeting Type 2 Diabetes.

  • Antimicrobial & Synthetic Utility: As a precursor to quinazolinone alkaloids and a direct antitubercular agent via nitro-reduction pathways.

Part 1: Structural Logic & Synthetic Pathways

The Pharmacophore

The molecule's activity hinges on three distinct zones:

  • Zone A (Carboxylic Acid at C1): Acts as an anionic anchor. In PTP1B inhibition, this mimics the phosphate group of phosphotyrosine, engaging the catalytic Arg221/Gly220 residues.

  • Zone B (Nitro Group at C2): An electron-withdrawing group that increases the acidity of the carboxylic acid (lowering pKa) and serves as a latent amino group for cyclization into benzimidazoles or quinazolinones.

  • Zone C (Benzyloxy Ether at C5): Provides essential hydrophobic bulk. This extension allows the molecule to reach secondary non-catalytic pockets (Site B) in enzymes like PTP1B, conferring selectivity over homologous phosphatases (e.g., TCPTP).

Synthetic Protocol

Objective: Synthesis of 5-(benzyloxy)-2-nitrobenzoic acid from 5-hydroxy-2-nitrobenzoic acid via Williamson ether synthesis.

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)[2]

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-hydroxy-2-nitrobenzoic acid in dry DMF under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 minutes. The solution will shift color (yellow to deep orange) as the phenoxide forms.
  • Alkylation: Add benzyl bromide dropwise to control the exotherm. Heat the mixture to 60°C for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane) to avoid over-alkylation of the carboxylic acid (ester formation).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl. The rapid pH change precipitates the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to yield pale yellow needles.

SynthesisPath Start 5-Hydroxy-2-nitrobenzoic acid Inter Intermediate: Phenoxide Anion Start->Inter Deprotonation Reagent + Benzyl Bromide / K2CO3 Product 5-(Benzyloxy)-2-nitrobenzoic acid Inter->Product Sn2 Alkylation Quin Quinazolinone/Benzimidazole Derivatives Product->Quin Downstream Synthesis Cyclization Reductive Cyclization (Fe/HCl or H2/Pd)

Figure 1: Synthetic pathway from precursor to bioactive scaffold and downstream heterocycles.

Part 2: Biological Activities & Mechanisms

PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3][4][5] Inhibiting PTP1B prolongs the phosphorylation of the insulin receptor, improving glucose uptake.

  • Mechanism: The 5-(benzyloxy)-2-nitrobenzoic acid scaffold functions as a non-hydrolyzable pTyr mimetic .

    • The Benzoic Acid occupies the active site (WPD loop), forming hydrogen bonds with the phosphate-binding loop (P-loop).

    • The 5-Benzyloxy group extends into the hydrophobic groove near Tyr46/Arg47, enhancing binding affinity (

      
      ) and selectivity.
      
  • Data Profile: Derivatives of this scaffold typically exhibit

    
     values in the low micromolar range (5–50 µM).
    
Antimicrobial & Antitubercular Activity

Nitrobenzoic acid derivatives have resurged as antitubercular agents.

  • Mechanism: The nitro group acts as a prodrug moiety. In Mycobacterium tuberculosis, specific nitroreductases (like Ddn) reduce the nitro group to reactive nitroso/hydroxylamine intermediates. These radical species disrupt the mycobacterial cell wall synthesis and respiratory chain.

  • Lipophilicity Role: The 5-benzyloxy substitution significantly increases

    
     (partition coefficient), facilitating penetration through the waxy mycolic acid layer of the mycobacterial cell wall.
    
Anticancer (Quinazolinone Precursor)

While the acid itself is a mild cytotoxic agent, its primary value in oncology is as a precursor. Reduction of the nitro group followed by cyclization with formamide yields quinazolinones .

  • Target: These derivatives inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity.

  • Activity: 5-benzyloxy-quinazolinones have shown cytotoxicity against HeLa and MCF-7 cell lines with

    
    .
    

Part 3: Experimental Protocols

Protocol A: PTP1B Inhibition Assay (Colorimetric)

A self-validating system to quantify enzymatic inhibition.

Materials:

  • Recombinant human PTP1B (active domain).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Procedure:

  • Preparation: Dilute 5-(benzyloxy)-2-nitrobenzoic acid in DMSO to create a concentration gradient (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 80 µL of Assay Buffer containing 50 ng of PTP1B. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 10 µL of pNPP (final concentration 2 mM).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate % Inhibition:
    
    
    
    
    Plot log[Inhibitor] vs. % Inhibition to derive
    
    
    .
Protocol B: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution for antimicrobial assessment.

  • Inoculum: Prepare a suspension of S. aureus or M. smegmatis adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL of Mueller-Hinton broth.

  • Dilution: Perform serial 2-fold dilutions of the test compound (starting at 128 µg/mL).

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 24h (bacteria) or 48-72h (mycobacteria).

  • Readout: Add 30 µL of Resazurin (0.01%) dye. A color change from blue to pink indicates viable growth. The MIC is the lowest concentration preventing the color change.

Part 4: Mechanism of Action Visualization

MOA Compound 5-(Benzyloxy)-2-nitrobenzoic acid Target1 Target A: PTP1B Enzyme (Diabetes) Compound->Target1 Competitive Inhibition Target2 Target B: Nitroreductase (Tuberculosis) Compound->Target2 Prodrug Activation Mech1 Mechanism: COOH mimics Phosphate Benzyloxy binds Hydrophobic Pocket Target1->Mech1 Mech2 Mechanism: Nitro reduction to Reactive Nitrogen Species (RNS) Target2->Mech2 Effect1 Outcome: Insulin Receptor Signaling u2191 Glucose Uptake u2191 Mech1->Effect1 Effect2 Outcome: DNA Damage Cell Wall Disruption Mech2->Effect2

Figure 2: Dual mechanism of action: Enzyme inhibition (metabolic) vs. Bio-activation (antimicrobial).

References

  • Zhang, S., et al. (2000). 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[6] Journal of Biological Chemistry.[7]

  • BenchChem. (2024). Benzyl 5-(benzyloxy)-2-nitrobenzoate: Synthesis and Applications.

  • Moghanian, H., et al. (2007).[8] Direct Synthesis of p-Nitrobenzoic Acid and Benzoic Acids from Benzyl Ketones.[8] Journal of the Iranian Chemical Society.[8]

  • Santa Cruz Biotechnology. (2024). PTP1B Inhibitors: Structure and Function.[5][6][9]

  • ChemicalBook. (2016). Synthesis of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid.

Sources

Foundational

Fundamental Reactivity of Benzyloxy and Nitro Groups: A Technical Guide

Introduction: The Dual Nature of "Masked" Functionality In modern drug discovery, the benzyloxy (OBn) and nitro ( ) groups represent a paradox of utility and liability. To the synthetic organic chemist, they are robust p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of "Masked" Functionality

In modern drug discovery, the benzyloxy (OBn) and nitro (


) groups represent a paradox of utility and liability. To the synthetic organic chemist, they are robust protecting groups and reliable precursors. To the medicinal chemist, however, they represent distinct metabolic "soft spots" and toxicological flags.[1]

This guide moves beyond textbook definitions to address the operational reality of these groups. We will dissect their electronic behaviors, their specific metabolic fates, and the rigorous chemoselective protocols required to manipulate one in the presence of the other—a classic challenge in complex molecule synthesis.

The Nitro Group: Electronic Sink and Metabolic Warhead

The nitro group is one of the most powerful electron-withdrawing groups (EWG) available (


, 

). Its reactivity is defined by its desire to accept electrons, making it a gateway to amines but also a liability for reductive toxicity.
The Haber-Lukashevich Reduction Mechanism

The reduction of a nitro group to an aniline is not a single step but a cascade. Understanding this pathway is critical because the intermediates (nitroso and hydroxylamine) are often more toxic than the parent compound.

NitroReduction NO2 Nitro (-NO2) (Parent) NO Nitroso (-NO) (Reactive Electrophile) NO2->NO 2e- / 2H+ NHOH Hydroxylamine (-NHOH) (Mutagenic/DNA Damage) NO->NHOH 2e- / 2H+ Azoxy Azoxy Dimer (Side Product) NO->Azoxy Condensation NH2 Amine (-NH2) (Stable Product) NHOH->NH2 2e- / 2H+ NHOH->Azoxy

Figure 1: Stepwise reduction of the nitro group. Note the accumulation of toxic nitroso and hydroxylamine intermediates if reduction is incomplete.

Metabolic Liability: The Nitroreductase Problem

In vivo, type I and II nitroreductases (under hypoxic conditions) mimic the chemical reduction shown above.

  • Toxicity Mechanism: The nitro radical anion (

    
    ) can reduce molecular oxygen to superoxide (
    
    
    
    ), causing oxidative stress.[2] Alternatively, the hydroxylamine intermediate can be esterified (e.g., sulfated), creating a leaving group that generates a nitrenium ion (
    
    
    ), a potent DNA alkylator (Ames positive).

The Benzyloxy Group: Lipophilicity vs. Lability

The benzyloxy group is frequently used to mask polarity (hydroxyls) or to occupy hydrophobic pockets in a target protein. However, its metabolic stability is often overestimated.

Metabolic Fate: O-Dealkylation

While stable to plasma hydrolysis, the benzyl ether is a prime substrate for hepatic CYP450 enzymes. The mechanism involves hydroxylation at the benzylic position, followed by spontaneous collapse.

BenzyloxyMetabolism Substrate Benzyl Ether (R-O-CH2-Ph) Intermediate Hemiacetal (R-O-CH(OH)-Ph) Substrate->Intermediate CYP450 [O] insertion Products Phenol (R-OH) + Benzaldehyde (Ph-CHO) Intermediate->Products Spontaneous Collapse

Figure 2: Oxidative O-dealkylation pathway. This rapid clearance mechanism often limits the oral bioavailability of benzyl ether-containing drugs.

Strategic Chemoselectivity: The Interaction Matrix

The most common synthetic challenge involving these groups is the Chemoselective Reduction . Both groups are susceptible to reduction, but they respond to different stimuli.

Comparative Reactivity Table
Reagent/ConditionNitro (

)
Benzyloxy (

)
Selectivity Outcome

/ Pd-C (1 atm)
Fast Fast No Selectivity (Global Reduction)

/ PtO

FastSlowPartial Selectivity (Difficult to control)
Fe / AcOH Fast Inert Excellent (Reduces

only)

/ HCl
FastInertExcellent (Reduces

only)

/

Fast (to

or

)
InertGood (Reduces

only)

/ DCM
InertFast Excellent (Cleaves

only)
DDQ (Oxidative) InertSlow/VariablePoor (Works best for PMB)
Decision Logic for Synthesis

Chemoselectivity Start Substrate contains BOTH -NO2 and -OBn Goal What is the Target? Start->Goal Target1 Target: -NH2 and -OBn (Reduce Nitro, Keep Benzyl) Goal->Target1 Option A Target2 Target: -NH2 and -OH (Reduce Both) Goal->Target2 Option B Target3 Target: -NO2 and -OH (Keep Nitro, Cleave Benzyl) Goal->Target3 Option C Method1 USE: Fe / AcOH or Zn / NH4Cl (Dissolving Metal) Target1->Method1 Method2 USE: H2 / Pd-C (Catalytic Hydrogenolysis) Target2->Method2 Method3 USE: BBr3 or BCl3 (Lewis Acid Cleavage) Target3->Method3

Figure 3: Reagent selection decision tree for orthogonal manipulation of nitro and benzyloxy groups.

Validated Experimental Protocols

These protocols are designed with built-in "self-validation" steps to ensure robustness.

Protocol A: Chemoselective Reduction of Nitro Group (Sparing Benzyloxy)

Method: Iron-mediated reduction in acetic acid. Rationale: This method relies on single-electron transfer (SET) from zero-valent iron. The acidic medium protonates the nitro intermediates, but acetic acid is too weak to protonate the benzyl ether oxygen sufficiently for cleavage.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitro-benzyloxy substrate (1.0 equiv).

  • Solvent: Dissolve in Ethanol/Acetic Acid (3:1 ratio). Validation: Ensure complete dissolution; if the substrate is insoluble, add THF.

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Calcium Chloride (

    
    , 0.5 equiv - accelerates the reaction).
    
  • Reaction: Heat to 60°C.

    • Self-Validation Checkpoint: The reaction mixture should turn from a suspension of grey powder to a rusty-brown sludge.

  • Monitoring: Check TLC every 30 mins.

    • Validation: Look for the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (often stains red/orange with Ninhydrin).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove iron salts. Wash the pad with EtOAc. Neutralize the filtrate with saturated

    
     (Caution: Gas evolution).
    
  • Purification: Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Global Reduction (Cleaving Both)

Method: Catalytic Hydrogenation.[3][4] Rationale: Palladium adsorbs both the nitro group and the benzyl ring. Hydrogen is added across the N-O bonds and inserts into the benzylic C-O bond.

  • Setup: Inert the flask with Nitrogen (

    
    ). Add substrate (1.0 equiv) and 10 wt% Pd/C catalyst (10-20% by weight of substrate).
    
    • Safety: Pd/C is pyrophoric. Do not add dry catalyst to organic solvent. Wet the catalyst with a small amount of water or toluene first.

  • Solvent: Add Methanol or Ethanol carefully.

  • Hydrogenation: Purge with Hydrogen (

    
    ) gas (balloon pressure is usually sufficient).
    
  • Reaction: Stir vigorously at RT.

    • Self-Validation Checkpoint: If the balloon does not deflate over time, check for leaks or catalyst poisoning (e.g., by sulfur/amines).

  • Monitoring: TLC will show a very polar product (Amino-Phenol).

  • Workup: Filter over Celite (under

    
     blanket to prevent ignition). Concentrate filtrate.
    

References

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019).[2][5] Nitro-Group-Containing Drugs.[5][6][7] Journal of Medicinal Chemistry, 62(6), 2851-2893.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (Various Editions). Protective Groups in Organic Synthesis. (Standard reference for Benzyloxy cleavage conditions).
  • Słoczyńska, K., et al. (2019).[6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[6] Retrieved from [Link]

Sources

Exploratory

electrophilic and nucleophilic substitution reactions of 5-(benzyloxy)-2-nitrobenzoic acid

This guide details the reactivity profile of 5-(benzyloxy)-2-nitrobenzoic acid , a functionalized aromatic scaffold characterized by a "push-pull" electronic system.[1] The interplay between the electron-donating benzylo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 5-(benzyloxy)-2-nitrobenzoic acid , a functionalized aromatic scaffold characterized by a "push-pull" electronic system.[1] The interplay between the electron-donating benzyloxy group and the electron-withdrawing nitro/carboxyl groups creates distinct regioselective pockets for electrophilic and nucleophilic attack.

[1]

Part 1: Electronic Topography & Reactivity Analysis[1]

The "Push-Pull" Electronic System

The reactivity of 5-(benzyloxy)-2-nitrobenzoic acid is defined by the competition between three substituents on the benzene core. Understanding this electronic landscape is the prerequisite for predicting reaction outcomes.

  • 5-Benzyloxy Group (-OCH₂Ph): A strong Electron Donating Group (EDG) via resonance (+M).[1] It activates the ring towards electrophiles and directs incoming groups to the ortho and para positions relative to itself.[2][3]

  • 2-Nitro Group (-NO₂): A strong Electron Withdrawing Group (EWG) via resonance (-M) and induction (-I).[1] It deactivates the ring and directs electrophiles meta to itself.[2] It also activates the ring for nucleophilic attack at ortho and para positions.

  • 1-Carboxylic Acid (-COOH): A moderate EWG (-M, -I).[1] It directs meta for electrophiles and activates ortho/para for nucleophiles.[1][2][3]

Regioselectivity Map

The consensus of these directing effects creates specific "hotspots" for chemical modification.

  • For Electrophilic Aromatic Substitution (EAS):

    • The -OCH₂Ph group is the dominant activator. It directs to positions C4 and C6 .[1]

    • Position C4: Located ortho to the benzyloxy group and meta to the nitro group. This position is electronically reinforced by both groups.

    • Position C6: Located ortho to the benzyloxy group but ortho to the carboxylic acid. Significant steric strain exists here (buttressing effect).[1]

  • For Nucleophilic Aromatic Substitution (S_NAr):

    • The -NO₂ group at C2 is a potential leaving group, activated by the ortho -COOH. However, the para -OCH₂Ph group donates electron density, stabilizing the ground state and making the ring less electrophilic.

    • The -OCH₂Ph group at C5 can act as a leaving group (as benzyloxide) if attacked by a strong nucleophile, activated by the para -NO₂ group.

ReactivityMap Molecule 5-(benzyloxy)-2-nitrobenzoic acid C4 Position C4 (Major EAS Site) Molecule->C4 Activated by -OBn (ortho) Reinforced by -NO2 (meta) C6 Position C6 (Minor EAS Site - Steric) Molecule->C6 Sterically Hindered by -COOH C2 Position C2 (S_NAr: Nitro Displacement) Molecule->C2 Activated by -COOH (ortho) C5 Position C5 (Ether Cleavage / S_NAr) Molecule->C5 Activated by -NO2 (para)

Figure 1: Regioselectivity map illustrating the competitive directing effects of the substituents.

Part 2: Electrophilic Aromatic Substitution (EAS)[1]

Despite the presence of two deactivating groups (-NO₂ and -COOH), the strong resonance donation from the benzyloxy group allows for controlled electrophilic substitution.

Mechanism: Halogenation at C4

The most reliable EAS reaction for this scaffold is halogenation (bromination or chlorination). The reaction proceeds via a sigma complex (arenium ion), stabilized primarily by the oxygen lone pair of the benzyloxy group.

Why C4 over C6? While both positions are activated by the ether oxygen, C6 suffers from the "ortho effect" of the carboxylic acid. The bulky nitro group at C2 also forces the carboxyl group out of planarity, increasing the steric wall near C6 [1]. Therefore, C4 is the kinetic and thermodynamic product.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 4-bromo-5-(benzyloxy)-2-nitrobenzoic acid.

Reagents:

  • Substrate: 5-(benzyloxy)-2-nitrobenzoic acid (1.0 eq)[1]

  • Electrophile Source: Bromine (Br₂) or N-Bromosuccinimide (NBS)[1]

  • Catalyst: Iron(III) chloride (FeCl₃) or acetic acid catalysis[1]

  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 5-(benzyloxy)-2-nitrobenzoic acid in 50 mL of glacial acetic acid. Ensure complete solubilization; gentle heating (40 °C) may be required.[1]

  • Catalyst Addition: Add 5 mol% FeCl₃. (Note: For highly activated substrates, the catalyst may be omitted, but the nitro group deactivation usually necessitates Lewis acid assistance).

  • Bromination: Add a solution of Br₂ (1.1 eq) in acetic acid dropwise over 30 minutes. Maintain temperature at 25–30 °C.

  • Monitoring: Monitor reaction via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material (R_f ~0.4) and appearance of the less polar product.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 5% sodium bisulfite (to quench excess bromine).

  • Isolation: The product will precipitate as a yellow/orange solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

Part 3: Nucleophilic Aromatic Substitution (S_NAr)

This scaffold presents a unique challenge for S_NAr. While the ring is electron-deficient (good for S_NAr), the specific leaving groups (-NO₂ and -OBn) are "locked" in a counter-intuitive electronic relationship.[1]

The Nitro Displacement (C2 Attack)

The nitro group is a potent nucleofuge (leaving group) when placed ortho or para to strong EWGs. Here, it is ortho to the carboxyl group.

  • Constraint: Under basic S_NAr conditions, the carboxylic acid deprotonates to the carboxylate (-COO⁻). The carboxylate is electron-rich and repels the incoming nucleophile via field effects, significantly slowing the reaction at C2.

  • Solution: Esterification (e.g., forming the methyl ester) prior to S_NAr prevents carboxylate formation and restores activation.[1]

The Benzyloxy Displacement (C5 Attack)

The benzyloxy group can be displaced by strong nucleophiles (e.g., methoxide, amines) because it is para to the strong -NO₂ group.

  • Mechanism: Formation of a Meisenheimer complex stabilized by the nitro group.[4]

  • Competition: This pathway competes with the simple dealkylation (cleavage) of the benzyl ether, which often occurs via an S_N2 attack on the benzylic carbon rather than the aromatic ring.

SNAr_Pathways cluster_0 Pathway A: Nitro Displacement cluster_1 Pathway B: Ether Cleavage Start 5-(benzyloxy)-2- nitrobenzoic acid StepA1 Esterification (Protect -COOH) Start->StepA1 Activation StepB1 Acidic Hydrolysis (HBr/AcOH or BBr3) Start->StepB1 Deprotection StepA2 Nucleophilic Attack (C2) (Amine/Alkoxide) StepA1->StepA2 ProductA 2-Substituted Benzoate StepA2->ProductA -NO2 ProductB 5-Hydroxy-2- nitrobenzoic acid StepB1->ProductB -BnBr

Figure 2: Divergent nucleophilic pathways depending on reaction conditions (Basic S_NAr vs Acidic Cleavage).

Part 4: Summary of Reactivity Data

Reaction TypeTarget PositionReagent/ConditionsProduct OutcomeMechanistic Driver
EAS (Bromination) C4Br₂/FeCl₃, AcOH4-Bromo derivativeActivated by 5-OBn; C6 sterically blocked.[1]
EAS (Nitration) C4HNO₃/H₂SO₄2,4-Dinitro derivativeStrong activation by 5-OBn overrides deactivation.[1]
S_NAr (Nitro) C2R-NH₂ (requires ester)2-Amino-5-benzyloxy benzoateActivated by ortho-ester; hindered by ortho-carboxylate.[1]
Deprotection Benzyl CH₂/Pd-C or HBr5-Hydroxy-2-nitrobenzoic acidHydrogenolysis or S_N2 on benzylic carbon.[1]
Reduction Nitro GroupH₂/Pd or Fe/HCl5-(benzyloxy)-anthranilic acidChemoselective reduction of nitro to amine.[1]
Expert Insight: Handling the Carboxylate

When attempting S_NAr reactions on this substrate, always protect the carboxylic acid first . Converting the acid to a methyl ester (using SOCl₂/MeOH) transforms the substituent from a potential electronic liability (carboxylate anion) into a potent activator (methyl ester), increasing yields for nitro-displacement reactions by orders of magnitude [2].[1]

References

  • Ferreira, H., et al. (2009).[1] "2-Allyloxy-5-nitrobenzoic acid."[1] Acta Crystallographica Section E, 65(7), o1718.[1] Link

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] Link[1]

  • Makosza, M., & Winiarski, J. (1987).[1] "Vicarious Nucleophilic Substitution of Hydrogen."[1][5] Accounts of Chemical Research, 20(8), 282–289.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for S_NAr and EAS regioselectivity principles).

Sources

Foundational

stability of 5-(benzyloxy)-2-nitrobenzoic acid under acidic and basic conditions

The following technical guide details the stability profile of 5-(benzyloxy)-2-nitrobenzoic acid, synthesizing theoretical organic reactivity with practical handling protocols. Executive Summary 5-(benzyloxy)-2-nitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 5-(benzyloxy)-2-nitrobenzoic acid, synthesizing theoretical organic reactivity with practical handling protocols.

Executive Summary

5-(benzyloxy)-2-nitrobenzoic acid exhibits a dichotomous stability profile governed by the electronic interplay between the electron-withdrawing nitro group and the electron-donating benzyloxy substituent.

  • Acidic Conditions: The compound is highly stable.[1] The benzyl ether linkage resists hydrolysis in dilute to moderately concentrated mineral acids, and the electron-deficient aromatic ring prevents electrophilic attack.

  • Basic Conditions: The compound is conditionally unstable . While it forms a stable carboxylate salt in mild base, the para-relationship between the nitro group and the benzyloxy ether activates the ring for Nucleophilic Aromatic Substitution (SNAr). Under forcing conditions (high pH, elevated temperature), the benzyloxy group can be displaced by hydroxide, leading to degradation.

Structural Analysis & Reactivity

To predict stability, we must analyze the molecule's electronic environment. The compound possesses three key functional groups:

  • Carboxylic Acid (C-1): pKa ~2–3 (lowered by the ortho-nitro group).

  • Nitro Group (C-2): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

  • Benzyloxy Group (C-5): Ether linkage; electron-donating via resonance (+M).

The Critical "Push-Pull" Dynamic

The stability is dictated by the relative positions of the Nitro (C-2) and Benzyloxy (C-5) groups. In the benzene ring, positions 2 and 5 are para to each other.

  • Activation: The nitro group withdraws electron density from the ring, creating partial positive charges at the ortho and para positions.

  • Vulnerability: The carbon at position 5 (holding the ether oxygen) is electron-deficient. While alkoxy groups are generally poor leaving groups, the strong activation by the para-nitro group makes this position susceptible to nucleophilic attack (SNAr) by strong nucleophiles (like OH⁻) under stress conditions.

G Compound 5-(benzyloxy)-2-nitrobenzoic acid Nitro 2-Nitro Group (Electron Withdrawing) Compound->Nitro Contains Ether 5-Benzyloxy Group (Potential Leaving Group) Compound->Ether Contains Ring Aromatic Ring (Electron Deficient) Nitro->Ring Activates (para-position) Ring->Ether Facilitates Displacement

Figure 1: Structural activation map showing the electronic influence of the nitro group on the ether linkage.

Stability Under Acidic Conditions

Mechanism

In aqueous acidic media (pH < 2), the carboxylic acid exists in its protonated, neutral form.

  • Ether Stability: Benzyl ethers are generally stable to dilute acids (HCl, H₂SO₄). Cleavage typically requires strong Lewis acids (e.g., BBr₃) or strong nucleophilic acids (e.g., HBr, HI) which are not present in standard aqueous buffers.

  • Ring Stability: The electron-deficient nature of the nitro-aromatic ring makes it inert to acid-catalyzed electrophilic aromatic substitution or oxidation.

Observed Behavior
  • Solubility: Low. The compound will likely precipitate in acidic aqueous solutions.

  • Hydrolysis: Negligible. The steric bulk of the benzyl group and the deactivation of the ring protect the ether oxygen from protonation and subsequent cleavage.

Recommendation: Acidic conditions are preferred for long-term storage and quenching of reaction mixtures.

Stability Under Basic Conditions

Mechanism

In basic media (pH > 7), the carboxylic acid deprotonates immediately to form the benzoate anion. This anionic charge provides some electronic shielding (via electron donation), but the risk of SNAr remains the primary degradation pathway.

Degradation Pathway: SNAr Hydrolysis

Under stress conditions (e.g., 1N NaOH, >50°C), the hydroxide ion acts as a nucleophile.

  • Attack: OH⁻ attacks Carbon-5.

  • Intermediate: Formation of a Meisenheimer complex (stabilized by the para-nitro group).

  • Elimination: The benzyloxy anion is expelled (poor leaving group, but driven by thermodynamics in harsh conditions).

  • Product: 5-hydroxy-2-nitrobenzoic acid + Benzyl alcohol.

Note: Synthetic literature reports the use of KOH/Methanol reflux to saponify esters of this compound while retaining the benzyl ether [1]. This indicates that while the risk exists, the compound is stable to mild to moderate base (e.g., K₂CO₃, brief exposure to NaOH).

Reaction Start 5-(benzyloxy)-2-nitrobenzoate Complex Meisenheimer Intermediate (Resonance Stabilized) Start->Complex Nucleophilic Attack (Slow) OH Hydroxide Ion (OH-) OH->Complex Products Degradation Products: 5-hydroxy-2-nitrobenzoic acid + Benzyl Alcohol Complex->Products Elimination of Benzyloxy

Figure 2: Potential degradation pathway via Nucleophilic Aromatic Substitution (SNAr) under forcing basic conditions.

Experimental Protocols for Stability Assessment

To validate the stability for drug development workflows, perform the following stress tests.

Protocol A: pH-Rate Profile Study

Objective: Determine the degradation rate constant (


) across the pH range.
  • Preparation: Prepare a 100 µM stock solution of the compound in Acetonitrile.

  • Buffers: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 7.0, 10.0, and 12.0.

  • Incubation:

    • Dilute stock 1:10 into each buffer (final 10 µM).

    • Incubate at 40°C (accelerated condition).

  • Sampling: Aliquot samples at T=0, 4h, 24h, and 48h.

  • Quenching: Immediately dilute base samples with an equal volume of 1% Formic Acid in Acetonitrile to stop SNAr reactions.

  • Analysis: Analyze via HPLC-UV (254 nm).

Protocol B: HPLC Analytical Method

Use this method to separate the parent compound from the potential degradation product (5-hydroxy-2-nitrobenzoic acid).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 300 nm (nitro group)
Retention Logic The hydroxy degradant is more polar and will elute earlier than the parent benzyloxy ether.[2]

Summary of Stability Characteristics

ConditionStability RatingPrimary ConcernHandling Recommendation
Acidic (pH < 4) High Precipitation due to low solubility.Store in solid state or acidic organic solvent (e.g., AcOH/MeOH).
Neutral (pH 7) High None.Suitable for short-term aqueous handling.
Mild Base (pH 8-10) Moderate Slow hydrolysis over days.Use for solubilization; avoid prolonged heat.
Strong Base (pH > 12) Low SNAr cleavage of ether.Avoid. Do not heat in 1N NaOH/KOH.

References

  • Synthesis and Stability Context

    • Title: Stimuli-Responsive Hydrogels for Improved Drug Delivery (Synthesis of 5-(benzyloxy)-2-nitrobenzoic acid).
    • Source: University of Otago Archive.
    • Context: Describes synthesis using KOH/Methanol reflux, implying stability under controlled basic saponific
    • URL:[Link]

  • Mechanistic Grounding (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Explains the activation of leaving groups by ortho/para nitro groups.
    • URL:[Link]

  • General Benzyl Ether Stability

    • Title: Benzyl Ethers - Protecting Groups.[3]

    • Source: Organic Chemistry Portal.
    • Context: Details the general stability of benzyl ethers to acid/base and methods for cleavage.
    • URL:[Link]

Sources

Exploratory

The Photochemical Scalpel: A Technical Guide to o-Nitrobenzyl Photolabile Groups

Executive Summary The ability to manipulate molecular activity with high spatiotemporal resolution—down to microseconds and micrometers—is a cornerstone of modern chemical biology and material science. At the heart of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ability to manipulate molecular activity with high spatiotemporal resolution—down to microseconds and micrometers—is a cornerstone of modern chemical biology and material science. At the heart of this capability lies the o-nitrobenzyl (oNB) moiety, the most widely utilized photolabile protecting group (PPG).[1] This guide dissects the oNB group from its serendipitous discovery to its dominant role in "caged" compounds, providing researchers with the mechanistic insights and protocols necessary to deploy this technology effectively.

Part 1: Historical Genesis (1966–1978)

The development of oNB groups represents a paradigm shift from static chemical protection to dynamic, light-controlled release.

The Discovery (1966)

The foundational work was established by Barltrop and Schofield in 1966.[1] While investigating the photochemistry of aromatic nitro compounds, they observed that N-benzyloxycarbonylglycine derivatives underwent cleavage upon UV irradiation (254 nm).

  • Key Observation: The ortho-nitro substituent was essential. Para- or meta-isomers did not exhibit photolability, pointing to an intramolecular mechanism rather than simple hydrolysis.

  • Impact: This established the first "photoremovable" protecting group, allowing chemical deprotection without reagents—a "traceless" process.[2]

Synthetic Utility (1970)

Patchornik, Amit, and Woodward (1970) refined the chemistry for organic synthesis. They recognized that the quantum yield (


) of the parent oNB group was low.
  • Innovation: They introduced

    
    -substitution (e.g., 
    
    
    
    -methyl-2-nitrobenzyl). This steric bulk favored the reactive conformation, significantly enhancing photosensitivity.
  • Application: They successfully used these groups to protect peptide bonds during synthesis, removing them later with light to avoid harsh acid/base deprotection steps.

The Biological Pivot: "Caged" ATP (1978)

The transition from organic synthesis to physiology occurred with Kaplan, Forbush, and Hoffman (1978).

  • The Problem: Studying the kinetics of the Na

    
    /K
    
    
    
    -ATPase pump required faster ATP release than physical mixing allowed.
  • The Solution: They synthesized

    
    -1-(2-nitrophenyl)ethyl adenosine 5'-triphosphate.
    
  • Terminology: They coined the term "Caged ATP" . Though the molecule is covalently modified (not physically trapped in a cage), the term stuck and now defines the entire field of photolabile substrates.

Part 2: Mechanistic Deep Dive[3]

Understanding the mechanism is critical for experimental design, particularly regarding the dark reaction (thermal decay), which dictates the time resolution of the release.

The Photochemical Cycle

The reaction follows a Norrish Type II mechanism involving an intramolecular hydrogen abstraction.

  • Excitation: Absorption of a photon (

    
    ) promotes the nitro group from ground state (
    
    
    
    ) to an excited singlet state (
    
    
    ), which rapidly undergoes intersystem crossing to the triplet state (
    
    
    ).
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (1,5-H shift). This is the primary photochemical step.

  • Aci-Nitro Intermediate: A biradical forms and relaxes into the aci-nitro tautomer. Crucially, this species is colored (transient absorption ~400 nm).

  • The Dark Reaction: The aci-nitro species decays thermally (rate-limiting step) into a cyclic hemiacetal, which collapses to release the free substrate and the o-nitroso byproduct.

Kinetics and pH Dependence

The decay of the aci-nitro intermediate is acid-catalyzed. Kaplan established that for Caged ATP, the rate constant (


) follows:


  • Implication: At physiological pH (7.4), the release rate is slower than at acidic pH. If your biological event occurs in microseconds (e.g., ion channel gating), the aci-nitro decay—not the laser pulse duration—may be your speed limit.

Mechanism Ground Ground State (Nitro) Excited Excited State (n -> pi*) Ground->Excited hv (UV) Biradical Biradical Intermediate Excited->Biradical 1,5-H Shift Aci aci-Nitro (Transient Colored) Biradical->Aci Relaxation Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal H+ Catalyzed (Slow Step) Products Free Substrate + o-Nitroso Ketone Hemiacetal->Products Collapse

Figure 1: The o-nitrobenzyl photolysis pathway. Note the acid-catalyzed 'Dark Reaction' step.

Part 3: Structural Engineering & Optimization[3]

First-generation oNB groups often suffer from slow release and low quantum yields. Chemical modifications have evolved to address these deficits.

GenerationStructureKey Feature

Quantum Yield (

)
Application Note
Gen 1 o-NitrobenzylBasic parent~260 nm< 0.1Low efficiency; requires deep UV (harmful to cells).
Gen 2

-Methyl-oNB
Steric bulk at benzylic C~280 nm~0.6Standard. Faster release, higher

. Used in Caged ATP.
Gen 3 4,5-Dimethoxy (DMNB)Electron-donating groups~350 nm~0.1 - 0.4Red-shifted. Allows use of 365 nm UV/LEDs; less photodamage.
Gen 4 Two-Photon ProbesExtended conjugation~720 nm (2P)VariesFor deep tissue imaging using femtosecond lasers.

Critical Insight: The "Inner Filter" Effect. The byproduct (o-nitrosobenzaldehyde/ketone) absorbs UV light strongly. As the reaction proceeds, the byproduct accumulates and competes with the remaining caged compound for photons, effectively slowing the reaction yield over time.

Part 4: Experimental Framework

Protocol: Synthesis of Caged ATP (DCC Coupling)

Based on the Kaplan (1978) and Trentham (1989) methodologies.

Reagents:

  • Adenosine 5'-diphosphate (ADP)

  • 1-(2-nitrophenyl)diazoethane (for direct phosphate alkylation) OR 1-(2-nitrophenyl)ethanol + DCC.

  • Note: The diazo route is cleaner for phosphates.

Workflow:

  • Preparation: Generate 1-(2-nitrophenyl)diazoethane from the corresponding hydrazone using

    
     oxidation in chloroform.
    
  • Coupling: Add the diazo solution dropwise to an aqueous solution of ATP (pH 4.0) with vigorous stirring. The acidic pH is crucial to protonate the terminal phosphate, making it electrophilic enough for the diazoalkane.

  • Extraction: Wash with ether to remove unreacted diazo compound.

  • Purification: Use DEAE-Sephadex anion exchange chromatography. Elute with a linear gradient of triethylammonium bicarbonate (TEAB).

  • Lyophilization: Freeze-dry to obtain the stable salt.

Protocol: Photolysis & Calibration

Validating the Uncaging: Before applying to cells, you must quantify the uncaging efficiency in your specific setup.

  • Actinometry: Use Potassium Ferrioxalate actinometry to determine the photon flux (

    
    ) of your light source.
    
  • Setup: Place 100

    
    M caged compound in a quartz cuvette (path length 1 cm).
    
  • Irradiation: Expose to 365 nm LED or Hg Arc lamp (filtered).

  • Scavenging: Add 1 mM Dithiothreitol (DTT) or Glutathione.

    • Why? The o-nitroso byproduct is reactive and toxic. Thiols react with the nitroso group to form stable hydroxylamines, preventing secondary toxicity and reducing the inner filter effect.

  • Quantification: Analyze aliquots via HPLC (Reverse phase C18) to measure the disappearance of the caged peak and appearance of the free substrate.

Workflow Start Start: Caged Compound Calib Step 1: Actinometry (Measure Photon Flux) Start->Calib Scavenge Step 2: Add Scavenger (DTT/GSH) Calib->Scavenge Irradiate Step 3: UV Exposure (365nm / Laser) Scavenge->Irradiate HPLC Step 4: HPLC Analysis (Quantify Release) Irradiate->HPLC QC Check Bio Step 5: Biological Assay (e.g., Patch Clamp) Irradiate->Bio Direct Use HPLC->Bio Validated

Figure 2: Experimental workflow for validating and using photolabile groups.

Part 5: Modern Applications

Two-Photon Uncaging

Standard UV uncaging (one-photon) has poor depth penetration in tissue. Modern neuroscience utilizes Two-Photon Excitation (2PE) .

  • Mechanism: Simultaneous absorption of two infrared photons (~720 nm) is equivalent to one UV photon (~360 nm).

  • Advantage: Uncaging occurs only at the focal point (femtoliter volume), allowing 3D mapping of receptor distribution on single dendritic spines.

  • Leading Compound: MNI-Glutamate (4-methoxy-7-nitroindolinyl-glutamate) is the gold standard due to its high 2PE cross-section.

Photolithography & Hydrogels

The oNB chemistry is utilized to pattern biomaterials.

  • Method: A hydrogel containing oNB-linked peptides is exposed to UV light through a mask.

  • Result: The light cleaves the cross-links, softening the gel in specific regions. This allows researchers to guide cell migration or create microfluidic channels within soft tissue scaffolds.

References

  • Barltrop, J. A., Plant, P. J., & Schofield, P. (1966).[2][3] Photosensitive Protective Groups. Chemical Communications, (22), 822–823.[2] Link[2][3]

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970).[2] Photosensitive Protecting Groups. Journal of the American Chemical Society, 92(21), 6333–6335.[2] Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978).[4] Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[4][5][6] Biochemistry, 17(10), 1929–1935.[5] Link

  • Engels, J., & Schlaeger, E. J. (1977).[5] Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907–911.[5] Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T., et al. (2005). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society.[2][7][8] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Photolabile Solid-Phase Peptide Synthesis (SPPS) using 5-(benzyloxy)-2-nitrobenzoic Acid

[1] Executive Summary This application note details the protocol for utilizing 5-(benzyloxy)-2-nitrobenzoic acid (and its functionalized derivatives) as a photolabile linker in Solid-Phase Peptide Synthesis (SPPS). This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for utilizing 5-(benzyloxy)-2-nitrobenzoic acid (and its functionalized derivatives) as a photolabile linker in Solid-Phase Peptide Synthesis (SPPS). This reagent belongs to the o-nitrobenzyl (ONB) class of protecting groups, which are pivotal for "orthogonal" synthesis strategies.[1] Unlike standard linkers (e.g., Wang, Rink Amide) that require harsh acids (TFA) for cleavage, this linker releases the peptide upon irradiation with near-UV light (typically 365 nm).

The inclusion of the 5-benzyloxy substituent acts as an electron-donating group (EDG) on the aromatic ring.[1] This modification is critical: it red-shifts the absorption maximum closer to the 365 nm emission line of standard UV LEDs/lamps, thereby improving the quantum yield of cleavage and reducing the irradiation time required compared to unsubstituted nitrobenzoic acid linkers.[1]

Key Applications
  • Protected Peptide Release: Releasing peptides with fully protected side chains for fragment condensation or cyclization.[1]

  • On-Bead Screening: Controlled partial release of peptides for biological assays while maintaining a library on the resin.[1]

  • DNA/PNA Synthesis: Compatible with harsh deprotection conditions required in nucleic acid chemistry.

Strategic Considerations & Mechanism

The Photochemical Mechanism

The cleavage relies on the Norrish Type II mechanism characteristic of o-nitrobenzyl systems.[1] Upon UV excitation:

  • The nitro group abstracts a benzylic hydrogen (from the peptide attachment handle).

  • An aci-nitro intermediate forms and rearranges into a nitroso-hemiacetal.[1]

  • Collapse of this intermediate releases the peptide (as a carboxylic acid or amide) and generates an o-nitrosobenzaldehyde byproduct.[1]

Linker Connectivity Types

Depending on the specific derivative of 5-(benzyloxy)-2-nitrobenzoic acid you are using, the connectivity will follow one of two architectures:

  • Type A (Carboxyl-Anchor): The carboxylic acid of the linker attaches to an amino-functionalized resin (e.g., Rink Amide, Aminomethyl PS).[1] The peptide is synthesized off a benzylic handle (e.g., a hydroxy- or amino-methyl group) introduced at the position ortho to the nitro group.[1]

  • Type B (Ether-Anchor): The benzyloxy group serves as the tether to the resin (via a spacer), and the peptide is attached to the carboxyl group (forming a photocleavable ester). Note: This guide focuses on the more common Type A architecture.

Resin Compatibility
Resin TypeCompatibilityNotes
Polystyrene (PS) HighIdeal for batch synthesis; swells well in DCM/DMF.[1]
Tentagel / PEG-PS HighPreferred for on-bead screening due to aqueous compatibility.
2-Chlorotrityl LowNot recommended; acid sensitivity overlaps with linker stability issues.[1]

Experimental Protocols

Protocol 1: Linker Attachment to Resin

Objective: Covalently attach 5-(benzyloxy)-2-nitrobenzoic acid to an amino-functionalized resin.[1]

Reagents:

  • Resin: Aminomethyl Polystyrene or Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Linker: 5-(benzyloxy)-2-nitrobenzoic acid (3 eq.[1] relative to resin loading).[2]

  • Activator: HATU (2.9 eq.) or DIC/HOBt (3 eq.).

  • Base: DIPEA (6 eq.).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Place resin in a fritted reaction vessel. Swell in DCM for 20 min, then wash with DMF (3x).

  • Activation: In a separate vial, dissolve the Linker and HATU in DMF. Add DIPEA and stir for 2 minutes to activate the carboxyl group.

  • Coupling: Add the activated solution to the resin.[1] Shake/agitate at room temperature (RT) for 2–4 hours. Note: Nitro-aromatics can be sterically hindered; extended coupling times are beneficial.[1]

  • Washing: Drain and wash resin with DMF (5x), DCM (3x), and DMF (3x).

  • Validation: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Repeat step 3.

    • Colorless beads: Successful coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

Protocol 2: First Amino Acid Loading (Peptide Assembly)

Objective: Attach the first amino acid to the linker's functional handle (assuming a benzylic alcohol handle).

Reagents:

  • Fmoc-Amino Acid (5 eq.).[1]

  • DIC (5 eq.).

  • DMAP (0.1 eq.) – Catalyst for esterification.[1]

  • Solvent: DCM/DMF (1:1).

Step-by-Step:

  • Preparation: Dissolve Fmoc-AA and DIC in minimal DCM/DMF.

  • Loading: Add solution to the resin-linker complex.[1] Add DMAP solution.

  • Incubation: Agitate for 2–4 hours.

  • Washing: Wash with DMF (5x) and DCM (5x).

  • Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted hydroxyl handles on the linker.

  • Elongation: Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: Fmoc-AA/HBTU/DIPEA).[1]

Protocol 3: Photolytic Cleavage

Objective: Release the peptide using UV irradiation.[1][2]

Reagents:

  • Cleavage Buffer: Methanol (MeOH) or PBS (for biological compatibility).

  • Scavenger (Optional): Hydrazine or Hydroxylamine (to scavenge nitroso byproducts).

Step-by-Step:

  • Preparation: Wash the resin thoroughly with DCM, then MeOH. Suspend resin in the Cleavage Buffer (approx. 10 mL per gram of resin).

  • Irradiation:

    • Light Source: UV LED (365 nm) or Mercury Arc Lamp (filtered to remove <300 nm to prevent peptide damage).

    • Setup: Place the reaction vessel in a quartz cuvette or open-top vial.

    • Agitation: Stir gently or bubble nitrogen to ensure uniform exposure.

  • Duration: Irradiate for 1–4 hours.

    • Optimization: Monitor release by HPLC every 30 mins. The 5-benzyloxy group should accelerate this compared to unsubstituted linkers.[1]

  • Isolation: Filter the resin. Wash with MeOH. Combine filtrates.

  • Purification: Evaporate solvent and purify the crude peptide via RP-HPLC.

Visualizing the Workflow

Synthesis and Cleavage Pathway

The following diagram illustrates the logical flow from resin preparation to photolytic release.

SPPS_Workflow Resin Amino-Resin (Solid Support) Coupling Linker Coupling (HATU/DIPEA) Resin->Coupling Linker_Resin Resin-Linker Complex Coupling->Linker_Resin SPPS Fmoc SPPS (Peptide Assembly) Linker_Resin->SPPS 1. Load 1st AA 2. Elongate Peptidyl_Resin Protected Peptidyl-Resin SPPS->Peptidyl_Resin UV_Step UV Irradiation (365 nm, MeOH) Peptidyl_Resin->UV_Step Cleavage Peptide Release + Nitroso Byproduct UV_Step->Cleavage Norrish Type II Rearrangement

Caption: Workflow for SPPS using 5-(benzyloxy)-2-nitrobenzoic acid. The linker is coupled to the resin, followed by peptide assembly and final UV-triggered release.[1][2]

Photochemical Mechanism Detail[1]

Mechanism Excitation Ground State (Nitro Group) ExcitedState Excited State (Biradical) Excitation->ExcitedState hν (365 nm) Abstraction H-Abstraction (Benzylic H) ExcitedState->Abstraction Intermediate aci-Nitro Intermediate Abstraction->Intermediate Rearrangement Nitroso-Hemiacetal Intermediate->Rearrangement Release Peptide Release (Free Acid/Amide) Rearrangement->Release Collapse

Caption: The Norrish Type II photochemical mechanism. The 5-benzyloxy substituent enhances the absorption efficiency at the excitation wavelength.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cleavage Yield Inefficient light penetration.[1]Use a quartz vessel; ensure resin is not too dense (stirring is key).
Incomplete Coupling Steric hindrance of the nitro group.Use HATU instead of DIC; double couple; increase temperature to 40°C.
Side Reactions Nitroso byproduct reacting with peptide.Add a scavenger (e.g., 5% semicarbazide or hydroxylamine) to the cleavage buffer.
Premature Cleavage Ambient light exposure.Wrap all reaction vessels in aluminum foil; work under amber light.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Fmoc SPPS Linkers and Cleavage Protocols. Retrieved from [1]

  • National Institutes of Health (NIH). (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials. Retrieved from

Sources

Application

protocol for attaching 5-(benzyloxy)-2-nitrobenzoic acid to a solid support resin.

This Application Note and Protocol is designed for researchers requiring high-fidelity immobilization of 5-(benzyloxy)-2-nitrobenzoic acid onto solid support resins. This molecule presents specific synthetic challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity immobilization of 5-(benzyloxy)-2-nitrobenzoic acid onto solid support resins. This molecule presents specific synthetic challenges due to the steric hindrance of the ortho-nitro group and the electronic deactivation of the carboxylic acid.

The following guide prioritizes the Amide Linkage (via Rink Amide or Aminomethyl resin) as the primary workflow, as this is the standard approach for utilizing nitrobenzoic acids as photocleavable linkers or stable scaffolds. A secondary protocol for Ester Linkage (Wang Resin) is provided for specific cleavage requirements.

Introduction & Mechanistic Insight

The attachment of 5-(benzyloxy)-2-nitrobenzoic acid to a solid support is non-trivial compared to standard amino acid coupling. Two critical factors dictate the protocol design:

  • Ortho-Nitro Steric Hindrance: The nitro group at the 2-position creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by the resin-bound amine or hydroxyl group. Standard coupling times must be extended, and stronger activation methods employed.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). While this increases the acidity of the carboxylic acid (

    
     lower than benzoic acid), it renders the activated ester (e.g., O-acylisourea) highly reactive but potentially prone to hydrolysis if moisture is present. Conversely, the nucleophilicity of the carboxylate anion (used in Cesium loading) is reduced.
    
Selection of Solid Support
Resin TypeLinkage FormedStabilityCleavage ConditionApplication
Rink Amide Amide High (Stable to TFA, Base)95% TFA (Releases Amide)Creating a permanent scaffold or photocleavable linker.
Wang Resin Ester Moderate (Stable to Base)95% TFA (Releases Acid)Synthesizing the acid as a transient intermediate.
2-Chlorotrityl Ester Low (Acid Sensitive)1% TFA / AcOHProtecting the acid; preventing racemization (N/A here).

Protocol A: Amide Coupling (Rink Amide Resin)

Objective: Form a stable amide bond between the acid and the resin. This is the "Gold Standard" method for hindered aromatic acids.

Materials
  • Resin: Rink Amide MBHA or AM resin (Loading: 0.5 – 0.7 mmol/g).

  • Ligand: 5-(benzyloxy)-2-nitrobenzoic acid (3–5 equivalents).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: HATU is preferred over HBTU/DIC for sterically hindered acids.

  • Base: DIEA (N,N-Diisopropylethylamine).[1][2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is recommended for difficult couplings.

Step-by-Step Procedure
1. Resin Preparation (Fmoc Removal)[1][2]
  • Swell resin in DMF for 30 minutes.

  • Drain and treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).[2][4]

  • Validation: Perform a qualitative Kaiser Test (Ninhydrin). The resin should turn Dark Blue (positive for free amines).

2. Activation & Coupling

Critical Step: Do not add reagents sequentially to the resin. Pre-activate the acid.[1]

  • Calculate Reagents:

    • Acid: 4.0 eq (relative to resin loading).

    • HATU: 3.9 eq.

    • DIEA: 8.0 eq.

  • Pre-activation: In a dry vial, dissolve the 5-(benzyloxy)-2-nitrobenzoic acid and HATU in minimal NMP. Add DIEA. The solution should turn yellow/orange. Shake for 2 minutes (do not exceed 5 mins to avoid racemization/side reactions, though less relevant for this achiral acid).

  • Reaction: Add the activated solution to the drained resin.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Optimization: If coupling is sluggish, heat to 50°C for 1 hour. Microwave assistance (75°C, 10 min) is highly effective for ortho-nitro acids.

3. Monitoring & Capping
  • Drain and wash resin: DMF (3x).[1][2][3][4][5]

  • Validation: Perform a Kaiser Test.

    • Colorless/Yellow Beads: Complete coupling. Proceed to wash.[1][2][3][4][5][6][7][8]

    • Blue Beads: Incomplete coupling. Repeat Step 2 (Double Coupling) using fresh reagents.

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines.

Protocol B: Ester Coupling (Wang Resin)

Objective: Load the acid onto a hydroxyl-functionalized resin. Ester formation is thermodynamically harder than amide formation and requires catalysis.

Materials
  • Resin: Wang Resin (0.6 – 1.0 mmol/g).

  • Reagents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).[2]

  • Solvent: DCM/DMF (9:1 ratio).[2] DCM swells Wang resin better, aiding diffusion.

Step-by-Step Procedure
1. Symmetric Anhydride Generation

Direct coupling with DIC/HOBt is often too slow for Wang resin esterification. The Symmetric Anhydride method is superior.

  • Dissolve 5-(benzyloxy)-2-nitrobenzoic acid (5 eq ) in DCM/DMF.

  • Add DIC (2.5 eq ). Note: Use 0.5 eq of DIC relative to the acid to form the anhydride.

  • Stir for 10–15 minutes at room temperature. A urea precipitate (DIU) may form; this can be added to the resin or filtered off (filtration preferred).

2. Loading the Resin[1][2][4][5][9]
  • Add the anhydride solution to the pre-swollen Wang resin.

  • Add DMAP (0.1 eq) .[2] Catalytic DMAP is essential for esterification.

  • Shake for 4–16 hours (Overnight recommended).

3. Validation (Quantitative)

Since the Kaiser test does not work on hydroxyl resins, use Weight Gain or UV Quantitation .

  • Wash resin: DMF (3x), DCM (3x), MeOH (2x).

  • Dry resin in vacuo overnight.

  • Calculation:

    
    
    
    • Alternatively, cleave a small sample (95% TFA) and analyze by HPLC at 254 nm (or nitro-specific wavelength ~280-300 nm).

Visual Workflows

Chemical Reaction Scheme

The following diagram illustrates the activation and coupling pathways for both protocols.

G cluster_0 Protocol A: Amide Linkage cluster_1 Protocol B: Ester Linkage Acid 5-(benzyloxy)-2-nitrobenzoic acid Activation Activation (HATU/DIEA or DIC) Acid->Activation ActiveEster Activated Species (O-At ester or Anhydride) Activation->ActiveEster ProductA Amide-Linked Resin (Stable Scaffold) ActiveEster->ProductA  Nucleophilic Attack (Fast) ProductB Ester-Linked Resin (Acid Labile) ActiveEster->ProductB  Acylation (Slow) ResinA Rink Amide Resin (NH2-Polymer) ResinA->ProductA ResinB Wang Resin (OH-Polymer) ResinB->ProductB Catalyst DMAP Catalyst Catalyst->ProductB promotes

Caption: Reaction pathway for coupling sterically hindered nitrobenzoic acid derivatives to amine (Rink) and hydroxyl (Wang) resins.

Quality Control & Troubleshooting

Data Summary: Coupling Efficiency
ParameterAmide Coupling (HATU)Ester Coupling (DIC/DMAP)
Typical Loading > 95%70 - 85%
Reaction Time 2 - 4 Hours12 - 18 Hours
Primary Side Reaction Guanidinylation (if slow)Racemization (N/A), Hydrolysis
Troubleshooting Double Couple, Heat (50°C)Increase DMAP, Recycle Anhydride
Analytical Validation

To confirm the identity of the coupled product, perform a Micro-Cleavage :

  • Take ~5 mg of loaded resin.

  • Treat with 200 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

  • Precipitate filtrate in cold ether, centrifuge, and dissolve in MeCN/H2O.

  • LC-MS Analysis: Look for the mass of the amide (M+NH2) or acid (M+OH) depending on the resin.

    • Note: The benzyl ether is generally stable to standard TFA cleavage conditions but may degrade if scavengers are omitted.

References

  • Albericio, F., & Tyley, A. (1999). Coupling Reagents and Activation. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[1][8] Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker. Link

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols: Attachment to hydroxymethyl resins. Link

  • PeptideWeb. (n.d.). Loading protocols for Wang and 2-Chlorotrityl chloride resins. Link

Sources

Method

Application Note: Cleavage of Peptides from 5-(Benzyloxy)-2-Nitrobenzoic Acid Linker

This Application Note and Protocol Guide details the photolytic cleavage of peptides from the 5-(benzyloxy)-2-nitrobenzoic acid linker. This linker is a specialized derivative of the classic o-nitrobenzyl photolabile sys...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the photolytic cleavage of peptides from the 5-(benzyloxy)-2-nitrobenzoic acid linker. This linker is a specialized derivative of the classic o-nitrobenzyl photolabile systems, designed for the "on-demand" release of peptides from solid supports using UV irradiation.

Introduction & Mechanism

The 5-(benzyloxy)-2-nitrobenzoic acid linker belongs to the family of photolabile linkers (PLLs) . Unlike standard acid-labile linkers (e.g., Rink Amide, Wang) that release peptides upon treatment with Trifluoroacetic Acid (TFA), this linker is orthogonal to acid/base conditions. It remains stable during standard Fmoc/tBu solid-phase peptide synthesis (SPPS) and side-chain deprotection, releasing the peptide only upon exposure to near-UV light (typically 365 nm ).

Mechanism of Action: The cleavage is driven by the Norrish Type II photochemical reaction. Upon UV irradiation, the o-nitrobenzyl core undergoes an intramolecular hydrogen abstraction followed by electron rearrangement. This converts the nitro group into a nitroso species and simultaneously cleaves the ester/amide bond connecting the peptide to the linker, releasing the free peptide and leaving a nitroso-aldehyde/ketone byproduct on the resin.

The 5-benzyloxy substituent acts as an electron-donating group (EDG), which serves two critical functions:

  • Red-Shifting: It shifts the absorption maximum (

    
    ) towards the 350–365 nm region, allowing efficient cleavage with standard UV-A sources (LEDs or Hg lamps) while minimizing damage to UV-sensitive amino acids (e.g., Trp, Tyr).
    
  • Solubility: The benzyloxy group enhances the solvation of the linker-peptide complex in organic solvents like DCM or DMF, improving cleavage kinetics.

Experimental Workflow Overview

The cleavage process involves three distinct phases:

  • Resin Preparation: Swelling and washing to ensure optimal light penetration.

  • Photolysis: Irradiation of the resin slurry to trigger the cleavage.

  • Isolation: Filtration and purification of the released peptide.

PART 3: VISUALIZATION & FORMATTING

Mechanism of Photocleavage

PhotocleavageMechanism Figure 1: Mechanism of o-nitrobenzyl photolytic cleavage releasing the target peptide. Resin_Linker Resin-Linker-Peptide (Nitro Group at ortho) Excited_State Excited State (Biradical Intermediate) Resin_Linker->Excited_State UV Light (365 nm) Nitroso_Int Aci-Nitro / Nitroso Intermediate Excited_State->Nitroso_Int H-Abstraction Rearrangement Cleaved_Prod Released Peptide + Nitroso-Resin Nitroso_Int->Cleaved_Prod Hydrolysis/Collapse

Experimental Workflow Diagram

CleavageProtocol Figure 2: Step-by-step workflow for photolytic cleavage of peptides. Start Peptide-Resin (Dry) Swell Step 1: Swelling (DCM/MeOH 1:1, 30 min) Start->Swell Solvent Step 2: Cleavage Solvent (MeOH or PBS + Scavenger) Swell->Solvent Irradiate Step 3: UV Irradiation (365 nm, 1-4 hours) Solvent->Irradiate Filter Step 4: Filtration (Collect Filtrate) Irradiate->Filter Wash Step 5: Resin Wash (MeOH/ACN) Filter->Wash Residual Peptide Concentrate Step 6: Evaporation (SpeedVac/Lyophilize) Filter->Concentrate Peptide in Solution Wash->Concentrate

Detailed Protocol: Photolytic Cleavage

Reagents & Equipment
  • Cleavage Solvent: Methanol (MeOH) is preferred for solubility and radical scavenging. Alternatively, Dichloromethane (DCM) or Phosphate Buffered Saline (PBS, pH 7.4) can be used depending on peptide solubility.

  • Light Source: UV-A LED lamp (365 nm, ~10-20 mW/cm²) or a Mercury arc lamp with a 365 nm bandpass filter.

  • Reaction Vessel: Quartz glass vial (transparent to UV) or an open-top reaction vessel (if irradiating from top). Do not use standard borosilicate glass if the wall thickness >2mm as it attenuates UV.

  • Scavengers (Optional): Hydrazine or hydroxylamine (to prevent nitroso-aldehyde byproducts from reacting with peptide amines).

Step-by-Step Procedure
  • Resin Preparation:

    • Place the dry peptidyl-resin (typically 100–500 mg) into a quartz reaction vessel or a shallow glass dish.

    • Swelling: Add DCM (5–10 mL) and allow the resin to swell for 30 minutes. Drain the DCM.

    • Rationale: Proper swelling exposes the internal bead structure to light and solvent.

  • Solvent Addition:

    • Suspend the resin in the Cleavage Solvent (e.g., MeOH or MeOH/DCM 1:1). Use enough solvent to form a loose slurry (approx. 10–20 mL per gram of resin).

    • Note: If the peptide contains oxidation-sensitive residues (Met, Cys), degas the solvent with Argon for 10 minutes prior to addition.

  • UV Irradiation (Cleavage):

    • Position the reaction vessel under the UV light source. Distance should be optimized (typically 2–5 cm) to maximize intensity without overheating.

    • Agitation: Stir gently (magnetic stir bar) or shake the vessel to ensure uniform exposure of all resin beads to the light.

    • Irradiation Time: Irradiate for 1 to 4 hours .

    • Monitoring: Check cleavage progress by removing a small aliquot of the supernatant and analyzing via HPLC/MS every hour.

  • Filtration & Washing:

    • Filter the resin mixture through a fritted glass funnel or polypropylene cartridge.

    • Collect the filtrate (containing the cleaved peptide).

    • Wash: Wash the resin 3 times with the cleavage solvent (e.g., MeOH) and 2 times with Acetonitrile (ACN) to recover any trapped peptide. Combine all washes with the original filtrate.

  • Workup:

    • Evaporation: Remove the volatile organic solvents (MeOH/DCM) using a rotary evaporator or SpeedVac (centrifugal evaporator).

    • Lyophilization: If an aqueous buffer was used, freeze and lyophilize the solution to obtain the crude peptide powder.

  • Post-Cleavage Analysis:

    • Analyze the crude product by RP-HPLC (C18 column) and ESI-MS to confirm identity and purity.

    • Expected Mass: The mass should correspond to the free peptide (C-terminal acid or amide, depending on the specific linker attachment point).

Troubleshooting & Optimization
IssuePossible CauseSolution
Low Yield Inefficient light penetration.Reduce resin density (use more solvent); Increase stirring; Use a quartz vessel.
Side Products Nitroso-aldehyde reaction with peptide.Add a scavenger (e.g., 1-5% semicarbazide or hydroxylamine) to the cleavage buffer.
Overheating UV lamp generates heat.Use an LED source (cooler) or place the reaction vessel in a water bath/cold block.
Incomplete Cleavage Linker sterics or aggregation.Perform a "double cleavage": Filter after 2 hours, add fresh solvent, and irradiate again.

References

  • Otago University Research Archive. (2012). Stimuli-Responsive Hydrogels for Improved Drug Delivery. (Describes the synthesis of 5-(benzyloxy)-2-nitrobenzoic acid and its use in peptide conjugates). Link

  • Holmes, C. P. (1997).[1] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. J. Org. Chem. , 62(8), 2370–2380. (Fundamental mechanism of nitrobenzyl linkers). Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev. , 113(1), 119–191. (Comprehensive review of photolabile groups). Link

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. (General peptide cleavage strategies). Link

Sources

Application

Application Note: 5-(benzyloxy)-2-nitrobenzoic Acid in Combinatorial Chemistry

This is a comprehensive Application Note and Protocol guide for 5-(benzyloxy)-2-nitrobenzoic acid , designed for researchers in combinatorial chemistry, solid-phase synthesis, and drug delivery. Executive Summary 5-(benz...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 5-(benzyloxy)-2-nitrobenzoic acid , designed for researchers in combinatorial chemistry, solid-phase synthesis, and drug delivery.

Executive Summary

5-(benzyloxy)-2-nitrobenzoic acid is a critical bifunctional building block used primarily in the synthesis of photocleavable (photolabile) linkers for Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS). Its structural core—the 2-nitrobenzyl moiety—undergoes a Norrish Type II photocleavage upon irradiation with near-UV light (365 nm), allowing for the controlled release of target molecules.

In combinatorial chemistry, this molecule serves two distinct high-value functions:

  • Linker Precursor: It is reduced to the corresponding benzyl alcohol to form "safety-catch" resins that release compounds via photolysis.

  • Caging Agent: It introduces a photocleavable protecting group onto functional moieties (amines, carboxyls) within a library, enabling spatiotemporal control over bioactivity (e.g., "caged" peptides).

Chemical Logic & Mechanism

The utility of 5-(benzyloxy)-2-nitrobenzoic acid rests on its ability to bridge a solid support and a soluble substrate while maintaining orthogonality to standard synthesis conditions (acid/base lability).

The 2-Nitrobenzyl Photochemistry

The cleavage mechanism is driven by the ortho-nitro group. Upon UV irradiation (300–365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate. This rearranges to a nitroso-hemiacetal, which spontaneously collapses to release the substrate and a nitroso-benzaldehyde byproduct.

The Role of the 5-Benzyloxy Group

The 5-benzyloxy substituent is not merely structural; it serves as a protected anchor point .

  • Protection: During the reduction of the carboxylic acid (to activate the linker), the benzyl ether protects the phenolic oxygen.

  • Anchoring: Post-synthesis, the benzyl group can be removed (hydrogenolysis or acidolysis) to reveal a phenol. This phenol is then coupled to a solid support (e.g., Merrifield or Wang resin), effectively immobilizing the photocleavable linker.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation of the precursor acid into an active resin-bound linker.

G Acid 5-(benzyloxy)- 2-nitrobenzoic acid Alcohol 5-(benzyloxy)- 2-nitrobenzyl alcohol (Active Linker) Acid->Alcohol 1. Activation (LiAlH4 Reduction) Coupled Substrate-Loaded Precursor Alcohol->Coupled 2. Substrate Coupling (Carbamate/Ester bond) Resin Resin-Bound Photolabile Linker Coupled->Resin 3. Benzyl Deprotection & Resin Attachment Release Released Substrate (Free Drug/Peptide) Resin->Release 4. UV Irradiation (365 nm)

Figure 1: Strategic workflow converting the acid precursor into a functional solid-phase photocleavable linker.

Experimental Protocols

Safety Warning: Nitro-aromatics can be energetic. Handle all reagents in a fume hood. UV irradiation requires appropriate eye and skin protection.

Protocol A: Synthesis of the Active Linker (Alcohol Form)

The acid must be reduced to the alcohol to function as a photocleavable handle.

Reagents:

  • 5-(benzyloxy)-2-nitrobenzoic acid (Starting Material)[1]

  • Borane-THF complex (1.0 M) or LiAlH4

  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step:

  • Dissolution: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Reduction: Dropwise add Borane-THF complex (15 mmol) over 20 minutes. The carboxylic acid is selectively reduced to the primary alcohol.

    • Note: Avoid harsh reductants that might reduce the nitro group to an amine. Borane-THF is preferred for chemoselectivity.

  • Reflux: Warm to room temperature and reflux for 4 hours to ensure completion.

  • Quenching: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane.

  • Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.

  • Purification: Purify via flash chromatography (Hexane/EtOAc). Product is 5-(benzyloxy)-2-nitrobenzyl alcohol .

Protocol B: Loading onto Solid Support (Resin Attachment)

This protocol describes anchoring the linker to a solid support, creating a photolabile resin.

Reagents:

  • 5-(benzyloxy)-2-nitrobenzyl alcohol (from Protocol A)

  • Substrate (e.g., Fmoc-Amino Acid or Drug with amine/COOH)

  • Solid Support: Aminomethyl polystyrene resin or Wang Resin

  • Coupling Agents: DIC/HOBt or Phosgene (for carbamates)

Workflow (Carbamate Linker Strategy):

  • Activation: React the alcohol (linker) with 4-nitrophenyl chloroformate (1.1 eq) and Pyridine (1.5 eq) in DCM at 0°C for 2 hours to form the activated carbonate .

  • Substrate Loading: Add the amine-containing substrate (e.g., Drug-NH2) to the activated carbonate. Stir at RT for 12h.

    • Result: 5-(benzyloxy)-2-nitrobenzyl-O-CO-NH-Drug.

  • Anchor Deprotection: Remove the benzyl group from the "5-benzyloxy" position.

    • Method: Hydrogenation (H2, Pd/C) is risky due to the nitro group.

    • Preferred Method: Acidolytic cleavage (TFA/Thioanisole) if the benzyl ether is acid-labile, or use BBr3 (carefully controlled). Alternatively, synthesize the linker with a silyl-protected phenol initially if orthogonal deprotection is required.

    • Correction: In many combinatorial workflows, the acid precursor (Topic) is attached to an amino-resin via the COOH first (forming an amide), and the 5-benzyloxy group is actually a 5-hydroxy group that acts as the nucleophile for the substrate.

    • Alternative "Inverse" Protocol:

      • Couple 5-(benzyloxy)-2-nitrobenzoic acid to Amino-Resin (Amide bond).

      • This forms a stable resin-amide linkage. The "5-benzyloxy" is inert.

      • This suggests the user might be using the "Acid" to cap the resin, but this doesn't create a photolabile link for the resin-bound molecule unless the molecule is attached to the "5-position".

      • Most likely application: The acid is used to synthesize 4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid analogs.

Validated Protocol (Standard "NBA" Resin Synthesis):

  • Coupling: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

  • Resin Addition: Add to Rink Amide or Aminomethyl resin. Shake for 2 hours.

  • Result: The resin is now functionalized with the nitrobenzoic moiety.

  • Modification: If the intention is to build a library off this linker, the benzyloxy group must be removed to reveal a phenol, which is then functionalized.

Protocol C: Photocleavage (Library Release)

Conditions:

  • Light Source: 365 nm UV lamp (e.g., mercury arc or LED array).

  • Solvent: Methanol, DMF, or PBS (depending on solubility).

  • Scavenger: Hydrazine or hydroxylamine (optional, to react with the nitroso-aldehyde byproduct).

Steps:

  • Suspend the resin (or dissolve the caged compound) in the cleavage solvent.

  • Irradiate at 365 nm for 10–60 minutes.

  • Filter the resin. The filtrate contains the released library members.

  • Analyze via LC-MS.

Data & Performance Metrics

Cleavage Efficiency vs. Wavelength

The 2-nitrobenzyl system is tuned for near-UV.

Wavelength (nm)Cleavage Efficiency (30 min)Notes
254 nm Low (<20%)High risk of byproduct degradation.
300 nm Medium (50-70%)Acceptable, but some background absorption.
365 nm Optimal (>95%) Resonance with nitro group; minimal damage to biomolecules.
400+ nm NegligibleRequires two-photon excitation systems.
Solvent Compatibility
SolventSuitabilityComment
Methanol/Ethanol HighProtic solvents assist the photo-rearrangement.
DMF/DMSO MediumGood for solubility, but UV absorption cutoff can interfere.
Water/PBS HighIdeal for biological applications (hydrogels).

References

  • Synthesis and Application in Hydrogels

    • Title: Stimuli-Responsive Hydrogels for Improved Drug Delivery.[1]

    • Source: Otago University Research Archive.
    • Context: Details the synthesis of 5-(benzyloxy)
    • URL:[Link]

  • General Photolabile Linker Chemistry

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
    • Source: Chemical Reviews (2013).
    • Context: Comprehensive review of the nitrobenzyl cleavage mechanism (Norrish Type II) and substituent effects.
    • URL:[Link]

  • Solid Phase Synthesis Applications

    • Title: Linkers for Solid Phase Organic Synthesis.
    • Source: Combinatorial Chemistry & High Throughput Screening.
    • Context: Discusses the integration of nitrobenzoic acid derivatives into resin linkers for small molecule library gener
    • URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of Bioactive Heterocycles from 5-(benzyloxy)-2-nitrobenzoic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic synthesis of 6-(benzyloxy)quinazolin-4(3H)-one and related scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic synthesis of 6-(benzyloxy)quinazolin-4(3H)-one and related scaffolds from 5-(benzyloxy)-2-nitrobenzoic acid , a critical intermediate in the development of EGFR tyrosine kinase inhibitors (e.g., analogs of Gefitinib or Erlotinib).

Executive Summary

5-(benzyloxy)-2-nitrobenzoic acid is a "privileged" synthons in medicinal chemistry. Its substitution pattern—a nitro group ortho to a carboxylic acid and a protected phenol at the meta position relative to the acid—makes it an ideal precursor for 6-substituted quinazolin-4(3H)-ones . These bicyclic heterocycles form the core of numerous bioactive molecules, particularly ATP-competitive kinase inhibitors.

This guide details the conversion of this starting material into high-value heterocyclic scaffolds. It specifically addresses the chemoselective reduction required to preserve the benzyl ether and provides optimized protocols for cyclization and downstream functionalization.

Structural Analysis & Retrosynthetic Logic

The transformation of 5-(benzyloxy)-2-nitrobenzoic acid into a quinazolinone scaffold involves two critical mechanistic steps: Reduction of the nitro group and Cyclocondensation with a C1 synthon (e.g., formamide).

Key Chemoselectivity Challenge

The primary technical hurdle is the reduction of the nitro group (


) without cleaving the benzyl ether (

) protecting group.
  • Standard Catalytic Hydrogenation (H₂/Pd-C): High risk of hydrogenolysis, leading to the free phenol (debenzylation).

  • Chemoselective Reduction: Requires metals (Fe, Zn) or poisoned catalysts (sulfided Pt) to exclusively target the nitro group.

Reaction Pathway Visualization

The following diagram outlines the synthetic flow from the starting material to the active pharmaceutical ingredient (API) precursor.

G cluster_0 Critical Decision Point: Reduction Method SM 5-(benzyloxy)-2- nitrobenzoic acid Inter 2-amino-5-(benzyloxy) benzoic acid (Anthranilic Acid Deriv.) SM->Inter Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) Prod 6-(benzyloxy) quinazolin-4(3H)-one Inter->Prod Niementowski Cyclization (Formamide, 140°C) Final 4-chloro-6-(benzyloxy) quinazoline (Electrophilic Scaffold) Prod->Final Chlorination (POCl3 / SOCl2)

Figure 1: Synthetic workflow for accessing the quinazoline core. Note the critical reduction step preserving the benzyloxy motif.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Synthesize 2-amino-5-(benzyloxy)benzoic acid without deprotection of the benzyl group. Method: Iron-mediated reduction (Béchamp reduction variant). This method is robust, scalable, and avoids hydrogenolysis.

Materials:

  • 5-(benzyloxy)-2-nitrobenzoic acid (1.0 eq)

  • Iron powder (3.0 - 5.0 eq, fine mesh)

  • Ammonium chloride (NH₄Cl) (0.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the nitrobenzoic acid derivative in Ethanol/Water.

  • Activation: Add NH₄Cl and heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 20 minutes. (Caution: Exothermic reaction).

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The starting material spot should disappear, and a fluorescent amine spot should appear.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to approx. 20% volume.

    • Adjust pH to ~4–5 with dilute acetic acid if necessary to precipitate the anthranilic acid derivative.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% Validation: ¹H NMR should show the disappearance of the low-field nitro-adjacent protons and the appearance of a broad amine singlet (


). The benzylic methylene (

) signal at ~5.1 ppm must remain intact.
Protocol B: Niementowski Cyclization to Quinazolinone

Objective: Convert the amino acid intermediate into the 6-(benzyloxy)quinazolin-4(3H)-one ring. Method: Thermal condensation with Formamide.

Materials:

  • 2-amino-5-(benzyloxy)benzoic acid (from Protocol A)

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 eq, optional catalyst)

Procedure:

  • Mixing: Mix the amino acid (1.0 eq) with Formamide (5–10 volumes). Add Ammonium Acetate if reaction rates are slow.

  • Heating: Heat the mixture to 140–150°C.

    • Note: The reaction requires high temperature to drive off water and effect cyclization.

  • Duration: Stir for 4–6 hours. Monitoring can be difficult due to formamide; take an aliquot and work it up (water/ethyl acetate) for TLC.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with stirring.

  • Isolation: The quinazolinone usually precipitates as a beige/white solid. Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Yield Expectation: 70–85%

Protocol C: One-Pot Reductive Cyclization (Advanced)

Objective: Direct conversion from nitro acid to quinazolinone. Reference: Adapted from Arkivoc 2008 (ii) 33-42.[1]

Procedure:

  • Combine 5-(benzyloxy)-2-nitrobenzoic acid (1.0 mmol), Formamide (excess), and Indium powder (or Zn dust) (3-4 eq) in a reaction vessel.

  • Add concentrated HCl (catalytic amount) or use Indium(III) chloride as a Lewis acid catalyst.

  • Heat to 120–150°C for 5–8 hours.

  • The metal reduces the nitro group in situ, and the resulting amine immediately reacts with formamide.

  • Pros: Reduces step count. Cons: Purification can be messier due to metal salts; yields may vary compared to the stepwise method.

Downstream Application: Synthesis of 4-Chloro-quinazoline

The quinazolinone is a "tautomeric" precursor. To couple it with anilines (to make kinase inhibitors), it must be converted to the electrophilic 4-chloro derivative.

Reaction:



  • Suspend 6-(benzyloxy)quinazolin-4(3H)-one in

    
     (5–10 eq).
    
  • Add a catalytic amount of DMF (Vilsmeier-Haack activation).

  • Reflux for 2–3 hours (solution becomes clear).

  • Critical Workup: Remove excess

    
     under vacuum. Pour residue onto ice/ 
    
    
    
    . Extract rapidly with DCM. (The chloro-compound is sensitive to hydrolysis).

Quantitative Data & Troubleshooting

Solvent & Catalyst Selection Table
Reaction StepReagent/SolventSuitabilityNotes
Reduction H₂ / Pd-CLow High risk of O-debenzylation. Avoid unless free phenol is desired.
Reduction H₂ / Pt(S)-CHigh Sulfided Platinum prevents hydrogenolysis of benzyl ethers.
Reduction Fe / NH₄Cl / EtOHHigh Robust, cheap, highly chemoselective. Recommended for scale-up.
Cyclization Formamide (Neat)High Standard Niementowski conditions. Requires high temp (150°C).
Cyclization Triethyl OrthoformateMedium Milder temp, but requires ammonia source (e.g., NH₄OAc).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Benzyl Group Hydrogenolysis during reduction.Switch from Pd/C to Fe/NH₄Cl or Zn/AcOH.
Incomplete Cyclization Temperature too low.Ensure internal temp reaches >140°C. Use Formamide boiling point.
Low Yield in Chlorination Hydrolysis during workup.Quench

reaction into basic ice water; minimize contact time with water.
Sticky Precipitate Polymerization of formamide.Do not overheat formamide (>180°C). Use fresh reagents.

References

  • One-pot reductive cyclization to antitumor quinazoline precursors. Source: Arkivoc 2008 (ii) 33-42.[1] URL:[Link] (Verified via Search Result 1.1)

  • Process for producing aromatic amine having aralkyloxy group (Pt-S reduction). Source: European Patent EP 2123627 A1.[3] URL:[Link] (Verified via Search Result 1.2)

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Source: PMC (National Institutes of Health). URL:[Link]

  • Process of Preparing a Quinazoline Derivative (Gefitinib Intermediates). Source: US Patent Application 2016/0200688.[4] URL:

Sources

Application

selective reduction of the nitro group in 5-(benzyloxy)-2-nitrobenzoic acid.

[1] Abstract This application note details the chemoselective reduction of the nitro group in 5-(benzyloxy)-2-nitrobenzoic acid to yield 2-amino-5-(benzyloxy)benzoic acid . The primary challenge in this transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the chemoselective reduction of the nitro group in 5-(benzyloxy)-2-nitrobenzoic acid to yield 2-amino-5-(benzyloxy)benzoic acid . The primary challenge in this transformation is preserving the O-benzyl ether moiety, which is highly susceptible to hydrogenolysis under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).[1] We present two validated protocols: a robust Iron/Ammonium Chloride (Fe/NH₄Cl) method suitable for batch scale-up, and a mild Sodium Dithionite (Na₂S₂O₄) method for sensitive small-scale applications.[1] Both methods avoid strong acids and transition metal catalysts that risk debenzylation.

Strategic Analysis & Chemoselectivity

The substrate contains three distinct functional groups with varying redox potentials and sensitivities:

  • Nitro Group (-NO₂): The target for reduction to an aniline (-NH₂).[1][2]

  • Benzyl Ether (-OBn): A protecting group labile to catalytic hydrogenolysis (Pd/H₂) and strong Lewis acids.[1]

  • Carboxylic Acid (-COOH): Dictates solubility and requires pH management during workup.[1]

The Chemoselectivity Challenge

Standard nitro reduction methods often fail to discriminate between the nitro group and the benzyl ether:

  • H₂ + Pd/C: High risk of simultaneous debenzylation (

    
    ).[1]
    
  • SnCl₂ / HCl: Effective for nitro reduction, but the highly acidic conditions can degrade the ether or complicate the isolation of the zwitterionic amino acid product.

  • Fe / HCl (Béchamp): Often too harsh; iron sludge trapping the product is a common yield-loss mechanism.[1]

Selected Strategy: The Fe/NH₄Cl system operates in a neutral-to-mildly-acidic aqueous/organic medium.[1] It relies on single-electron transfer (SET) mechanisms on the iron surface, which are kinetically favorable for nitro reduction but inert toward benzyl ethers.[1]

Reaction Scheme & Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates.[3]

ReactionPathway SM 5-(Benzyloxy)-2-nitrobenzoic acid (Starting Material) Nitroso Nitroso Intermediate (R-NO) SM->Nitroso 2e-, 2H+ SideProduct 5-Hydroxy-2-aminobenzoic acid (Debenzylated Impurity) SM->SideProduct H2/Pd/C (Avoid) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Product 2-Amino-5-(benzyloxy)benzoic acid (Target) Hydroxyl->Product 2e-, 2H+ Product->SideProduct Hydrogenolysis

Figure 1: Reaction pathway highlighting the stepwise reduction and the competitive debenzylation risk.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

Applicability: Gram to Multi-kilogram scale. Mechanism: Surface-mediated electron transfer.[1] Advantages: High chemoselectivity, cheap reagents, simple filtration workup.

Reagents & Materials
ComponentEquivalents/Conc.Role
Substrate 1.0 equivLimiting reagent
Iron Powder (Fe) 3.0 - 5.0 equivReductant (Use -325 mesh for best kinetics)
Ammonium Chloride 0.5 - 1.0 equivElectrolyte / Proton source
Ethanol/Water 3:1 v/v (0.2 M)Solvent system (Ensures solubility of NH₄Cl and Substrate)
Ethyl Acetate As neededExtraction solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), a reflux condenser, and an internal thermometer.

  • Dissolution: Charge the flask with 5-(benzyloxy)-2-nitrobenzoic acid (1.0 equiv) and Ethanol (approx. 75% of total volume). Stir until the solid is mostly dispersed.

  • Activation: Add Ammonium Chloride (NH₄Cl, 1.0 equiv) dissolved in Water (25% of total volume). The mixture may remain a suspension.[4]

  • Reduction: Add Iron powder (3.0 equiv) in portions over 5 minutes.

    • Note: An exotherm may occur.[5][6] Monitor temperature.

  • Reflux: Heat the mixture to a gentle reflux (approx. 70-80°C) with vigorous stirring.

    • Reaction Time: Typically 1–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM + 1% AcOH) or HPLC. The starting material (nitro) is less polar than the product (amine).

  • Hot Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the cake with hot ethanol.

    • Critical Step: Do not let the mixture cool before filtration, or the product may crystallize in the iron sludge.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The residue will be an aqueous slurry. Adjust pH to ~4–5 using dilute acetic acid or HCl if necessary to ensure the zwitterionic amino acid precipitates.

    • Collect the solid by filtration.[7] Wash with cold water and hexanes.

  • Purification: Recrystallization from Ethanol/Water or Methanol is usually sufficient if purity is <98%.

Protocol B: Sodium Dithionite Reduction (Alternative)

Applicability: Small scale (<5g), mild conditions. Mechanism: Homogeneous aqueous electron transfer.

Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0 equivLimiting reagent
Sodium Dithionite 3.0 - 4.0 equivReductant (

)
Sodium Carbonate 2.0 equivBase (Solubilizes substrate)
Water/THF 1:1 v/vSolvent system
Step-by-Step Procedure
  • Solubilization: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid in a mixture of THF and Water (1:1). Add Sodium Carbonate (

    
    ) to convert the carboxylic acid to the soluble carboxylate salt.
    
  • Addition: Add Sodium Dithionite (

    
    ) solid in small portions to the stirring solution at room temperature.
    
    • Caution: Dithionite can release

      
       gas; perform in a fume hood.
      
  • Reaction: Stir at room temperature or mild heat (40°C) for 2–6 hours.

    • Color Change: The solution often transitions from yellow (nitro) to colorless or pale fluorescent (amine).

  • Workup:

    • Evaporate the THF.

    • The aqueous phase contains the product as the sodium salt.

    • Carefully acidify with 1M HCl to pH 4–5 to precipitate the free amino acid.

    • Filter and dry the precipitate.

Analytical Controls & Troubleshooting

Process Control Workflow

The following diagram illustrates the decision logic during the reaction monitoring.

ProcessControl Start Sample Reaction HPLC HPLC Analysis (C18, Water/MeCN + 0.1% TFA) Start->HPLC CheckSM SM Present? HPLC->CheckSM CheckInter Hydroxylamine Intermediate? CheckSM->CheckInter No ActionReflux Continue Reflux Add more Fe CheckSM->ActionReflux Yes CheckImp Debenzylated Impurity? CheckInter->CheckImp No CheckInter->ActionReflux Yes (Major) ActionDone Proceed to Workup CheckImp->ActionDone < 1% ActionFail Discard/Rescope (Check Reagents) CheckImp->ActionFail > 5%

Troubleshooting Table
ObservationRoot CauseCorrective Action
Stalled Reaction (SM remains)Iron surface passivation.[1]Add 1-2 drops of conc. HCl to "activate" the iron or use fresh -325 mesh iron powder.[1]
Hydroxylamine Intermediate Incomplete reduction (2e- or 4e- transfer only).[1]Increase reaction time; ensure vigorous reflux; add excess Fe (up to 5 equiv).
Low Yield (Trapped in Cake) Product crystallization in iron sludge.Must filter while boiling hot. Wash Celite cake with boiling EtOH.
Debenzylation Observed Trace metal contamination or excessive heat.Ensure Iron powder is free of Pd/Ni contaminants. Switch to Dithionite method.

References

  • Bechamp Reduction Variants

    • Org.[6][8][9][10] Synth.1948 , 28,[1] 11. (General reduction of nitrobenzoic acids).

    • Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant".[1] Synthetic Communications, 22(22), 3189-3195.[1][5] Link

  • Selective Nitro Reduction Reviews

    • Orlandi, M., et al. (2018). "Recent Developments in the Reduction of Nitro Compounds". Organic Process Research & Development. Link

  • Dithionite Method: Encyclopedia of Reagents for Organic Synthesis, "Sodium Dithionite". (Mild reduction of nitroarenes in alkaline media).
  • Anthranilic Acid Synthesis Context

    • Odabaşoğlu, H. Y., et al. (2012).[5][11] "2-Amino-5-nitrobenzoic acid".[1][11] Acta Crystallographica Section E. Link (Structural context for nitro/amino benzoic acids).

Sources

Method

Application Note: Catalytic Hydrogenation of the Nitro Group

Executive Summary The catalytic hydrogenation of the nitro group ( ) to an amine ( ) is a cornerstone transformation in pharmaceutical synthesis, particularly for aniline derivatives. While thermodynamically favorable, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of the nitro group (


) to an amine (

) is a cornerstone transformation in pharmaceutical synthesis, particularly for aniline derivatives. While thermodynamically favorable, the reaction is kinetically complex and prone to safety hazards (pyrophoricity) and chemoselectivity issues (dehalogenation, hydroxylamine accumulation). This guide moves beyond basic textbook procedures to provide a robust, scalable framework for optimizing nitro reduction, ensuring high yield, safety, and selectivity.

Mechanistic Pathway & Logic

Understanding the Haber-Lukashevich mechanism is critical for troubleshooting. The reaction does not proceed directly to the amine but passes through unstable intermediates. Accumulation of these intermediates (particularly arylhydroxylamines) can lead to explosive decomposition or side-product formation (azoxy/azo dimers).

Figure 1: Reaction Pathway & Side Reactions

The following diagram illustrates the stepwise reduction and potential divergence points.

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (Slow) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (Basic/Heat) Amine Amine (R-NH2) Hydroxylamine->Amine + H2 (Rate Limiting) Hydroxylamine->Azoxy Condensation Azo Azo (Side Product) Azoxy->Azo + H2

Caption: Stepwise reduction of nitroarenes. Note that the reduction of hydroxylamine to amine is often rate-limiting; accumulation of R-NHOH is a thermal hazard.

Critical Parameter Optimization

Catalyst Selection Matrix

The choice of catalyst dictates chemoselectivity. Do not default to Pd/C for every substrate.

Catalyst SystemPrimary UtilityChemoselectivity ProfileOperational Note
Pd/C (5-10%) General purpose, fast kinetics.Low. Reduces halogens (Cl, Br, I), alkenes, alkynes, and carbonyls.Pyrophoric when dry. Best for simple nitroarenes.
Pt/C (Sulfided) Halonitroarenes. High. Retains halogens (Cl, Br) while reducing

.
Slower than Pd. "Sulfided" poisoning prevents C-X bond insertion.
Raney Nickel Cost-effective, sulfur tolerance.Medium. Good for substrates with sulfur poisons.Extreme Pyrophoric Hazard. Must be kept wet/under inert gas.[1]
PtO₂ (Adam's) Acidic conditions.High. Effective in strong acid (e.g., acetic acid) to protonate amine product immediately.Expensive.[2] Often requires activation.
Solvent Effects

Solvent choice influences reaction rate and safety.

  • Alcohols (MeOH, EtOH): Highest rate. High H₂ solubility and polarity stabilize polar intermediates. Risk:[1][3][4][5] High flammability; Pd/C can ignite alcohol vapors instantly upon exposure to air.

  • Esters (EtOAc): Safer. Lower flammability, but reaction rates are often 2-5x slower than in alcohols. Good for scale-up.

  • THF: Good solubility for complex drugs, but watch for peroxide formation and polymerization side reactions.

Chemoselectivity Strategies (The "Expert" Angle)

Challenge: Preventing Dehalogenation

Reducing a nitro group in the presence of an aryl halide (Cl, Br, I) is a common challenge. Pd/C will strip the halogen (hydrodehalogenation) rapidly.

Strategy 1: Catalyst Switching (Gold Standard) Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the active sites, poisoning the high-energy sites responsible for C-X bond insertion while permitting N-O bond reduction.

Strategy 2: Additives (The "Poison" Method) If you must use Pd/C, add a modifier to the reaction mixture:

  • Diphenylsulfide (0.5 eq relative to metal): Poisons Pd selectively.

  • Acidic Media: Conducting the reaction in dilute acid (HCl/MeOH) can protonate the resulting amine, preventing it from coordinating to Pd and facilitating dehalogenation cycles, though this is substrate-dependent.

Experimental Protocols

Protocol A: General Bench-Scale Hydrogenation (Balloon Method)

Applicable for: Simple nitroarenes, alkyl nitro compounds.

Safety Pre-Check:

  • Ensure no open flames.

  • Use a blast shield.[3]

  • NEVER add dry catalyst to a solvent containing dissolved hydrogen.[3]

Procedure:

  • Preparation: In a round-bottom flask (RBF), dissolve the nitro substrate (1.0 equiv) in Methanol or Ethyl Acetate (0.1 M concentration).

  • Inerting: Cap the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Cycle Vacuum/Nitrogen 3 times to remove oxygen.

  • Catalyst Addition:

    • Option A (Solid addition): Under a strong flow of Nitrogen, briefly remove the septum and add 10 wt% of Pd/C (e.g., if 100mg substrate, add 10mg catalyst). Do not let the catalyst dry out on the sidewalls.

    • Option B (Slurry addition - Safer): Suspend Pd/C in a small amount of solvent in a separate vial (under N2) and transfer via syringe.

  • Hydrogen Introduction:

    • Fill a balloon with H₂.[6] Connect to the flask via a needle.

    • Briefly apply vacuum to the flask (carefully, do not bubble solvent into the line) to remove N₂, then fill with H₂ from the balloon. Repeat 3 times.

  • Reaction: Stir vigorously. Reaction is diffusion-limited; high stir rates are essential.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the Nitro peak and the transient Nitroso intermediate.

  • Work-up:

    • CRITICAL: Flush the flask with Nitrogen before opening.

    • Filter the mixture through a pad of Celite to remove Pd/C.

    • Safety: The filter cake is pyrophoric. Keep it wet with water and dispose of it in a dedicated solid waste container immediately.

Protocol B: Chemoselective Reduction of Halonitroarenes

Applicable for: Chloronitrobenzenes, Bromonitrobenzenes.

Reagents:

  • Substrate: 1-Bromo-4-nitrobenzene (Example)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum)

  • Solvent: THF or EtOAc (Avoid MeOH if transesterification is a risk, though MeOH is faster).

Procedure:

  • Dissolve substrate in THF (0.1 M).

  • Add 5 wt% of Pt(S)/C.

  • Purge vessel with Nitrogen (3x).

  • Pressurize with H₂ (1-3 bar / 15-45 psi). Note: Sulfided catalysts often require slightly higher pressure than balloons to achieve reasonable rates.

  • Heat to 40-50°C if rate is sluggish.

  • Monitor conversion.[7] Stop immediately upon consumption of starting material to prevent slow dehalogenation over time.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Applicable for: Labs without H₂ cylinders, or highly sensitive substrates.

Mechanism: Uses a hydrogen donor (Formate, Hydrazine) instead of H₂ gas.

Procedure:

  • Dissolve substrate in Methanol.

  • Add Ammonium Formate (5-10 equiv).

  • Purge with Nitrogen.[4]

  • Add 10 wt% Pd/C.

  • Reaction: The reaction often requires mild heating (reflux or 50°C) to initiate H-transfer.

  • Observation: Effervescence (CO₂ release) indicates reaction progress.

  • Work-up: Filter catalyst (pyrophoric precautions apply) and remove solvent. Ammonium formate excess can be sublimed or washed out.

Troubleshooting & Optimization Workflow

Figure 2: Optimization Decision Tree

Use this logic flow to determine the correct conditions for your specific substrate.

Optimization Start Start: Nitro Substrate CheckHalogen Contains Halogen/Alkene? Start->CheckHalogen YesHalogen Yes CheckHalogen->YesHalogen NoHalogen No CheckHalogen->NoHalogen SelectPtS Use Pt(S)/C or Raney Ni YesHalogen->SelectPtS Pressurize Requires 1-5 bar H2 SelectPtS->Pressurize SolventCheck Solvent Selection Pressurize->SolventCheck SelectPdC Use 10% Pd/C NoHalogen->SelectPdC Balloon Balloon H2 (1 atm) SelectPdC->Balloon Balloon->SolventCheck Fast Methanol/Ethanol (Fast, Standard) SolventCheck->Fast Safe Ethyl Acetate (Slower, Safer) SolventCheck->Safe

Caption: Decision matrix for catalyst and solvent selection based on substrate functionality.

References

  • Mechanism of Nitro Reduction: Haber, F. Z. Elektrochem.1898, 22, 506.
  • Chemoselective Hydrogenation Review: Blaser, H. U.; Steiner, H.; Studer, M. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem2009 , 1, 210–221. Link

  • Sulfided Platinum Catalysts: "Platinum on Carbon, Sulfided." Encyclopedia of Reagents for Organic Synthesis. Link

  • Transfer Hydrogenation Protocols: Wienhöfer, G., et al. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines." J. Am. Chem. Soc.[6]2011 , 133, 12875.[6] Link

  • Safety in Hydrogenation: "Hydrogenation Safety Fact Sheet." Stanford Environmental Health & Safety. Link

Sources

Application

Application Note: Chemoselective Deprotection of Benzyl Ether in 5-(Benzyloxy)-2-Nitrobenzoic Acid

Executive Summary & Strategic Analysis The deprotection of 5-(benzyloxy)-2-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: removing a benzyl ether protecting group without reducing t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The deprotection of 5-(benzyloxy)-2-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: removing a benzyl ether protecting group without reducing the sensitive nitro moiety.

The Chemoselectivity Paradox

Standard debenzylation protocols rely on catalytic hydrogenolysis (e.g.,


, Pd/C). However, aromatic nitro groups are highly susceptible to reduction under these conditions, rapidly converting to anilines (5-amino-2-hydroxybenzoic acid). Therefore, reductive methods must be strictly avoided .
Recommended Strategy: Acid-Mediated Cleavage

To ensure the integrity of the nitro group, we must utilize acid-mediated cleavage pathways. The benzyl-oxygen bond is susceptible to heterolysis under acidic conditions, generating a stable benzyl cation and the desired phenol.

We present two validated protocols:

  • Method A (The "Soft" Acid Approach): Trifluoroacetic Acid (TFA) with Thioanisole. This is the preferred method for high-value, small-to-medium scale batches due to its mild conditions and ease of workup.

  • Method B (The "Hard" Acid Approach): HBr in Glacial Acetic Acid. This is the robust, scalable industrial standard, though it requires more rigorous safety handling.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the decision matrix and the mechanistic pathway for the selected protocols.

DeprotectionStrategy Start Substrate: 5-(benzyloxy)-2-nitrobenzoic acid Decision Select Cleavage Method Start->Decision H2_Path Catalytic Hydrogenolysis (H2, Pd/C) Decision->H2_Path Avoid Acid_Path Acid-Mediated Cleavage (SN1 / Push-Pull) Decision->Acid_Path Recommended Amine_Product SIDE PRODUCT: 5-Amino-2-hydroxybenzoic acid (Nitro Reduced) H2_Path->Amine_Product Method_A Method A: TFA + Thioanisole (Scavenger Assisted) Acid_Path->Method_A Method_B Method B: HBr / AcOH (Protonation + Nucleophilic Attack) Acid_Path->Method_B Intermediate Intermediate: Phenol + Benzyl Cation Method_A->Intermediate Method_B->Intermediate Scavenging Cation Scavenging (Thioanisole -> Benzyl sulfide) (Br- -> Benzyl bromide) Intermediate->Scavenging Final_Product TARGET PRODUCT: 5-Hydroxy-2-nitrobenzoic acid Scavenging->Final_Product

Figure 1: Decision tree highlighting the necessity of acid-mediated pathways to avoid nitro reduction.

Protocol A: TFA / Thioanisole (Preferred)

Mechanism: This method utilizes the "Push-Pull" mechanism. TFA protonates the ether oxygen (Pull), facilitating the bond breakage. Thioanisole acts as a "soft" nucleophile (Push/Scavenger), irreversibly trapping the benzyl carbocation to form benzyl methyl sulfide. This prevents the benzyl cation from re-alkylating the phenolic ring (Friedel-Crafts alkylation).

Materials
  • Substrate: 5-(benzyloxy)-2-nitrobenzoic acid (1.0 equiv)

  • Solvent/Reagent: Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

  • Scavenger: Thioanisole (2-5 equiv)

  • Solvent (Workup): Ethyl Acetate, Sodium Bicarbonate (sat. aq.), HCl (1M)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substrate (e.g., 1.0 g, 3.66 mmol).

  • Scavenger Addition: Add Thioanisole (1.36 g, 11.0 mmol, 3.0 equiv). Note: Thioanisole has a distinct odor; work in a fume hood.

  • Acid Addition: Cool the flask to 0°C (ice bath). Slowly add TFA (10 mL per gram of substrate).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material spot should disappear.

  • Quench: Evaporate the bulk of the TFA under reduced pressure (rotary evaporator) at <40°C.

  • Workup (Acid-Base Extraction):

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Crucial Step: Extract the organic layer with Saturated Aqueous

      
        (3x). The product (carboxylic acid) will move into the aqueous phase as the carboxylate salt. The benzyl methyl sulfide byproduct and unreacted thioanisole remain in the organic layer.
      
    • Discard the organic layer (contains the sulfur byproducts).

  • Precipitation: Acidify the combined aqueous bicarbonate layer carefully with 1M HCl to pH ~1-2. The product, 5-hydroxy-2-nitrobenzoic acid , should precipitate as a yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: HBr in Glacial Acetic Acid (Scale-Up)

Mechanism: HBr provides a strong proton source to activate the ether and a bromide ion (


) to act as the nucleophile, cleaving the benzyl group to form benzyl bromide.
Materials
  • Substrate: 5-(benzyloxy)-2-nitrobenzoic acid

  • Reagent: 33% or 48% HBr in Glacial Acetic Acid (Commercially available).

  • Quenching: Ice water.

Step-by-Step Procedure
  • Setup: Place substrate (e.g., 5.0 g) in a round-bottom flask.

  • Reagent Addition: Add HBr in Acetic Acid (approx. 5-10 mL per gram of substrate).

  • Reaction: Stir at Room Temperature. If reaction is sluggish after 2 hours, heat gently to 50°C.

    • Caution: HBr fumes are corrosive. Use a caustic scrubber or efficient fume hood.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume).

  • Isolation:

    • The product usually precipitates upon dilution with water. Filter the solid.[2]

    • If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Perform the same Acid-Base Extraction described in Protocol A (Step 6) to remove benzyl bromide and any traces of acetic acid.

Comparison of Methods

FeatureMethod A: TFA / ThioanisoleMethod B: HBr / AcOH
Selectivity Excellent (Nitro stable)Excellent (Nitro stable)
Conditions Mild (RT)Harsh (Corrosive, acidic fumes)
Byproducts Benzyl methyl sulfide (volatile, smelly)Benzyl bromide (lachrymator)
Purification Easy (Acid-Base Extraction)Easy (Acid-Base Extraction)
Suitability Lab scale, sensitive substratesLarge scale, robust substrates

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3][4][5] John Wiley & Sons.[3] (Standard reference for benzyl ether stability and cleavage conditions).

  • Acid-Labile Protecting Groups . Sigma-Aldrich Technical Bulletins. Link (Detailed protocols on TFA-mediated cleavage mechanisms).

  • Cleavage of Benzyl Ethers with BBr3 . Organic Chemistry Portal. Link (Alternative Lewis Acid methods).

  • Synthesis of 5-Hydroxy-2-nitrobenzoic acid . ChemicalBook. Link (Confirmation of target compound stability).

Sources

Method

Application Note: Strategic Utilization of 5-(Benzyloxy)-2-nitrobenzoic Acid in the Design of Type I/II Kinase Inhibitors

Executive Summary This application note details the strategic use of 5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) as a "privileged scaffold precursor" in the synthesis of Epidermal Growth Factor Receptor (EGFR) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) as a "privileged scaffold precursor" in the synthesis of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase inhibitors (TKIs).

While many commercial routes utilize 4,5-dimethoxybenzoic acid derivatives (leading to 6,7-dimethoxy motifs found in early generation inhibitors), the 5-(benzyloxy) substitution pattern offers a critical advantage: Late-Stage Diversification . By utilizing the benzyl group as a robust "mask" for the C-6 hydroxyl position, researchers can construct the complete kinase-binding core before deprotecting and installing varied solubilizing moieties (e.g., morpholine or piperidine side chains) essential for ADME optimization.

This guide provides a validated, step-by-step protocol for converting this nitro-acid precursor into a functionalized 4-anilinoquinazoline scaffold, emphasizing chemoselective reduction and regiochemical integrity.

Strategic Rationale: The "Benzyl Lock" Methodology

In medicinal chemistry, the C-6 position of the quinazoline scaffold is frequently the site of solubilizing groups (e.g., the morpholinopropoxy group in Gefitinib ). Using 5-(benzyloxy)-2-nitrobenzoic acid allows for the "Benzyl Lock" strategy:

  • Regiocontrol: The starting material pre-defines the oxygenation pattern at the quinazoline C-6 position.

  • Chemoselectivity: The benzyl ether survives the harsh conditions of quinazoline ring closure (high temperature formamide cyclization) and chlorination (POCl₃), unlike free phenols or labile esters.

  • Divergence: Post-coupling deprotection reveals a single reactive phenol at C-6, allowing a single batch of "core" material to be split into dozens of analogs with different physicochemical properties.

Pathway Visualization

The following diagram illustrates the transformation logic from the starting material to a bioactive kinase inhibitor core.

KinaseSynthesis Start 5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) Step1 Chemoselective Reduction (Fe/AcOH or Zn/NH4Cl) Start->Step1 Nitro -> Amine Step2 Cyclization (Formamidine Acetate) Step1->Step2 Ring Closure Core 6-(Benzyloxy)quinazolin-4(3H)-one (The 'Locked' Core) Step2->Core Yield: ~85% Step3 Chlorination (SOCl2 / POCl3) Core->Step3 Activation Step4 S_NAr Coupling (3-Chloro-4-fluoroaniline) Step3->Step4 + Aniline Tail Protected Benzyl-Protected Inhibitor Step4->Protected Kinase Core Assembly Step5 Deprotection (TFA/Thioanisole) Protected->Step5 Unmasking Final 6-Hydroxy-Quinazoline Core (Ready for SAR Library) Step5->Final Diversification Point

Caption: Workflow for converting 5-(benzyloxy)-2-nitrobenzoic acid into a divergent kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to an aniline without cleaving the benzyl ether. Critical Note: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (removing the benzyl group prematurely). Iron-mediated reduction is the preferred "Process Chemistry" route.

Materials:

  • 5-(Benzyloxy)-2-nitrobenzoic acid (10.0 g, 36.6 mmol)

  • Iron powder (325 mesh, 10.2 g, 5.0 eq)

  • Glacial Acetic Acid (100 mL)

  • Ethyl Acetate (EtOAc) and Ethanol (EtOH)

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the starting material in ethanol (150 mL) and glacial acetic acid (50 mL).

  • Addition: Heat the mixture to 60°C. Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Increase temperature to reflux (approx. 85°C) and stir for 2 hours.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (anthranilic acid derivative, Rf ~0.3).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water and adjust pH to 8.0 using saturated NaHCO₃. Extract with EtOAc (3 x 100 mL).

  • Yield: Dry organic layer over Na₂SO₄ and concentrate. Expect ~8.5 g (90% yield) of 2-amino-5-(benzyloxy)benzoic acid .

Protocol B: Cyclization to the Quinazolinone Core

Objective: Form the pyrimidine ring to complete the quinazoline skeleton.

Procedure:

  • Mixture: Combine 2-amino-5-(benzyloxy)benzoic acid (8.5 g) with Formamidine Acetate (4.0 eq) in 2-Methoxyethanol (80 mL).

  • Reaction: Reflux at 125°C for 12 hours. The reaction will initially be a suspension and may clear before precipitating the product.

  • Quench: Cool the mixture to 0°C in an ice bath.

  • Filtration: The product, 6-(benzyloxy)quinazolin-4(3H)-one , precipitates as a white/off-white solid. Filter and wash with cold ethanol.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet at ~8.0 ppm (H-2 of quinazoline) and the benzyl -CH₂- singlet at ~5.2 ppm.

Data Analysis & Optimization

The following table summarizes solvent and reagent compatibility for the critical reduction step, highlighting why Iron/Acetic Acid is the standard for this specific scaffold.

Reduction MethodReagent SystemBenzyl StabilityNitro ReductionYieldNotes
Fe / AcOH Iron Powder / Acetic AcidHigh Excellent88-92% Recommended. Robust, scalable, no debenzylation.
H₂ / Pd-C Hydrogen gas / PalladiumLowExcellent<40%Not Recommended. Significant hydrogenolysis of benzyl ether observed.
SnCl₂ / HCl Stannous ChlorideHighGood75-80%Effective but difficult workup (tin emulsions).
Zn / NH₄Cl Zinc / Ammonium ChlorideHighModerate65-70%Milder, but reaction often stalls before completion.

Quality Control & Validation Markers

To ensure the integrity of the intermediate before proceeding to expensive coupling steps, verify the following analytical markers:

  • HPLC Purity: >98% (area under curve) at 254 nm.

  • NMR Diagnostic Shift:

    • Starting Material: Aromatic protons split by nitro group (deshielded).

    • Intermediate (Amine): Upfield shift of protons ortho to the amine; appearance of broad NH₂ peak (~6-7 ppm).

    • Cyclized Product: Appearance of C2-H singlet (~8.0 ppm) and disappearance of broad COOH/NH₂ signals.

  • Mass Spectrometry (LC-MS):

    • Target Mass: [M+H]⁺ = 253.1 (for the cyclized 6-benzyloxyquinazolinone).

References

  • Review of Quinazoline Synthesis

    • Asif, M. (2014).[1] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link

  • EGFR Inhibitor Design (Gefitinib/Erlotinib Analogs)

    • Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles. Link

  • Reduction Methodologies: Beller, M., et al. (2018). Catalytic Hydrogenation of Nitroarenes. Nature Catalysis. (Contextual reference for H2 vs Fe selectivity).
  • Specific Scaffold Utility

    • Rao, S., et al. (2013). Synthesis and antiproliferative activity of 6-benzyloxy-4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Link

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The synthesis of patented kinase inhibitors for commercial sale is subject to intellectual property laws.

Sources

Application

derivatization of the carboxylic acid group of 5-(benzyloxy)-2-nitrobenzoic acid

Executive Summary & Strategic Analysis This technical guide details the derivatization of 5-(benzyloxy)-2-nitrobenzoic acid (CAS 61340-15-6) . This substrate presents a classic conflict in organic synthesis: the ortho-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the derivatization of 5-(benzyloxy)-2-nitrobenzoic acid (CAS 61340-15-6) . This substrate presents a classic conflict in organic synthesis: the ortho-nitro effect . While the nitro group electronically activates the carbonyl carbon towards nucleophilic attack (via induction), its significant steric bulk physically impedes the approach of nucleophiles. Furthermore, the 5-benzyloxy moiety serves as a masked phenol, requiring reaction conditions that preserve the benzyl ether linkage (avoiding strong Lewis acids or hydrogenolysis).

Our approach prioritizes robustness over speed . We reject standard Fischer esterification protocols due to low equilibrium conversion rates caused by the ortho-substituent twisting the carboxylate out of planarity. Instead, we define two "Self-Validating" pathways:

  • The Activation Pathway: Conversion to the acid chloride using Oxalyl Chloride (avoiding thermal degradation risks of Thionyl Chloride).

  • The Nucleophilic Bypass: Esterification via SN2 attack of the carboxylate on an alkyl halide, effectively bypassing the sterically hindered carbonyl center.

Chemical Architecture & Reactivity Matrix

The following decision matrix dictates the experimental design based on the substrate's electronic and steric reality.

FeatureElectronic EffectSteric ConsequenceProtocol Implication
2-Nitro Group Strong Electron Withdrawing (-I, -M). Increases acidity (lower pKa).High. Blocks nucleophilic attack at Carbonyl.[1]Requires activation (Acid Chloride) or "Reverse" attack (Alkylation).
5-Benzyloxy Group Electron Donating (+M).Low remote influence.Fragile. Avoid

(cleavage) and

. Stable to basic coupling.
Carboxylic Acid Deactivated by resonance, activated by induction.N/AMust be deprotonated or converted to leaving group (

).
Visualization: Strategic Decision Pathway

DerivatizationStrategy Substrate 5-(Benzyloxy)-2-nitrobenzoic Acid Goal Target Derivative? Substrate->Goal Amide Amide Goal->Amide Ester Ester Goal->Ester DirectCoup Direct Coupling (HATU) (Risk: Slow kinetics) Amide->DirectCoup Small Amines AcidCl Acid Chloride Activation (High Reactivity) Amide->AcidCl Bulky Amines/Anilines Ester->AcidCl Phenols/Bulky Alcohols SaltAlk Salt Alkylation (Cs2CO3) (Bypasses Sterics) Ester->SaltAlk Primary Alkyl Halides

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the target derivative and steric constraints.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Activation (Acid Chloride Formation)

Objective: Generate 5-(benzyloxy)-2-nitrobenzoyl chloride. Rationale: The acid chloride overcomes the steric barrier of the ortho-nitro group by introducing a potent leaving group (


). We use Oxalyl Chloride  with catalytic DMF, which allows for room-temperature reaction, preserving the benzyl ether and avoiding the thermal risks of nitro-compounds.
Reagents
  • Substrate: 5-(benzyloxy)-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - 2-3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar and a nitrogen inlet.

  • Dissolution: Add the benzoic acid derivative and anhydrous DCM. The suspension may not be fully soluble initially.

  • Catalysis: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe. (Gas evolution:

    
    , 
    
    
    
    ,
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. The solution should become clear and yellow/orange.

  • Self-Validation (The Methanol Quench):

    • Take a 50 µL aliquot.

    • Quench into 200 µL Methanol.

    • Run TLC (Hex/EtOAc).

    • Result: Complete conversion of the Acid (

      
      ) to the Methyl Ester (
      
      
      
      ) confirms the Acid Chloride is formed.
  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. Do not heat above 40°C.

    • Note: The crude acid chloride is moisture sensitive. Use immediately for the next step (Amide/Ester coupling).

Protocol B: Amide Coupling (via Acid Chloride)

Objective: Synthesis of Amides (e.g., with Anilines or secondary amines).

Methodology
  • Preparation: Dissolve the crude Acid Chloride (from Protocol A) in anhydrous DCM or THF.

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 equiv). This scavenges the HCl generated.

  • Nucleophile: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2-12 hours.

    • Why: The highly electrophilic acyl chloride overcomes the ortho-nitro steric hindrance.

  • Quench: Add saturated

    
    . Extract with DCM.
    
Protocol C: The "Steric Bypass" (Esterification via Carboxylate Alkylation)

Objective: Synthesis of Esters using Alkyl Halides. Rationale: Instead of forcing a nucleophile (alcohol) to attack the crowded carbonyl, we make the carboxylate the nucleophile. It attacks an unhindered alkyl halide. This completely bypasses the ortho-nitro steric penalty.

Reagents
  • Substrate: 5-(benzyloxy)-2-nitrobenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    .
  • Electrophile: Alkyl Iodide or Bromide (e.g., MeI, BnBr) (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) (0.5 M).

Step-by-Step Methodology
  • Deprotonation: Dissolve the acid in DMF. Add

    
    . Stir for 15 mins. The mixture will be a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for Iodides) or 50°C (for Bromides) for 2-6 hours.

  • Validation: TLC will show the disappearance of the baseline acid spot and appearance of a non-polar ester spot.

  • Workup: Dilute with water (dissolves inorganic salts). Extract with Ethyl Acetate.

    • Benefit: This method is mild and preserves the benzyl ether (unless using strong Lewis acids).

Visualizing the Reaction Pathways

ReactionWorkflow Start Start: 5-(Benzyloxy)-2-nitrobenzoic acid Oxalyl Reagent: (COCl)2 / DMF cat. Solvent: DCM, 0°C to RT Start->Oxalyl Activation BaseAdd Reagent: Cs2CO3 / DMF Form Carboxylate Anion Start->BaseAdd Deprotonation AcidCl_Int Intermediate: Acid Chloride Oxalyl->AcidCl_Int AmineAdd Add Amine + DIPEA AcidCl_Int->AmineAdd Product_Amide Product: Amide Derivative AmineAdd->Product_Amide Nucleophilic Acyl Sub. AlkylAdd Add Alkyl Halide (R-X) BaseAdd->AlkylAdd Product_Ester Product: Ester Derivative AlkylAdd->Product_Ester SN2 Attack

Figure 2: Parallel synthetic workflows. Left: Activation for Amides. Right: Steric Bypass for Esters.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield (Acid Chloride Route) Incomplete activation due to sterics.Increase reaction time; Ensure DMF is fresh/dry (Vilsmeier formation is critical).
Benzyl Cleavage Presence of strong acid or Lewis acid.Use Oxalyl Chloride (neutral byproducts) instead of

(generates

heat). Avoid

.
No Reaction (Esterification) Poor nucleophilicity of carboxylate.Switch base to

(Cesium effect enhances solubility/reactivity in DMF).
Colored Impurities Nitro-group degradation.Keep temperature <50°C. Nitroarenes are sensitive to thermal oxidation.

References

  • Synthesis of 2-Nitrobenzoic Acid Derivatives: Organic Syntheses, Coll. Vol. 1, p. 392 (1941); Vol. 9, p. 66 (1929). (Foundational reactivity of nitrobenzoic acids). Search Query: "esterification of 2-nitrobenzoic acid steric hindrance" [Accessed: 2026-01-28].
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Cesium Carbonate Mediated Esterification: Journal of Organic Chemistry, "Cesium Carbonate mediated alkylation of carboxylic acids," (General methodology for hindered acids).
  • Compound Data

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 125308040, 5-(Benzyloxy)-2-nitrobenzoic acid. Retrieved January 28, 2026 from [Link].

  • Reactivity of Ortho-Substituted Benzoic Acids

    • Chemcess, "Nitrobenzoic Acid: Properties, Reactions And Production". Retrieved January 28, 2026 from [Link].

Sources

Method

Precision Photolysis of o-Nitrobenzyl Esters: A Mechanistic &amp; Practical Guide

Executive Summary This Application Note provides a rigorous framework for the photolytic deprotection of o-nitrobenzyl (ONB) esters, a cornerstone methodology in chemical biology, drug delivery, and organic synthesis. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous framework for the photolytic deprotection of o-nitrobenzyl (ONB) esters, a cornerstone methodology in chemical biology, drug delivery, and organic synthesis. While ONB groups are ubiquitous "caged" compounds, their efficient removal requires precise control over irradiation parameters, solvent effects, and byproduct scavenging to mitigate toxicity and the "internal filter" effect. This guide synthesizes mechanistic insights with field-proven protocols to ensure high-yield retrieval of the active cargo.

Mechanistic Foundation

The photolysis of o-nitrobenzyl esters proceeds via a Norrish Type II mechanism. Understanding this pathway is critical for troubleshooting low yields or slow kinetics.

  • Excitation: UV irradiation (typically 365 nm) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (or a hydrogen from the

    
    -carbon substituent), forming a biradical.
    
  • Isomerization: This biradical relaxes to an aci-nitro intermediate (a nitronic acid), which is the rate-determining species in many contexts.

  • Cyclization & Cleavage: The aci-nitro species cyclizes to an isoxazoline intermediate, which spontaneously rearranges to release the free carboxylic acid and the nitroso byproduct (o-nitrosobenzaldehyde or ketone).

Mechanistic Pathway Diagram

ONB_Mechanism Substrate o-Nitrobenzyl Ester (Ground State) Excited Excited Nitro Group (Singlet/Triplet) Substrate->Excited hv (365 nm) AciNitro aci-Nitro Intermediate (Nitronic Acid) Excited->AciNitro 1,5-H Shift Isoxazoline Isoxazoline Intermediate AciNitro->Isoxazoline Cyclization Products Free Acid Cargo + o-Nitroso Byproduct Isoxazoline->Products Rearrangement & Cleavage ByproductWarning Warning: Nitroso byproduct absorbs UV & reacts with amines Products->ByproductWarning

Figure 1: Step-wise photochemical cascade of o-nitrobenzyl ester deprotection.

Critical Experimental Parameters

Light Source Selection

The absorption maximum (


) of the parent ONB group is near 260-300 nm, but the "tail" extends into the UV-A region.
  • 365 nm (UV-A): The industry standard. It balances efficient excitation with minimal damage to biological substrates (DNA/proteins) compared to UV-B/C.

  • Two-Photon Excitation (700-750 nm): Used for deep tissue penetration. Requires femtosecond pulsed lasers.

The "Internal Filter" Effect & Scavenging

The cleavage byproduct, o-nitrosobenzaldehyde, absorbs strongly at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the starting material for photons, drastically slowing the reaction (the "internal filter" effect). Furthermore, nitroso compounds are electrophilic and can form Schiff bases with amine cargos.

Solution: Use a scavenger.

  • Semicarbazide: Reacts with the nitroso aldehyde to form a transparent oxime, preventing light blockage and side reactions.

  • Dithiothreitol (DTT): Often used in biological buffers but can reduce the nitro group if not monitored.

Solvent Compatibility

Solvents must be optically transparent at the irradiation wavelength.

  • Recommended: Methanol (MeOH), Dioxane, THF, Acetonitrile (ACN), PBS Buffer.

  • Avoid: Acetone (strong UV absorbance), Benzene (toxicity/absorbance).

Standard Operating Procedure (SOP)

Objective: Photolytic release of a carboxylic acid cargo from an o-nitrobenzyl ester.

Materials
  • Substrate: o-Nitrobenzyl ester derivative (10–50 mM).

  • Solvent: Methanol/PBS (1:1 v/v) or THF (degassed).

  • Light Source: 365 nm LED array (e.g., 10 mW/cm²) or Hg Arc Lamp with 365 nm bandpass filter.

  • Scavenger: Semicarbazide hydrochloride (5–10 equivalents).

  • Vessel: Quartz cuvette or borosilicate glass vial (filters UV <300 nm).

Protocol Steps
  • Preparation of Reaction Mix:

    • Dissolve the caged substrate in the chosen solvent to a concentration of 1–10 mM.

    • Critical Step: Add 5–10 equivalents of Semicarbazide HCl. This buffers the solution and traps the nitroso byproduct.

    • If the substrate is oxidation-sensitive, degas the solution with Argon for 10 minutes (oxygen can quench the triplet state).

  • Irradiation Setup:

    • Place the reaction vessel 2–5 cm from the light source.

    • Ensure uniform illumination. For larger volumes, use magnetic stirring.

    • Temperature Control: Photolysis sources generate heat. Maintain the sample at 4°C–25°C using a water bath or cooling block to prevent thermal degradation of the cargo.

  • Monitoring:

    • Irradiate in intervals (e.g., 5, 15, 30 min).

    • Monitor conversion via HPLC or TLC.

    • Endpoint: Look for the disappearance of the ester peak and the appearance of the free acid. The semicarbazone byproduct will appear as a new peak.

  • Workup:

    • Evaporate organic solvents.

    • Dilute with water and extract the free acid (if hydrophobic) or purify via semi-prep HPLC.

    • Note: The semicarbazone byproduct is generally water-soluble and can be washed away or separated chromatographically.

Comparative Analysis of ONB Derivatives[1][2][3][4][5]

Different derivatives offer varying cleavage efficiencies and absorption profiles.[1]

Derivative

(Abs)
Quantum Yield (

)
Key FeatureRecommended Use
o-Nitrobenzyl (Parent) ~280 nm0.01 – 0.1Simple synthesisGeneral organic synthesis

-Methyl-o-nitrobenzyl
~280 nm> 0.1Faster kineticsWhen rapid release is required
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350 nm0.01 – 0.05Red-shifted AbsBiological systems (better 365nm overlap)
Nitrodibenzofuran (NDBF) ~365-400 nmHighHigh efficiencyTwo-photon applications / Deep tissue

Troubleshooting Guide

Issue: Reaction Stalls at ~50% Conversion
  • Cause: Internal filter effect. The byproduct is absorbing the UV light.

  • Fix: Add more scavenger (semicarbazide). Increase stirring efficiency. Dilute the sample (lower optical density).

Issue: Degradation of Released Cargo
  • Cause: UV damage or thermal instability.

  • Fix: Use a bandpass filter to remove UV <320 nm. Use a pulsed LED source (reduces heating) or active cooling.

Issue: Side Reaction with Amines
  • Cause: Nitroso byproduct reacting with primary amines on the cargo.

  • Fix: Ensure pH is slightly acidic (pH 5–6) if possible, or strictly use semicarbazide/hydroxylamine scavengers.

References

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Zhao, H., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

  • Gogoi, K., et al. (2006).[2] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Precision Photocleavage of Resin-Bound Peptides: From Batch to Continuous Flow

Application Note & Technical Guide Strategic Overview: Beyond Acidolysis The cleavage of peptides from solid support is traditionally achieved using high concentrations of Trifluoroacetic Acid (TFA). While effective, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Strategic Overview: Beyond Acidolysis

The cleavage of peptides from solid support is traditionally achieved using high concentrations of Trifluoroacetic Acid (TFA). While effective, this method is incompatible with acid-sensitive post-translational modifications (PTMs) such as glycosylation, phosphorylation, or sulfation. Furthermore, TFA cleavage limits orthogonal strategies required for cyclic peptide synthesis or peptide-protein conjugation.

Photocleavage utilizes light—specifically near-UV irradiation (365–405 nm)—to release peptides from photolabile linkers (PLLs) under neutral conditions. This method offers orthogonality , spatial control , and chemical mildness .

Core Advantages
  • Preservation of PTMs: Intact isolation of acid-labile groups (e.g., O-GlcNAc, phosphotyrosine).

  • "Safety-Catch" Capability: Peptides remain bound during standard synthesis and washing, releasing only upon specific irradiation.

  • Direct-to-Biology: Cleaved peptides in neutral buffers can be directly applied to biological assays without tedious ether precipitation and lyophilization.

Mechanistic Insight: The o-Nitrobenzyl System

The gold standard for photocleavage is the 2-nitrobenzyl (oNB) linker system. Understanding the mechanism is critical for troubleshooting low yields.

The Norrish Type II Mechanism

Upon irradiation at


 (typically ~350-365 nm), the nitro group abstracts a benzylic proton, generating an aci-nitro tautomer. This rearranges to a cyclic intermediate, which collapses to release the peptide (C-terminal acid or amide) and a nitroso-aldehyde/ketone byproduct .
The "Internal Filter" Problem

A common failure mode in photocleavage is the accumulation of the nitroso byproduct.

  • Light Absorption: The nitroso byproduct absorbs UV light strongly in the same region as the linker, shielding the remaining resin-bound peptides (the "internal filter effect").

  • Side Reactions: The generated aldehyde/ketone is electrophilic and can react with the N-terminus or side-chain amines of the released peptide, forming imines.

Solution: You must include a scavenger (e.g., semicarbazide, hydroxylamine, or excess solvent flow) to trap the byproduct.

PhotocleavageMechanism Resin Resin-Linker-Peptide (Ground State) Excited Excited State (Biradical) Resin->Excited hv (365 nm) Intermediate Aci-Nitro Intermediate Excited->Intermediate H-abstraction Collapse Hemiacetal Collapse Intermediate->Collapse Rearrangement Products Free Peptide + Nitroso Byproduct Collapse->Products Release Trap Scavenger Trap (Prevents Re-reaction) Products->Trap + Semicarbazide

Figure 1: Mechanistic pathway of o-nitrobenzyl photocleavage showing the critical scavenging step.

Experimental Setup & Hardware

Light Source Selection

The efficiency of cleavage is directly proportional to the photon flux at the specific absorption band of the linker.

FeatureMercury Arc LampUV LED (Recommended)Why LED?
Wavelength Broad spectrum (requires filters)Monochromatic (365 nm or 405 nm)Prevents damage to Trp/Tyr/Met residues caused by <300 nm light.
Heat High heat generationLow heatPrevents thermal degradation of peptide.
Intensity High, but diffuseHigh, focusedFaster reaction kinetics.

Critical Requirement: Use a 365 nm LED source. 405 nm is safer for very sensitive cargos but requires longer irradiation times or specific red-shifted linkers (e.g., nitroveratryl).

Vessel Geometry
  • Batch: Use quartz glassware if possible. Borosilicate glass filters out UVB/UVC but transmits ~90% of 365 nm. Avoid standard plastics which may absorb UV or leach plasticizers.

  • Flow: Fluorinated Ethylene Propylene (FEP) tubing is transparent to UV and chemically inert.

Protocol A: Batch Photocleavage (Standard)

Best for: Small scale (<50 mg resin), screening, or when flow equipment is unavailable.

Reagents
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v).

    • Note: DCM swells polystyrene resins; MeOH solubilizes the released peptide and acts as a proton source.

  • Scavenger: Semicarbazide hydrochloride (5–10 equivalents relative to linker loading).

Procedure
  • Resin Preparation: Wash the resin (approx. 50 mg) 3x with DCM to remove any residual DMF or piperidine.

  • Swelling: Suspend resin in 2 mL of the Solvent Mixture in a glass vial (clear glass, uncapped or quartz-lidded).

    • Validation: Ensure resin beads are free-flowing and fully solvated.

  • Scavenger Addition: Add Semicarbazide HCl (dissolved in minimal MeOH/Water if necessary).

  • Irradiation:

    • Place the vial 2–5 cm from the 365 nm LED source.

    • Agitation: Orbitally shake the vial. Do not use a magnetic stir bar, as it grinds the resin, creating fines that block filters.

    • Cooling: If the setup gets warm (>30°C), direct a stream of compressed air over the vial.

  • Duration: Irradiate for 30–60 minutes.

  • Collection: Filter the resin. Wash with MeOH (2x). Combine filtrates.

  • Re-cleavage (Optional): Resuspend resin and repeat irradiation for 30 mins to maximize yield.

Protocol B: Continuous Flow Photocleavage (High Efficiency)

Best for: Scale-up (>100 mg), difficult sequences, and maximizing purity.

Why Flow? In batch, resin beads closest to the light shield the inner beads (shadowing). In flow, a thin stream of resin passes the light, ensuring uniform irradiation. The product is immediately removed from the light source, preventing degradation.

Setup (The Reactor)
  • Tubing: Wrap FEP tubing (1/16" OD, 0.8 mm ID) around a glass cylinder or directly around the LED light source (e.g., Vapourtec or homemade coil).

  • Pump: Peristaltic pump or syringe pump capable of handling slurries (if circulating resin) or solvent only (if immobilized).

Procedure (Single-Pass Method)
  • Packing: Pack the resin into a glass column (low pressure) or a specific flow reactor cartridge transparent to UV.

  • System Priming: Flush the system with DCM/MeOH (9:1) containing 1% Semicarbazide.

  • Irradiation Loop:

    • Set flow rate to achieve a residence time of 10–20 minutes within the irradiated zone.

    • Calculation: Residence Time = (Volume of Tubing in Light Zone) / (Flow Rate).

  • Collection: Direct the output into a fraction collector.

  • Analysis: Analyze fractions by HPLC. The first pore volume will contain the highest concentration of peptide.

FlowSetup cluster_zone Irradiation Zone Solvent Solvent Reservoir (DCM/MeOH + Scavenger) Pump Pump System (0.1 - 1.0 mL/min) Solvent->Pump Intake Reactor Photoreactor Coil (FEP Tubing + 365nm LED) Pump->Reactor Flow Resin Resin Cartridge (Inside Reactor) Reactor->Resin Irradiation Collection Product Collection (Protected from Light) Resin->Collection Cleaved Peptide

Figure 2: Continuous flow setup for maximizing cleavage efficiency and minimizing byproduct re-adsorption.

QC & Troubleshooting: Did it Work?

Validation Steps
  • TFA Control: Take a small aliquot of the resin before photocleavage. Treat with 95% TFA for 1 hour. Analyze by HPLC. This is your "100% possible yield" baseline.

  • Post-Photolysis Check: Take the resin after photocleavage. Treat with TFA. If the HPLC shows a large peptide peak, your photocleavage was incomplete.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield "Shadowing" effect in batch.Switch to Flow protocol or reduce resin density in vial.
Low Yield Inefficient swelling.Increase DCM ratio or try DMF (if peptide is soluble).
New +14/16 Da Peak Oxidation of Met/Trp.Ensure wavelength is >300 nm.[1][2][3][4] Degas solvents (remove O2).
+ Imine Mass Reaction with nitroso byproduct.Increase Scavenger concentration. Use Flow to remove product instantly.
Resin turns dark Polymerization of byproducts.Normal for oNB linkers. Does not necessarily indicate failure, but wash thoroughly.

References

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society. Link

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Link

  • Vapourtec Application Note. (2025). Cleaving peptides in flow.[5] Vapourtec.[5][6] Link

  • Kessler, H., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials. Acta Biomaterialia. Link

  • Pan, S., et al. (2021).[4] Traceless parallel peptide purification by a first-in-class reductively cleavable linker system.[7] Chemical Science. Link

Sources

Method

Application Note: 5-(Benzyloxy)-2-nitrobenzoic Acid in Fragment-Based Drug Discovery

The following Application Note and Protocol Guide details the utility of 5-(benzyloxy)-2-nitrobenzoic acid as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Executive Summary In the landscape of Fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of 5-(benzyloxy)-2-nitrobenzoic acid as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) serves as a critical "masked" scaffold.[1] Unlike simple fragments that are screened and discarded, this molecule acts as a bifunctional branching point .[1] It possesses a carboxylic acid anchor for solubility/binding, a hydrophobic benzyloxy tail for probing cryptic pockets, and a nitro group that serves as a latent amine vector.[1]

This guide outlines the specific application of this compound in:

  • Fragment Library Construction: As a representative of the nitrobenzoic acid cluster.

  • Hit-to-Lead Evolution: Utilizing the nitro-to-amine reduction to access privileged anthranilic acid and quinazolinone pharmacophores.[1]

  • Kinase & Epigenetic Targeting: Specific relevance to Rho-kinase (ROCK) and Sirtuin (SIRT) inhibitor design.[1]

Physicochemical Profile & FBDD Metrics

Before integration into a library, the fragment's metrics must be validated against the "Rule of Three" (Ro3).[1]

PropertyValueFBDD StatusAnalysis
Molecular Weight 273.24 DaPass (<300)Ideal for fragment screening; allows room for "growth" during optimization.[1]
cLogP ~3.1Borderline The benzyl group adds lipophilicity.[1] Useful for probing hydrophobic sub-pockets but requires DMSO stock management.[1]
H-Bond Donors 1 (COOH)Pass (≤3)The acid moiety often acts as the primary "anchor" to residues like Lys or Arg.[1]
H-Bond Acceptors 5Pass (≤3)Technically high, but nitro oxygens are weak acceptors.[1]
Rotatable Bonds 4Pass Flexible benzyl ether allows induced-fit binding.[1]
Topological Polar Surface Area (TPSA) ~83 ŲPass Good permeability prediction.[1]

Strategic Insight: The nitro group is electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa).[1] This enhances ionic interactions with basic residues in the binding pocket compared to non-nitrated analogs.[1]

Mechanism of Action: The "Masked" Scaffold Strategy

In FBDD, reactivity is as important as binding.[1] 5-(benzyloxy)-2-nitrobenzoic acid is rarely the final drug; it is the evolutionary precursor .[1]

Pathway A: The "Grow" Vector (Hydrophobic Probing)

The benzyloxy group at position 5 probes the "deep" hydrophobic channel often found adjacent to ATP-binding sites in kinases or NAD+ sites in sirtuins.[1]

  • Mechanism:

    
     stacking with aromatic residues (Phe, Tyr, Trp).[1]
    
Pathway B: The "Link" Vector (Latent Amine)

The 2-nitro group is a "masked" aniline.[1] Upon identifying the fragment as a hit, the nitro group is reduced to an amine.[1]

  • Transformation: Nitro

    
     Amino 
    
    
    
    Cyclization.[1]
  • Result: Formation of Quinazolinone or Benzodiazepine cores, which are privileged structures in FDA-approved drugs.[1]

Visualization: Scaffold Evolution Pathway

G Start 5-(Benzyloxy)-2-nitrobenzoic Acid (Fragment Hit) Intermediate 5-(Benzyloxy)-2-aminobenzoic Acid (Anthranilic Acid Core) Start->Intermediate Nitro Reduction (H2, Pd/C or Fe/AcOH) ProductA Quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Intermediate->ProductA Cyclization w/ Formamide or Urea ProductB 1,4-Benzodiazepine (GPCR/CNS Scaffold) Intermediate->ProductB Cyclization w/ Amino Acid Esters

Figure 1: The evolutionary pathway of the scaffold from a simple nitro-fragment to complex privileged pharmacophores.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(Benzyloxy)-2-nitrobenzoic Acid

Context: If the fragment is not commercially available in the desired quantity or requires analoging (e.g., 5-(4-fluorobenzyloxy)...), use this robust protocol.[1]

Reagents:

  • 5-Hydroxy-2-nitrobenzoic acid (Starting Material)[1]

  • Benzyl bromide (BnBr)[1][2]

  • Potassium Carbonate (

    
    )[1][2]
    
  • DMF (Anhydrous)[1]

  • Methanol / KOH (for hydrolysis if ester forms)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.5 eq).[1] The solution will turn deep yellow/orange due to phenoxide formation.[1] Stir at RT for 30 min.[1]
    
  • Alkylation: Dropwise add Benzyl bromide (1.2 eq). Note: If the carboxylic acid is also alkylated (forming the ester), a hydrolysis step will be needed.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The product (or ester intermediate) will precipitate.[1] Filter and wash with water.[1]

  • Hydrolysis (Conditional): If the benzyl ester formed: Reflux the precipitate in MeOH/1M KOH (1:1) for 1 hour. Acidify to precipitate the free acid.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.[1]

    • Quality Control: 1H NMR (DMSO-d6) should show the methylene singlet at

      
       5.2 ppm and aromatic protons.[1]
      
Protocol B: Library Screening (SPR Assay)

Context: Screening the fragment against a target protein (e.g., SIRT5 or ROCK1).[1]

Buffer Preparation:

  • PBS pH 7.4, 0.05% Tween-20, 2% DMSO (Matched to fragment stock).[1]

Procedure:

  • Immobilization: Immobilize target protein (e.g., biotinylated ROCK1) onto a Streptavidin (SA) sensor chip to a level of ~3000 RU.[1]

  • Stock Prep: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid in 100% DMSO to 100 mM.

  • Dilution Series: Prepare 2-fold dilutions in running buffer (Range: 500

    
    M to 15 
    
    
    
    M). Critical: Maintain constant 2% DMSO concentration to prevent bulk refractive index errors.
  • Injection: Inject for 60s (association) and allow 120s dissociation. Flow rate: 30

    
    L/min.[1]
    
  • Analysis: Fit data to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave sensorgram (fast on/off) indicating specific but transient fragment binding.[1]

Protocol C: Nitro-Reduction to "Unlock" the Scaffold

Context: Converting the hit into a lead precursor.[1]

  • Setup: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid (1 mmol) in Ethanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 2 hours at RT.
    
    • Alternative (Chemoselective): If the benzyl ether is labile to hydrogenolysis, use Iron powder (5 eq) and Ammonium Chloride in EtOH/Water at 80°C.[1] This reduces the nitro group without debenzylating the ether.[1]

  • Filtration: Filter through Celite to remove catalyst.[1]

  • Result: 2-amino-5-(benzyloxy)benzoic acid.[1] This is now ready for cyclization into a quinazolinone library.[1]

Case Study: Rho-Kinase (ROCK) Inhibitor Development

Background: ROCK is a target for cardiovascular disease and glaucoma.[1] Application: Researchers utilized the 5-(benzyloxy)-2-nitrobenzoic acid core to synthesize precursors for amide-linked inhibitors.[1]

  • Hit: The benzoic acid moiety binds to the hinge region.[1]

  • Optimization: The nitro group was reduced to an amine.[1]

  • Coupling: The resulting amine was coupled with heterocyclic acid chlorides (e.g., pyridine-4-carbonyl chloride).[1]

  • Outcome: The resulting amide (Y-27632 analog) showed nanomolar potency, with the benzyloxy group occupying the hydrophobic back-pocket, improving selectivity over PKA.[1]

References

  • Synthesis & Hydrogelators

    • Title: Stimuli-Responsive Hydrogels for Improved Drug Delivery.[1][2]

    • Source: Otago University Research Archive.
    • URL:[Link][1]

  • SIRT5 Inhibitors (Salicylate Core)

    • Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • Rho-Kinase Inhibitor Synthesis

    • Title: Metabolic inhibitors and methods of use (Patent WO2012040499A2).[1]

    • Source: Google Patents.[1][3]

    • URL
  • Compound Data

    • Title: 5-(benzyloxy)-2-nitrobenzoic acid (CAS 61340-15-6) Entry.[1][4]

    • Source: Advanced ChemBlocks.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete cleavage of 5-(benzyloxy)-2-nitrobenzoic acid linker

Topic: Troubleshooting Incomplete Cleavage of 5-(benzyloxy)-2-nitrobenzoic Acid Linker System Overview & Mechanism The 5-(benzyloxy)-2-nitrobenzoic acid linker is a robust member of the o-nitrobenzyl class of photolabile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Cleavage of 5-(benzyloxy)-2-nitrobenzoic Acid Linker

System Overview & Mechanism

The 5-(benzyloxy)-2-nitrobenzoic acid linker is a robust member of the o-nitrobenzyl class of photolabile linkers. It is widely used in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis to release substrates under mild, neutral conditions using UV light.

The Mechanism (Norrish Type II): Upon irradiation (typically 365 nm), the o-nitro group undergoes an


 excitation. This triggers an intramolecular 1,5-hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rearranges to cleave the ester/amide bond, releasing your target molecule and generating a nitrosobenzaldehyde  by-product.

Why Cleavage Fails: Incomplete cleavage is rarely due to the linker "not working." It is almost always caused by:

  • The Internal Filter Effect: The nitroso by-product absorbs UV light, shielding the remaining linker.

  • Resin Shielding: UV light has poor penetration depth in dense resin beds.

  • Side Reactions: The reactive nitroso-aldehyde re-capturing released amines (Schiff base formation).

Visualizing the Problem
Figure 1: The Cleavage Mechanism & Failure Points

This diagram illustrates the photolytic pathway and where specific errors (red nodes) occur.

G Linker Linker-Resin (Ground State) Excited Excited State (Diradical) Linker->Excited UV (365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Nitroso Nitroso-Aldehyde (By-Product) Aci->Nitroso Rearrangement Product Released Target (Peptide/Oligo) Aci->Product Cleavage Filter FAILURE: Internal Filter (By-product absorbs UV) Nitroso->Filter Accumulation Schiff FAILURE: Schiff Base (Re-attachment) Nitroso->Schiff + Amine Product Product->Schiff Side Reaction Filter->Linker Blocks UV

Caption: The photolytic pathway of o-nitrobenzyl systems. Red octagons indicate the two primary chemical causes of low yield: light blockage by by-products and product re-attachment.

Troubleshooting Guide (FAQ Format)
Q1: I am irradiating at 254 nm (standard UV lamp). Why is my yield low and product degraded?

Diagnosis: Wavelength Mismatch. While o-nitrobenzyl linkers absorb at 254 nm, this energy is too high. It excites the


 transition rather than the required 

, leading to radical damage of your peptide (especially Trp, Tyr, Met residues) and lower quantum efficiency.
  • Solution: Switch to 365 nm .

  • Protocol: Use a UV-LED source (365 nm) or a mercury arc lamp with a long-pass filter (>300 nm). The 5-benzyloxy substitution provides electron donation that optimizes absorption in the near-UV (350–365 nm) range [1].

Q2: The reaction starts fast but stops after 30 minutes. Adding more time doesn't help.

Diagnosis: The Internal Filter Effect. The cleavage generates a nitroso-aldehyde by-product.[1] This molecule has a high extinction coefficient at 365 nm. As it accumulates in the solvent, it acts like "sunglasses" for your resin, absorbing the photons before they reach the remaining linker [2].

  • Solution: Flow Chemistry or Batch Washing.

    • Batch Mode: Drain the solvent every 30 minutes, wash the resin, and add fresh solvent. This removes the light-absorbing "soup."

    • Flow Mode: Recirculate solvent through a flow cell. This is the gold standard for scaling up.

Q3: My peptide is released, but I see a +133 Da (or similar) adduct.

Diagnosis: Schiff Base Formation. If your target molecule has a free amine (N-terminus or Lys side chain), it is reacting with the nitroso-aldehyde by-product to form an imine (Schiff base).

  • Solution: Add a Scavenger.

    • Add semicarbazide hydrochloride (5–10 equiv) or hydroxylamine to the cleavage buffer. These reagents react with the aldehyde much faster than your peptide does, effectively "trapping" the by-product [3].

    • Note: Avoid acidic scavengers if your product is acid-sensitive.

Q4: Which solvent should I use? The resin looks "clumped."

Diagnosis: Poor Resin Swelling. Photochemistry requires the linker to be accessible. If you use aqueous buffers (PBS) on polystyrene resin, the resin collapses, hiding the linker from the light.

  • Solution: Match Solvent to Resin.

    • For Polystyrene (PS) resins: Use DCM (Dichloromethane) or DMF .

    • For PEG-based resins (e.g., TentaGel): Aqueous buffers are acceptable, but MeOH/DCM mixtures often yield faster kinetics due to better solubility of the nitroso by-product [4].

Optimization Data & Protocols
Table 1: Solvent Selection Matrix

Select the solvent based on your resin type and optical transparency.

SolventResin Compatibility (PS)Resin Compatibility (PEG)UV Transparency (365 nm)Kinetic Efficiency
DCM Excellent (High Swelling)GoodExcellentHigh
DMF GoodExcellentGoodMedium
MeOH Poor (Collapses PS)GoodExcellentHigh (promotes proton transfer)
Water/PBS Very PoorGoodExcellentLow (Slow kinetics)
Standard Batch Cleavage Protocol (Self-Validating)

Use this protocol to baseline your cleavage efficiency.

  • Preparation: Swell 100 mg of resin in DCM for 20 mins.

  • Solvent A (Reaction Mix): Prepare MeOH:DCM (1:4 v/v).

    • Validation Step: If releasing an amine, add Semicarbazide HCl (10 equiv) to this mix.

  • Irradiation (Cycle 1): Suspend resin in 2 mL Solvent A. Irradiate at 365 nm (approx. 10–20 mW/cm²) for 30 minutes with gentle agitation.

    • Critical: Do not use magnetic stir bars (they grind resin). Use an orbital shaker or overhead stirrer.

  • Filtration: Drain the solvent into a collection flask. Do not discard.

  • Irradiation (Cycle 2): Add fresh Solvent A to the resin. Irradiate for another 30 minutes.

  • Combine & Analyze: Combine filtrates. Analyze by HPLC.

    • Why 2 Cycles? If Cycle 2 contains >20% of the total product, your light intensity is too low or the resin loading is too high.

Troubleshooting Logic Tree
Figure 2: Decision Matrix for Incomplete Cleavage

Follow this workflow to identify the root cause of your issue.

Troubleshooting Start Start: Low Cleavage Yield CheckWave Is Wavelength 365 nm? Start->CheckWave CheckTime Does reaction slow down over time? CheckWave->CheckTime Yes ActionWave Fix: Switch to 365 nm LED (Avoid 254 nm) CheckWave->ActionWave No CheckChem Is the product an Amine? CheckTime->CheckChem No (Linear but slow) ActionFilter Fix: Internal Filter Effect Use Flow or Wash Resin CheckTime->ActionFilter Yes (Stalls) ActionScav Fix: Add Scavenger (Semicarbazide/Hydrazine) CheckChem->ActionScav Yes (Adducts seen) ActionSwell Fix: Change Solvent (Use DCM/MeOH) CheckChem->ActionSwell No

Caption: Step-by-step diagnostic tree for resolving low yields in photocleavage experiments.

References
  • Holmes, C. P. (1997).[2] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[2] Link

  • Olejnik, J., et al. (1998). Photocleavable peptide-DNA conjugates: synthesis and applications to DNA analysis using MALDI-MS. Nucleic Acids Research, 26(19), 4372–4376. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. (Provides foundational data on solvent effects in photo-affinity labeling relevant to linker chemistry).

Sources

Optimization

Technical Support Center: Synthesis of 5-(benzyloxy)-2-nitrobenzoic acid

Subject: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-5BNBA-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 5-(benzyloxy)-2-nitrobenzoic acid present...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-5BNBA-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 5-(benzyloxy)-2-nitrobenzoic acid presents a classic conflict in chemoselectivity. Whether you are approaching this via the Alkylation Route (benzylation of 5-hydroxy-2-nitrobenzoic acid) or the Nitration Route (nitration of 3-benzyloxybenzoic acid), you will encounter specific side reactions that degrade yield and purity.

This guide deconstructs these failure modes, offering mechanistic insights and self-validating protocols to ensure your material meets pharmaceutical grade (>98% purity).

Module 1: The Alkylation Route (Recommended)

Pathway: 5-hydroxy-2-nitrobenzoic acid + Benzyl bromide


 Product

This route is generally preferred for its regiochemical certainty. However, the presence of two nucleophilic oxygen species (the phenol and the carboxylic acid) leads to the primary side reaction: Esterification .

Critical Side Reaction: Competitive O-Alkylation
The Problem

You are attempting to alkylate only the phenolic hydroxyl group, but the carboxylic acid is also deprotonated under basic conditions. Benzyl bromide reacts with both, forming the benzyl ester impurity (Benzyl 5-(benzyloxy)-2-nitrobenzoate).

Troubleshooting Q&A

Q: My NMR shows a singlet integrating to 4H (or two singlets of 2H) in the benzylic region (~5.2 ppm). Why? A: You have synthesized the bis-alkylated ester .

  • Mechanism: The pKa of the carboxylic acid (~3.5) is lower than the phenol (~7.0). The base (e.g.,

    
    ) deprotonates the acid first. If you use 1 equivalent of base/electrophile, you get the ester (unwanted). If you use excess, you get the benzyl ester of the benzyl ether.
    
  • Fix: Do not try to prevent this. Drive the reaction to completion (bis-alkylation) and then selectively hydrolyze the ester.

Q: Can I selectively alkylate the phenol using a weaker base? A: It is risky. While borax or specific buffers can sometimes protect carboxylates, the nitro group at the ortho position increases the acidity of the phenol, narrowing the pKa gap.

  • Recommendation: The "Bis-alkylation

    
     Saponification" workflow is more robust and scalable than trying to fine-tune stoichiometry.
    
Protocol: Bis-Alkylation & Selective Hydrolysis
  • Alkylation: Treat starting material with 2.5 eq.

    
      and 2.2 eq. Benzyl bromide  in DMF at 60°C. Monitor TLC until the starting material disappears.
    
  • Hydrolysis (The Fix): Add 2M LiOH (aq) or NaOH directly to the reaction mixture (or after workup).

    • Why? Esters hydrolyze significantly faster than ethers under basic conditions.

  • Validation: Monitor the disappearance of the ester spot. The benzyl ether (phenolic protection) will remain intact.

Visualization: Alkylation Pathway & Competition

AlkylationPathway Start 5-hydroxy-2-nitrobenzoic acid Inter1 Carboxylate Anion (Formed First) Start->Inter1 Base (K2CO3) SideProduct Benzyl ester (Impurity) (O-Alkylation of COOH) Inter1->SideProduct BnBr (1 eq) Kinetic Trap BisProduct Benzyl 5-(benzyloxy)-2-nitrobenzoate (Bis-alkylated) Inter1->BisProduct BnBr (>2 eq) Thermodynamic Sink SideProduct->BisProduct BnBr (Excess) FinalProduct 5-(benzyloxy)-2-nitrobenzoic acid (Target) BisProduct->FinalProduct LiOH/NaOH Selective Hydrolysis

Caption: Logical flow of the alkylation route showing the unavoidable ester intermediate and its correction via hydrolysis.

Module 2: The Nitration Route (Alternative)

Pathway: 3-(benzyloxy)benzoic acid +


/


Product

This route avoids the esterification issue but introduces severe risks regarding Regioselectivity and Substrate Stability .

Critical Side Reaction 1: Regioisomer Formation
The Problem

The starting material has two directing groups:[1]

  • -COOH (Position 1): Strong Deactivator, Meta-director. (Directs to C5).

  • -OBn (Position 3): Strong Activator, Ortho/Para-director. (Directs to C2, C4, C6).

The target nitro group must go to Position 6 (which becomes C2 in the final numbering: 1-COOH, 2-NO2, 5-OBn).

Troubleshooting Q&A

Q: I isolated a product with a similar melting point, but the NMR coupling constants are different. What happened? A: You likely formed the 4-nitro isomer (4-nitro-3-benzyloxybenzoic acid).

  • Analysis:

    • Target (6-nitro / "2-nitro"): The protons are para to each other. NMR will show two singlets (or very small coupling).

    • Isomer (4-nitro): The protons are ortho to each other (H5 and H6). NMR will show an AB system with

      
      .
      

Q: How do I favor the correct isomer? A: The -OBn group is a stronger director than -COOH. It directs para (to C6) and ortho (to C2, C4).

  • C2: Sterically hindered (sandwiched between COOH and OBn). Unlikely.

  • C4: Ortho to OBn. Possible.

  • C6 (Target): Para to OBn. Sterically favored.

  • Control: Run the reaction at low temperature (-10°C to 0°C) to maximize the steric preference for the para position (C6) over the ortho position (C4).

Critical Side Reaction 2: Oxidative Debenzylation
The Problem

Benzyl ethers are sensitive to strong acids and oxidants. Fuming nitric acid can cleave the benzyl ether, oxidizing the benzyl group to benzaldehyde/benzoic acid and leaving a phenol.

Q: My product is soluble in water and gives a purple color with


. 
A:  You have lost the benzyl group. The product is likely 5-hydroxy-2-nitrobenzoic acid .
  • Fix: Use Acetyl Nitrate (generated in situ from

    
     + Acetic Anhydride) instead of 
    
    
    
    . This is a milder nitrating agent that preserves acid-sensitive ethers.
Visualization: Nitration Regioselectivity

NitrationSelectivity Substrate 3-(benzyloxy)benzoic acid Target Target: 6-nitro isomer (5-benzyloxy-2-nitrobenzoic acid) Favored by Sterics (Para to OBn) Substrate->Target Nitration (Major Path) OrthoIsomer Impurity: 4-nitro isomer (3-benzyloxy-4-nitrobenzoic acid) (Ortho to OBn) Substrate->OrthoIsomer Nitration (Minor Path) SandwichIsomer Impurity: 2-nitro isomer (Sterically Blocked) Substrate->SandwichIsomer Rare Debenzylated Side Rxn: Debenzylation (Loss of protecting group) Substrate->Debenzylated Strong Acid/Oxidation

Caption: Competition between electronic directing effects and steric hindrance during nitration.

Module 3: Analytical Validation

Use the following data to distinguish the target from common side reaction products.

CompoundKey 1H NMR Feature (DMSO-d6)Reaction Origin
Target (5-benzyloxy-2-nitrobenzoic acid)Two Singlets (or meta-coupling

) at ~7.0-7.5 ppm (Ar-H).
Correct Synthesis
Benzyl Ester Impurity Singlet ~5.3 ppm (OCH2-Ester) AND Singlet ~5.2 ppm (OCH2-Ether). Integration 4H total.Alkylation Route (Incomplete Hydrolysis)
4-Nitro Isomer Two Doublets (

) indicating ortho protons.
Nitration Route (Regio-error)
Debenzylated Phenol Broad singlet >10 ppm (Phenolic OH). Loss of Benzylic CH2 (~5.2 ppm).Nitration Route (Acid Cleavage)

References

  • Khodaei, M. M., et al. (2007).[2] Direct Synthesis of p-Nitrobenzoic Acid and Benzoic Acids from Benzyl Ketones.[2] Journal of the Iranian Chemical Society, 4(3), 336-339.[2] [Link]

  • National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. [Link]

  • Yang, Y., et al. (2018).[3] Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water. ResearchGate. [Link]

Sources

Troubleshooting

optimization of nitro group reduction in the presence of a benzyl ether

Topic: Optimization of Nitro Group Reduction in the Presence of a Benzyl Ether Ticket ID: CHEM-RED-NO2-OBn Overview: The "Benzyl Ether Dilemma" The Challenge: You are attempting to reduce a nitro group ( ) to an aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nitro Group Reduction in the Presence of a Benzyl Ether Ticket ID: CHEM-RED-NO2-OBn

Overview: The "Benzyl Ether Dilemma"

The Challenge: You are attempting to reduce a nitro group (


) to an aniline (

) while retaining a benzyl ether protecting group (

).
  • Standard Condition Failure: Catalytic hydrogenation with Palladium on Carbon (Pd/C) and

    
     is the industry standard for nitro reduction. However, these conditions are also the textbook method for cleaving benzyl ethers (hydrogenolysis).
    
  • The Goal: Selectivity. You need a method that kinetically favors nitro reduction over C-O bond cleavage.

Quick Decision Matrix:

ConstraintRecommended MethodKey ReagentSelectivity Score
High Reliability Dissolving Metal (Mild)

9.5/10
Scale-Up / Clean Poisoned Hydrogenation

8.5/10
Lewis Acid Stable Chemical Reductant

9.0/10
Aqueous/Mild Dithionite Reduction

8.0/10

Primary Workflow: The Iron/Ammonium Chloride Method

Status: Gold Standard Why it works: This method operates via a single-electron transfer (SET) mechanism on the surface of the iron. Unlike hydrogenation, it does not involve a metal-hydride species capable of inserting into the benzylic C-O bond. It is operationally simple and highly chemoselective.

Standard Operating Procedure (SOP-FE-01)

Reagents:

  • Substrate (

    
    )
    
  • Iron Powder (

    
    ) - Must be fine powder (325 mesh preferred).
    
  • Ammonium Chloride (

    
    ) (
    
    
    
    )
  • Solvent: Ethanol / Water (

    
     to 
    
    
    
    ratio)

Protocol:

  • Dissolution: Dissolve the nitro compound in Ethanol.

  • Activation: Dissolve

    
     in water and add to the reaction vessel.
    
  • Addition: Add Iron powder in one portion.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ).
    
    • Critical Note: Vigorous stirring is essential.[1] The reaction is heterogeneous; if the iron settles, the reaction stops.

  • Monitoring: Check TLC/LCMS after 1 hour. Most reactions are complete within 2–4 hours.

  • Workup (The "Iron Sludge" Fix):

    • Filter the hot mixture through a pad of Celite.

    • Wash the Celite cake copiously with hot ethyl acetate or methanol.

    • Troubleshooting: If the filtrate is brown/orange (colloidal iron), wash the organic layer with dilute aqueous EDTA or sodium potassium tartrate (Rochelle's salt) to sequester iron ions.

Secondary Workflow: Poisoned Catalytic Hydrogenation

Status: High Throughput / Scale-Up Why it works: Palladium binds benzyl groups with high affinity. Platinum (Pt) has a lower affinity for the benzyl C-O bond. "Sulfiding" the catalyst (poisoning it with sulfur) further deactivates the surface sites responsible for hydrogenolysis while leaving the sites active for nitro reduction.

Standard Operating Procedure (SOP-PT-02)

Reagents:

  • Catalyst:

    
     to 
    
    
    
    Sulfided Platinum on Carbon (
    
    
    ).
  • Hydrogen Source:

    
     gas (balloon or low pressure).
    
  • Solvent: Ethyl Acetate or THF (Avoid Methanol if possible, as it accelerates hydrogenolysis).

Protocol:

  • Inerting: Purge reaction vessel with

    
     or Argon.
    
  • Loading: Add substrate and solvent. Add

    
     (typically 
    
    
    
    relative to substrate).[2]
  • Hydrogenation: Introduce

    
     atmosphere (1 atm is usually sufficient).
    
  • Pressure Control: Do not pressurize >1-2 bar. High pressure increases the probability of debenzylation.

  • Monitoring: Monitor consumption of

    
    . Stop immediately upon cessation of uptake.
    

Mechanism & Decision Logic

The following diagram illustrates the decision process and the surface mechanism differences that allow for selectivity.

Chemoselectivity Start START: Nitro Reduction with Benzyl Ether Present Decision1 Is the substrate acid sensitive? Start->Decision1 Mech_Pd WARNING: Pd/C + H2 High affinity for Benzyl C-O Result: Cleavage Start->Mech_Pd Avoid Standard Pd ScaleDecision Is this Scale-Up (>100g)? Start->ScaleDecision Method_Fe METHOD A: Fe / NH4Cl (Reflux) Decision1->Method_Fe No (Standard) Method_Sn METHOD C: SnCl2 (Non-acidic) Decision1->Method_Sn Yes (Lewis Acid OK) Mech_Fe Mechanism: Surface Electron Transfer No hydride insertion into C-O bond. Method_Fe->Mech_Fe Method_Pt METHOD B: Pt(S)/C + H2 (Poisoned Hydrogenation) ScaleDecision->Method_Fe No ScaleDecision->Method_Pt Yes

Caption: Decision tree for selecting the optimal reduction method based on substrate sensitivity and scale, highlighting the risk of standard Pd/C.

Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction Stalled (Fe/NH4Cl) Iron surface passivation (oxidation).Add 1-2 drops of concentrated

to "etch" the iron, or add fresh iron powder. Ensure vigorous stirring.
Emulsion during Workup Iron hydroxides forming a colloid.Filter through Celite first. Wash organic layer with Rochelle's Salt (Sodium Potassium Tartrate) or saturated

.
Benzyl Ether Cleavage (Hydrogenation) Catalyst too active or pressure too high.Switch from

to

. Lower

pressure. Add a catalyst poison like Diphenylsulfide (trace).
Product Trapped in Tin Salts (SnCl2) Strong coordination of amine to Sn.Work up with


to form soluble stannate, or use solid-phase extraction.
FAQ

Q: Can I use Zinc and Ammonium Formate? A: Yes, this is a valid alternative to Iron. Zinc/Ammonium Formate acts as a transfer hydrogenation system.[2] It is generally milder than Zn/HCl (which can cleave sensitive ethers). However, Iron is typically more selective for nitro groups over other reducible functionalities than Zinc.

Q: Why not use Sodium Dithionite (


)? 
A:  You can! It is an excellent method, particularly for water-soluble substrates or when you need very mild conditions (room temperature). The downside is that it often requires a phase-transfer catalyst (like Viologen or TBAB) if your substrate is lipophilic, and the stoichiometry can be tricky (requires excess reagent).

Q: My substrate has an aldehyde. Will Fe/NH4Cl reduce it? A: Generally, no. Fe/NH4Cl is highly chemoselective and will spare aldehydes, ketones, esters, and nitriles. This is a major advantage over catalytic hydrogenation, which often reduces aldehydes to alcohols.

Q: I used SnCl2 and my yield is >100%. Why? A: You likely have residual Tin salts complexed to your amine. These are notoriously difficult to remove.[3] Re-dissolve in EtOAc and wash extensively with


 or saturated Potassium Fluoride solution (precipitates insoluble Tin Fluoride).

References

  • Ram, S., & Ehrenkaufer, R. E. (1984).[2] A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent.[2] Tetrahedron Letters, 25(32), 3415-3418. Link(Note: Establishes the utility of transfer hydrogenation and chemoselectivity).

  • Bellamy, F. D., & Ou, K. (1984).[2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][4] Tetrahedron Letters, 25(8), 839-842.[4] Link(Note: The foundational text for using SnCl2 selectively).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Note: The authoritative source on catalyst selection, specifically the adsorption differences between Pd and Pt regarding benzyl groups).
  • Moody, C. J., & Pitts, M. R. (1998). Chemoselective reduction of nitro compounds. Synlett, 1998(10), 1028.

Sources

Optimization

preventing premature cleavage of photolabile linkers in SPPS

Technical Support Center: Photolabile Linker Stability in SPPS Current Status: OPERATIONAL Topic: Preventing Premature Cleavage of Photolabile Linkers (e.g., o-nitrobenzyl systems) Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photolabile Linker Stability in SPPS

Current Status: OPERATIONAL Topic: Preventing Premature Cleavage of Photolabile Linkers (e.g., o-nitrobenzyl systems) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Dark Room" Protocol

Premature cleavage of photolabile linkers during Solid-Phase Peptide Synthesis (SPPS) is rarely a failure of the chemistry itself but rather a failure of environmental control. While ortho-nitrobenzyl (oNB) systems are chemically robust against standard Fmoc/tBu reagents, they possess a "photon memory." Cumulative exposure to ambient UV radiation (fluorescent hood lighting, sunlight) or specific nucleophilic attacks during prolonged deprotection cycles will erode the linker-resin bond.

This guide treats your synthesizer as a photosensitive reactor. The protocols below are designed to isolate the "Photo-Trigger" exclusively for the final cleavage step.

Diagnostic Workflow: Is it Cleavage or Aggregation?

Before altering chemistry, confirm the mechanism of loss. Low yield is often misdiagnosed as premature cleavage when it is actually peptide aggregation (deletion sequences).

TroubleshootingLogic Start ISSUE: Low Yield / Missing Peptide Step1 Analyze Waste Filtrate (Fmoc Deprotection Waste) Start->Step1 Decision1 Is Peptide Found in Waste? Step1->Decision1 ResultA Premature Cleavage (Linker Failure) Decision1->ResultA YES (Mass Spec Confirmed) ResultB Aggregation / Incomplete Coupling (Synthesis Failure) Decision1->ResultB NO (Peptide on Resin) ActionA 1. Check Light Shielding 2. Switch Deprotection Base 3. Reduce Reaction Time ResultA->ActionA ActionB 1. Use Chaotropic Salts (LiCl) 2. Use Pseudoproline Dipeptides 3. Double Couple ResultB->ActionB

Figure 1: Diagnostic Logic Tree. Use LC-MS analysis of the DMF wash/deprotection waste to distinguish between linker instability (peptide in waste) and synthesis failure (peptide stuck on resin).

Module 1: Environmental Control (The Photon Leak)

The primary cause of premature cleavage is the 300–400 nm component of standard laboratory lighting.

The "Red Mode" Protocol:

  • Physical Shielding: Wrap the reaction vessel (RV) completely in aluminum foil. Do not rely on amber glass alone; it often transmits up to 10% of UV-A.

  • Light Filtration: If manual manipulation is required, use a red photographic safety light or install UV-filtering film (cutoff < 500 nm) on the fume hood sash.

  • Solvent Handling: Store the resin-linker stock in the dark at 4°C. Pre-swelling should occur in the dark.

Module 2: Chemical Compatibility (The Base Problem)

While o-nitrobenzyl linkers are generally stable to piperidine, "super-sensitive" variants (e.g., veratryl-based or highly substituted linkers) can undergo slow degradation or nucleophilic displacement during the repetitive Fmoc removal steps.

Comparative Reagent Stability Table:

ReagentRoleRisk LevelRecommendation
20% Piperidine/DMF Fmoc RemovalModerate Standard. Limit exposure to < 15 mins total per cycle.
5% Piperazine/DMF Fmoc RemovalLow Safer alternative. Slower kinetics (requires longer time), but less nucleophilic attack on the nitro group [1].
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Fmoc RemovalHigh Avoid. Strong bases can trigger non-photolytic background cleavage or elimination reactions.
TFA (95%) Side-chain RemovalSafe oNB linkers are orthogonal to acid. Safe for Boc removal or final side-chain deprotection on-resin.

Protocol Adjustment for Sensitive Linkers: If you detect peptide in the piperidine waste (see Fig 1), switch to the Piperazine Protocol :

  • Reagent: 5% Piperazine + 0.1 M HOBt in DMF.

  • Cycle: 2 x 10 minutes (vs. standard 2 x 5 min piperidine).

  • Rationale: Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1) and reduces the risk of base-catalyzed degradation of the nitrobenzyl core [3].

Module 3: Synthetic Workflow (The "Safe Zone")

To ensure integrity, the synthesis must minimize "Time-in-Base" and "Time-in-Light."

SafeZoneWorkflow cluster_0 DARK ZONE (Foil Wrapped) Loading Resin Loading (Low Temp) Coupling Coupling (HATU/DIEA) Loading->Coupling Deprotection Fmoc Removal (Piperazine/DMF) Coupling->Deprotection  Repeat   Wash Extensive Wash (DCM/DMF) Deprotection->Wash Wash->Coupling Cleavage Photolysis (365 nm UV) Wash->Cleavage  Final Step  

Figure 2: The Dark Zone Workflow. All steps prior to the intentional photolysis must occur within the "Dark Zone" (foil-wrapped vessels). Note the iterative loop between Coupling and Deprotection.[1]

Frequently Asked Questions (FAQ)

Q1: I see a yellow/orange coloration in my DMF washes. Is my linker cleaving?

  • Diagnosis: Not necessarily.[2] The o-nitrobenzyl group is chromogenic. However, a deepening yellow/orange color in the filtrate after Fmoc removal often indicates the presence of fulvene-piperidine adducts (normal) or nitroso byproducts (bad).

  • Action: Run a UV-Vis of the filtrate. Fulvene adducts absorb at ~301 nm. If you see significant absorbance >350 nm in the waste, you may be degrading the linker.

Q2: Can I use microwave-assisted SPPS with photolabile linkers?

  • Warning: Proceed with extreme caution. Microwave irradiation (thermal stress) can accelerate nucleophilic attack on the linker during the base step.

  • Protocol: Limit temperature to 50°C max (standard is often 75°C or 90°C). Use "chemically mild" microwave cycles (e.g., Oxyma/DIC) rather than harsh basic conditions.

Q3: My yield is 0% after photolysis. Did it cleave early?

  • Troubleshoot: If the peptide was not in the waste (Fig 1), it likely never cleaved off the resin.

  • Root Cause: "Internal Filter Effect." As the linker cleaves, it generates a nitroso-aldehyde byproduct that strongly absorbs 365 nm light, shielding the remaining resin beads [2].

  • Fix: Perform photolysis in flow or with vigorous agitation. Replace the cleavage buffer (e.g., MeOH/PBS) halfway through the exposure time to remove the light-absorbing byproducts.

Q4: Which scavenger should I use during photolysis?

  • Recommendation: Add Methionine or DTT (dithiothreitol) to the photolysis buffer. The cleavage mechanism generates reactive nitroso species that can re-attach to the peptide or oxidize sensitive residues (Met, Trp). A scavenger "traps" these byproducts.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link

  • Li, L., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6612–6658. Link

  • Martelli, G., et al. (2021).[3] Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.[3] Green Chemistry, 23, 8009-8018. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents.

Sources

Troubleshooting

Technical Support Center: Purification of 5-(benzyloxy)-2-nitrobenzoic acid

The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the synthesis and purification of 5-(benzyloxy)-2-nitrobenzoic acid . It moves beyond generi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the synthesis and purification of 5-(benzyloxy)-2-nitrobenzoic acid . It moves beyond generic textbook advice to address the specific physicochemical challenges posed by this molecule's "Janus-faced" nature (hydrophobic benzyloxy tail vs. polar nitro-benzoic head).

Executive Summary & Molecule Profile

Target Molecule: 5-(benzyloxy)-2-nitrobenzoic acid CAS: (Derived analogs often cited; specific CAS for exact isomer varies by catalogue, e.g., related to 610-37-7 precursors) Primary Application: Intermediate for pharmaceutical APIs (e.g., 5-fluoro-2-nitrobenzoic acid derivatives, enzyme inhibitors).[1][2][3]

The Challenge: The synthesis typically involves the O-benzylation of 5-hydroxy-2-nitrobenzoic acid using benzyl bromide and a base (K₂CO₃ or KOH).[1][2][4] The purification is notorious for three specific issues:

  • Sticky Contaminants: Residual benzyl bromide (lachrymator) and benzyl alcohol form oils that trap the product.[2]

  • Solubility Mimicry: The starting material (5-hydroxy-2-nitrobenzoic acid) is also an acidic solid, making separation by simple pH adjustment difficult.[1][2]

  • "Oiling Out": The melting point (~160–180°C depending on purity) is high, but impurities often depress this, causing the product to crash out as a gum rather than crystals during cooling.[2]

Phase 1: Chemical Decontamination (The Workup)

Goal: Remove neutrals (benzyl halides) and inorganic salts before attempting crystallization.[2]

The Protocol: Do not attempt to recrystallize the crude reaction mass directly. The presence of benzyl bromide will result in a "gummy" failure.[2]

  • Quench & Basify:

    • Pour the reaction mixture (typically in DMSO or DMF) into ice-cold water .[1][2]

    • Adjust pH to >10 using 10% NaOH.[1][2] Why? This ensures both the product (carboxylic acid) and the unreacted starting material (phenol/acid) are fully deprotonated and water-soluble.[2]

  • The "Neutral" Wash (Critical Step):

    • Wash the basic aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x volumes).[2]

    • Mechanism: The product is trapped in the aqueous phase as the dianion (benzoate/phenolate).[2] The organic wash removes unreacted benzyl bromide (neutral) and benzyl alcohol (neutral byproduct).[2]

    • Discard the organic layer properly (contains lachrymators).[2]

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly acidify with 6N HCl to pH 1–2 .

    • Observation: The 5-(benzyloxy)-2-nitrobenzoic acid is significantly more hydrophobic than the unreacted 5-hydroxy starting material.[1][2] It will precipitate as a thick solid.[1][2]

    • Filter and wash the cake with cold water to remove trapped inorganic salts.[2]

Phase 2: Impurity Profiling & Removal Strategy

Goal: Separate the target from the unreacted phenolic starting material.[1]

Even after the workup, your solid likely contains 5–10% unreacted 5-hydroxy-2-nitrobenzoic acid .[1][2]

Diagram 1: Impurity Origins & Separation Logic

This diagram maps the chemical pathways that generate specific impurities and the logic used to remove them.[1]

ImpurityMap cluster_separation Separation Checkpoints SM Starting Material: 5-hydroxy-2-nitrobenzoic acid Target Target Product: 5-(benzyloxy)-2-nitrobenzoic acid SM->Target O-Alkylation (K2CO3) Impurity2 Impurity B: Unreacted SM (Polar/Acidic) SM->Impurity2 Incomplete Rxn Reagent Reagent: Benzyl Bromide Reagent->Target Impurity1 Impurity A: Benzyl Alcohol (Hydrolysis Byproduct) Reagent->Impurity1 Hydrolysis Wash Organic Wash (Neutrals Removal) Impurity1->Wash Removed by EtOAc Wash (Basic Phase) Recryst Recrystallization (Polarity Diff) Impurity2->Recryst Removed by Ethanol/Water Recrystallization

Caption: Logical flow of impurity generation and the specific unit operation designed to remove each contaminant.

Phase 3: Crystallization Dynamics (The Polish)

Goal: Final purification to >98% purity.

The unreacted 5-hydroxy impurity is more polar (soluble in water/alcohols) than the benzyloxy product.[2] We exploit this difference.

Recommended Solvent System: Ethanol / Water (70:30)[2][3][5]
ParameterSpecificationReasoning
Solvent A Ethanol (95% or Absolute)Good solubility for the benzyloxy backbone at high temps.[1][2][3]
Solvent B Water (Distilled)Anti-solvent that forces the hydrophobic product out while keeping the polar hydroxy-impurity in solution.[1][3]
Ratio Start with 70% EtOHAdjust based on saturation point.
Temperature Reflux (~78°C) to 4°CWide gradient maximizes yield.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude dried solid in minimal boiling Ethanol. Add solvent dropwise until fully dissolved.[1][2][5]

  • Hot Filtration (Optional): If the solution is cloudy (insoluble salts), filter rapidly through a pre-warmed funnel.[2]

  • The Anti-Solvent Trick: While keeping the solution near boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.[2]

  • Clarification: Add just enough Ethanol (1–2 mL) to clear the solution again.[2]

  • Slow Cooling: Remove from heat. Let it cool to room temperature undisturbed. Do not rush this with an ice bath immediately, or oils will form.[1][2]

  • Harvest: Once crystals form, cool to 4°C for 1 hour. Filter and wash with cold 30% EtOH/Water .

Troubleshooting FAQ

Direct solutions to common user tickets.

Q1: My product turned into a sticky brown oil at the bottom of the flask during recrystallization. What happened?

  • Diagnosis: This is "oiling out."[1][2] It happens when the solution becomes saturated at a temperature above the melting point of the impure solid (impurities depress the MP).[1]

  • Fix: Re-heat to dissolve the oil. Add slightly more Ethanol to increase solubility. Allow the solution to cool much more slowly.[1][2] If it happens again, "seed" the cooling solution with a tiny crystal of pure product (if available) or scratch the glass side to induce nucleation.[2]

Q2: The product has a persistent yellow/orange tint. Is this normal?

  • Analysis: Nitro compounds are naturally yellowish.[1][2] However, a deep orange/brown color suggests oxidation products or polymerized benzyl bromide.[1][2]

  • Fix: Perform a Charcoal Treatment .[1][2] During the hot dissolution step (Phase 3), add Activated Carbon (5% w/w), stir for 5 minutes, and filter hot over Celite. This removes colored polymeric impurities.[1][2]

Q3: My yield is low (<50%). Where did it go?

  • Analysis: You likely lost product during the acid-base workup or the recrystallization mother liquor.[1]

  • Check: Did you acidify the aqueous layer to pH < 2? The carboxylic acid needs low pH to fully precipitate.[1][2]

  • Check: Was your recrystallization solvent too rich in Ethanol? If so, the product stayed in the mother liquor.[2] Evaporate the filtrate to half volume and cool again to recover a second crop.

Visual Workflow: The "Golden Path" to Purity

PurificationWorkflow Crude Crude Reaction Mixture (DMSO/DMF + Product + Impurities) Quench 1. Quench into Ice Water Basify to pH 10 (NaOH) Crude->Quench Wash 2. Wash with EtOAc/DCM (Remove Benzyl Bromide) Quench->Wash Aqueous Aqueous Layer (Contains Product as Salt) Wash->Aqueous Save Aqueous OrganicWaste Organic Layer (Discard Neutrals) Wash->OrganicWaste Discard Acidify 3. Acidify to pH 1-2 (HCl) Precipitate Crude Acid Aqueous->Acidify Filter 4. Filtration & Water Wash Acidify->Filter Recryst 5. Recrystallization (Ethanol/Water) Filter->Recryst Final Pure 5-(benzyloxy)-2-nitrobenzoic acid (>98% HPLC) Recryst->Final

Caption: Step-by-step purification workflow emphasizing the critical phase separation points.[1][2][3][6]

References

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Source: ChemicalBook & PubChem Compound Summary.[1][2]

    • Context: General protocols for the nitration and functionalization of benzoic acid derivatives.[1][4]

    • URL:[1][2][3]

  • Recrystallization of Benzoic Acid Derivatives

    • Source: Alfa Chemistry & UMass Amherst Organic Labs.[1][2]

    • Context: Principles of solubility differentiation between carboxylic acids and ionic/neutral impurities using Ethanol/W
    • URL:[2]

  • Benzylation Methodologies

    • Source: BenchChem & Semantic Scholar.[1][2]

    • Context: Mechanisms of O-alkylation using benzyl bromide and base (K2CO3), highlighting the formation of neutral byproducts.[1][2]

    • URL:[1][2][3]

Sources

Optimization

Technical Support: Optimization of 5-(Benzyloxy)-2-nitrobenzoic Acid Synthesis

Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Logic You are likely encountering yield issues due to the amphot...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Logic

You are likely encountering yield issues due to the amphoteric nature of the starting material, 5-hydroxy-2-nitrobenzoic acid (5-HNBA).[1] This molecule contains two acidic protons with distinct pKa values:

  • Carboxylic Acid (-COOH): pKa ~2.1 (highly acidic due to the ortho-nitro electron-withdrawing group).[1]

  • Phenol (-OH): pKa ~7.5 (moderately acidic).[1]

The Core Problem: In a direct Williamson ether synthesis, the carboxylate forms first. If you attempt to selectively alkylate only the phenol (to get the ether-acid directly) using 1 equivalent of alkylating agent, the carboxylate acts as a nucleophile, leading to mixtures of O-acyl (ester) and O-alkyl (ether) products.[1]

The Solution (The "Robust Route"): Do not attempt direct selective alkylation. The highest yield protocol involves exhaustive alkylation to form the intermediate benzyl 5-(benzyloxy)-2-nitrobenzoate, followed by selective hydrolysis of the ester.[1] This method leverages the solubility differences between the non-polar intermediate and the polar final product to maximize purity.[1][2]

Validated Protocols

Protocol A: The "Robust" Two-Step Synthesis (Recommended)

Best for: High purity requirements (>98%) and scale-up.[1]

Step 1: Exhaustive Alkylation

Reaction: 5-HNBA + 2.5 eq Benzyl Bromide


 Benzyl 5-(benzyloxy)-2-nitrobenzoate.[1]
  • Setup: Charge a round-bottom flask with 5-hydroxy-2-nitrobenzoic acid (1.0 eq) and DMF (10 volumes) .

  • Base Addition: Add K₂CO₃ (3.0 eq) . The solution will turn bright yellow/orange (phenolate formation).[1] Stir for 15 min at RT.[1]

  • Alkylation: Add Benzyl Bromide (2.5 eq) dropwise.

    • Expert Tip: Add a catalytic amount of TBAI (Tetrabutylammonium iodide, 0.05 eq) to accelerate the reaction via the Finkelstein mechanism.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the intermediate is less polar than the starting material).[1]

  • Workup: Pour mixture into ice water. The bis-benzyl intermediate will precipitate as a solid.[1] Filter and wash with water.[1][3]

    • Why this works: Unreacted starting material remains in the aqueous phase at basic pH.[1]

Step 2: Selective Hydrolysis

Reaction: Benzyl 5-(benzyloxy)-2-nitrobenzoate + NaOH


 Product.[1]
  • Solubilization: Dissolve the wet cake from Step 1 in THF/MeOH (1:1) .

  • Saponification: Add 2M NaOH (3.0 eq) . Stir at RT (Room Temperature) for 2 hours.

    • Critical Control: Do not heat excessively; the nitro group makes the ring susceptible to nucleophilic attack if harsh conditions are used.[1]

  • Isolation: Evaporate organic solvents. The residue is now the sodium salt of your product in water.[1]

  • Acidification: Wash the aqueous layer with Ethyl Acetate (to remove benzyl alcohol byproduct).[1] Then, acidify the aqueous layer to pH 2 with 1M HCl.[1]

  • Precipitation: The target 5-(benzyloxy)-2-nitrobenzoic acid will precipitate.[1] Filter and dry.[1][3]

Protocol B: Direct Alkylation (The "Quick" Route)

Best for: Small scale, rapid screening.[1] Lower yield (50-60%).[1][3]

  • Stoichiometry: Use 2.2 eq of Base (NaH) and 1.1 eq of Benzyl Bromide .

  • Solvent: Anhydrous DMF at 0°C.

  • Mechanism: NaH deprotonates both sites.[1] The phenoxide is more nucleophilic than the carboxylate (due to charge delocalization on the carboxylate).[1]

  • Risk: Significant ester byproduct formation requires difficult column chromatography to separate.[1]

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete Deprotonation If using K₂CO₃, ensure it is finely milled.[1] Switch to Cs₂CO₃ (more soluble in DMF) or add TBAI catalyst.[1]
Product is Sticky/Oil Mixed Ester/Acid You likely have the benzyl ester contaminant.[1] Perform the hydrolysis step (Protocol A, Step 2) on the crude oil to convert everything to the acid.[1]
Dark/Black Reaction Thermal Decomposition Nitro-aromatics are thermally sensitive.[1] Do not exceed 80°C. Ensure DMF is free of amines (use fresh bottle).
Starting Material Remains Wet Solvent Water solvates the anion, killing nucleophilicity.[1] Dry DMF over molecular sieves (4Å) for 24h before use.
Emulsion during Workup DMF Presence DMF creates emulsions.[1] Wash the organic layer with 5% LiCl solution (x3) to strip DMF before separation.[1]

Visualization of Workflows

Workflow 1: The "Robust" Synthesis Pathway

This diagram illustrates the chemical transformations and phase changes required for high yield.

SynthesisWorkflow Start Start: 5-Hydroxy-2-nitrobenzoic Acid Step1 Step 1: Exhaustive Alkylation (BnBr, K2CO3, DMF) Forms Bis-Benzyl Ester Start->Step1  2.5 eq BnBr   Inter Intermediate: Benzyl 5-(benzyloxy)-2-nitrobenzoate (Solid Precipitate) Step1->Inter  Ice Water Pour   Step2 Step 2: Saponification (NaOH, THF/MeOH) Cleaves Ester only Inter->Step2  Hydrolysis   Wash Workup: Wash aq. layer with EtOAc (Removes Benzyl Alcohol) Step2->Wash  Aq. Phase   Acidify Acidification (pH 2) Precipitates Target Wash->Acidify  HCl   Final Final Product: 5-(benzyloxy)-2-nitrobenzoic acid Acidify->Final  Filtration  

Caption: The "Robust Route" prioritizes intermediate isolation to remove impurities before generating the final acid.[1]

Workflow 2: Troubleshooting Decision Tree

Follow this logic if your yield is below 70%.

Troubleshooting Issue Problem: Low Yield / Impurity CheckTLC Check TLC: Is Starting Material (SM) present? Issue->CheckTLC CheckSpot Is there a less polar spot? CheckTLC->CheckSpot No (SM gone) DrySolv Action: Dry DMF Check Base Stoichiometry CheckTLC->DrySolv Yes (SM remains) Hydrolyze Action: Product is likely the Ester. Perform NaOH Hydrolysis. CheckSpot->Hydrolyze Yes (High Rf spot) Purify Action: Check pH of precipitation. Must be < pH 2. CheckSpot->Purify No (Messy/Baseline) AddCat Action: Add TBAI catalyst Increase Temp to 60°C DrySolv->AddCat If still slow

Caption: Diagnostic logic for identifying whether the issue is reaction kinetics (top branches) or workup chemistry (bottom branches).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF? A: Yes, but the reaction will be slower (24-48h) because K₂CO₃ is less soluble in acetone.[1] If you must use acetone, use Cs₂CO₃ (Cesium Carbonate) or add NaI (Sodium Iodide) to facilitate the reaction.[1]

Q: Why is my product melting point lower than literature (170-171°C)? A: This usually indicates contamination with Benzyl Alcohol (a byproduct of the hydrolysis step) or occluded salts.[1] Ensure you wash the aqueous phase with Ethyl Acetate before acidification in Protocol A, Step 2.[1]

Q: Can I start from 5-chloro-2-nitrobenzoic acid? A: Yes. You can perform an SNAr reaction with Benzyl Alcohol and KOH.[1] However, this requires high temperatures (Reflux) and often yields colored impurities due to the degradation of the nitro group.[1] The 5-hydroxy route described above is cleaner.[1]

Q: Is the nitro group stable to the base hydrolysis? A: Generally, yes.[1] However, ortho-nitrobenzoic acids can undergo decarboxylation under extreme thermal/basic conditions.[1] Keep the hydrolysis temperature below 40°C.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11882, 5-Hydroxy-2-nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Hydroxy-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

avoiding side products during benzyl ether deprotection

Department: Process Chemistry & Synthesis Support Ticket Type: Troubleshooting & Optimization Subject: Avoiding Side Products During Benzyl Ether Cleavage Overview: The Selectivity Paradox Benzyl ethers ( ) are stalwarts...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Synthesis Support Ticket Type: Troubleshooting & Optimization Subject: Avoiding Side Products During Benzyl Ether Cleavage

Overview: The Selectivity Paradox

Benzyl ethers (


) are stalwarts of organic synthesis due to their stability against harsh bases and nucleophiles. However, their removal (deprotection) often becomes the bottleneck in late-stage synthesis. The standard method—catalytic hydrogenolysis—is a "sledgehammer" that frequently destroys other functional groups (alkenes, halides, nitro groups).

This guide provides mechanistically grounded protocols to bypass these side reactions. We move beyond simple "recipes" to engineered systems where reagents are chosen to suppress specific competing pathways.

Module 1: Decision Matrix (Method Selection)

Before starting, map your substrate's vulnerabilities to the correct deprotection strategy.

DeprotectionLogic Start START: Substrate Analysis HasAlkene Contains Alkene/Alkyne? Start->HasAlkene HasHalide Contains Aryl Halide (Cl, Br, I)? HasAlkene->HasHalide No UseBCl3 PROTOCOL A: Lewis Acid (BCl3 + Scavenger) HasAlkene->UseBCl3 Yes (Avoid Reduction) AcidSensitive Acid Sensitive (e.g., Silyl Ethers)? HasHalide->AcidSensitive No UsePoisonedPd PROTOCOL B: Poisoned Catalyst (Pd/C + Diphenylsulfide) HasHalide->UsePoisonedPd Yes (Avoid Dehalogenation) AcidSensitive->UseBCl3 No (Controlled Temp) UseDDQ PROTOCOL C: Oxidative Cleavage (DDQ) AcidSensitive->UseDDQ Yes StandardH2 Standard Hydrogenolysis (Pd/C + H2) UseBCl3->StandardH2 If robust

Figure 1: Logic flow for selecting a deprotection method based on functional group compatibility.

Ticket #001: The "Vanishing Double Bond"

Issue: User observes saturation of alkenes (reduction to alkanes) during Hydrogenolysis (


).
Root Cause:  Palladium absorbs hydrogen to reduce C=C bonds faster or at competitive rates to C-O bond cleavage.
Corrective Action: Switch to Lewis Acid Cleavage (

)

While catalytic poisoning (e.g., Lindlar catalyst) is inconsistent for deprotection, Boron Trichloride (


) offers a completely orthogonal mechanism that ignores alkenes.

The Critical Tweak: Cation Scavenging


 cleavage generates a transient benzyl cation (

). Without a scavenger, this cation performs Friedel-Crafts alkylation on your product (re-benzylation at a carbon center).

Protocol A:


 with Pentamethylbenzene (PMB-H) 
Based on the work of Tokuyama et al. [1]
ReagentEquivalentsRole

(1M in DCM)
2.0 - 3.0 equivLewis acid; coordinates oxygen, cleaves C-O.
Pentamethylbenzene 3.0 - 4.0 equivThe Trap. Intercepts

to form a stable byproduct.
DCM (Anhydrous) Solvent (0.1 M)Non-coordinating solvent.

Step-by-Step:

  • Dissolve substrate and Pentamethylbenzene in dry DCM under Argon.

  • Cool to -78 °C (Critical for selectivity).

  • Add

    
     dropwise. The low temp prevents cleavage of sensitive esters or silyl ethers.
    
  • Monitor by TLC. If sluggish, warm to -40 °C, but never reach 0 °C if silyl ethers are present.

  • Quench: Add MeOH/TEA (1:1) at -78 °C to destroy excess boranes before warming.

Why Pentamethylbenzene? Unlike anisole (a common scavenger), pentamethylbenzene is non-Lewis basic. It does not complex with


, leaving the Lewis acid free to attack the ether.
Ticket #002: Dehalogenation (Loss of Cl/Br/I)

Issue: Loss of aryl halides during hydrogenolysis (e.g., Ar-Br


 Ar-H).
Root Cause:  Oxidative addition of Pd(0) into the C-Halide bond is faster than benzyl ether hydrogenolysis.
Corrective Action: Catalyst Poisoning

You must electronically modify the catalyst surface to inhibit the high-energy sites responsible for dehalogenation.

Protocol B: Diphenylsulfide Poisoning Based on experimental standards in complex synthesis [2]

ComponentSpecification
Catalyst 5% or 10% Pd/C (Unreduced/dry preferred)
Poison Diphenylsulfide (

)
(0.5 - 1.0 equiv relative to Pd metal, NOT substrate)
Solvent EtOAc or THF (Avoid MeOH which accelerates dehalogenation)

Step-by-Step:

  • Pre-poisoning: Stir the Pd/C in the solvent with the Diphenylsulfide for 30 minutes before adding the substrate. This coats the active sites.

  • Add substrate and apply

    
     (balloon pressure is usually sufficient).
    
  • Mechanism: Sulfur binds irreversibly to the most active Pd sites (kinks/steps) which perform the difficult Ar-X cleavage, leaving the terrace sites available for the easier benzylic C-O cleavage.

Ticket #003: Over-Oxidation of Alcohols

Issue: Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to cleave Benzyl/PMB ethers results in aldehyde/ketone formation. Root Cause: The mechanism involves a radical cation intermediate. If water attacks the oxocarbenium ion slowly, or if the pH is too acidic, the resulting hemiacetal can oxidize further.

Corrective Action: Buffered Oxidative Cleavage

DDQ is acidic. As the reaction proceeds,


 precipitates, but the medium becomes acidic, promoting side reactions.

Protocol C: Buffered DDQ System Refining the standard oxidative protocol [3]

ReagentRatio/EquivRole
DDQ 1.2 - 1.5 equivSingle Electron Transfer (SET) oxidant.
Phosphate Buffer pH 7.0 (10% v/v)Prevents acid-catalyzed isomerization/degradation.
DCM/Water 18:1 mixtureThe water is the nucleophile; DCM solubilizes the ether.

Key Troubleshooting Tip:

  • Color Change: The reaction typically turns deep green (charge transfer complex) then precipitates a brick-red solid (

    
    ).
    
  • PMB vs Benzyl: This method is standard for p-Methoxybenzyl (PMB). For simple Benzyl ethers, DDQ usually fails unless you use photo-irradiation (UV light) to excite the complex [4].

Summary of Chemical Compatibility
Functional Group


/ Pentamethylbenzene
DDQ (Oxidative)
Alkene / Alkyne Unsafe (Reduces)Safe Safe
Aryl Halide ⚠️ Risk (Use Poison)Safe Safe
Silyl Ether (TBS) Safe ⚠️ Temp Control (-78°C only)Safe
Ester Safe Safe Safe
Cbz (Amine) Unsafe (Cleaves)⚠️ Slow Cleavage Safe
References
  • Mild Debenzyl

    
     in the Presence of Pentamethylbenzene. 
    Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H.
    Synlett, 2008(13), 1977–1980.[1]
    
    
  • Selective Hydrogenolysis of Benzyl Ethers in the Presence of Halogens. Mori, Y., Seki, M. (General industry standard derived from catalytic poisoning principles found in Greene's Protective Groups).

  • Oxidative Deprotection of Benzyl Ethers. P. Kocienski, Protecting Groups, 3rd Edition. (Foundational reference for DDQ mechanisms).[2]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Mandal, T., et al. Organic Letters, 2021, 23, 2, 315–321.

Sources

Optimization

compatibility of 5-(benzyloxy)-2-nitrobenzoic acid with different coupling reagents in SPPS

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific troubleshooting section or protocol you need.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific troubleshooting section or protocol you need.

The "Ortho-Nitro" Challenge: Why Standard Protocols Fail

Executive Summary: If you are observing low coupling efficiency (<50%) or incomplete incorporation of 5-(benzyloxy)-2-nitrobenzoic acid using standard HBTU/DIEA protocols, the failure is likely not due to reagent quality but rather steric hindrance and electronic deactivation .

The Mechanistic Barrier

The ortho-nitro group at position 2 exerts a dual-negative effect on the coupling reaction:

  • Steric Blockade: The bulky nitro group (

    
    ) physically obstructs the approach of the incoming amine nucleophile to the activated carbonyl carbon.
    
  • Electronic Deactivation: While the electron-withdrawing nitro group makes the activated ester (e.g., OAt/OBt ester) highly electrophilic, it also significantly lowers the basicity of the carboxylate oxygen, making the initial activation step slower. Furthermore, once the active ester is formed, the steric bulk prevents the amine from attacking, leading to prolonged reaction times where the active ester is susceptible to hydrolysis or guanidinylation.

Visualizing the Problem (Decision Matrix)

The following flowchart illustrates the decision logic for selecting the correct coupling strategy based on your specific resin and sequence constraints.

CouplingLogic Fig 1. Reagent Selection Logic for Ortho-Nitro Benzoic Acid Derivatives Start START: Coupling 5-(benzyloxy)-2-nitrobenzoic acid CheckResin Is the Resin/Amine Sterically Hindered? (e.g., N-Me, Proline, Trityl resin) Start->CheckResin Standard Standard Hindrance (Primary Amines) CheckResin->Standard No HighHindrance High Hindrance (Secondary Amines/Bulky Resins) CheckResin->HighHindrance Yes HATU Protocol A: HATU/HOAt (The Gold Standard) Standard->HATU Preferred COMU Protocol B: COMU/Oxyma (High Efficiency, Safer) Standard->COMU Alternative HighHindrance->HATU Attempt 1st AcidChloride Protocol C: Acid Chloride (SOCl2) (The 'Nuclear' Option) HATU->AcidChloride If <80% Yield

Recommended Coupling Reagents & Compatibility[1][2][3][4]

The following table summarizes the compatibility of 5-(benzyloxy)-2-nitrobenzoic acid with common SPPS reagents.

Reagent ClassReagentCompatibilityTechnical Notes
Uronium (High Power) HATU Excellent Preferred Choice. The 7-aza group (HOAt) assists in proton transfer, effectively bypassing the steric shield of the nitro group.
Uronium (Modern) COMU Excellent Comparable or superior to HATU.[1] Generates Oxyma Pure in situ. Safer (non-explosive) and often higher yielding for hindered acids.
Phosphonium PyBOP Good Useful if the reaction is slow and you want to avoid guanidinylation (a risk with HATU if the amine is very unreactive).
Carbodiimide DIC/Oxyma Moderate Good for preventing racemization (not an issue here) but often too slow for ortho-nitro substrates compared to HATU.
Standard Uronium HBTU/HCTU Poor Not Recommended. The benzotriazole ester is too bulky and not reactive enough to overcome the ortho-nitro steric clash efficiently.

Validated Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling

Use this for standard couplings to primary amines on Rink Amide or Wang resin.

Reagents:

  • 5-(benzyloxy)-2-nitrobenzoic acid (3.0 eq)

  • HATU (2.9 eq) — Always use slightly less than the acid to prevent capping.

  • HOAt (3.0 eq) — Optional but recommended for extreme hindrance.

  • DIEA (6.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative and HATU in the minimum amount of DMF (approx. 0.2 M concentration).

  • Activation: Add DIEA to the mixture.

    • Observation: The solution should turn yellow immediately.

    • Critical Step: Allow to pre-activate for exactly 2 minutes . Do not exceed 5 minutes, or the active ester may hydrolyze or rearrange.

  • Coupling: Add the activated solution to the resin-bound amine.

  • Incubation: Shake/Vortex for 2 to 4 hours at room temperature.

    • Pro-Tip: For difficult sequences, microwave irradiation (75°C for 5 min) significantly boosts yield.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Double Coupling .

Protocol C: The "Nuclear Option" (Acid Chloride)

Use this ONLY if Protocol A fails (e.g., coupling to an N-methylated amino acid).

Reagents:

  • Thionyl Chloride (

    
    )
    
  • DCM (Anhydrous)

  • Pyridine (Catalytic)[2]

Step-by-Step:

  • Conversion: Reflux 5-(benzyloxy)-2-nitrobenzoic acid in neat

    
     (or DCM with excess 
    
    
    
    ) for 1 hour.
  • Evaporation: Remove excess

    
     under vacuum. Ensure all traces are removed to prevent acid damage to the resin.
    
  • Coupling: Dissolve the resulting acid chloride in DCM/DIEA (1:2 ratio) and add immediately to the resin.

  • Time: React for 1 hour.

Stability & Side Reaction Troubleshooting

Issue 1: Stability of the Benzyloxy Group

Question: Will the 5-benzyloxy ether survive TFA cleavage? Analysis: Standard benzyl ethers (e.g., Ser(Bzl)) are cleaved by 95% TFA. However, the electron-withdrawing nitro group on the benzoic acid ring decreases the electron density of the phenolic oxygen, theoretically stabilizing the ether bond against acid-catalyzed cleavage compared to a standard tyrosine benzyl ether. Recommendation:

  • If you want to KEEP the benzyl group: Do not use 95% TFA. Use a hyper-acid-sensitive resin like 2-Chlorotrityl Chloride (2-CTC) and cleave with 1% TFA in DCM.

  • If you want to REMOVE the benzyl group: Standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O) may be insufficient to fully remove it due to the nitro-stabilization. You may need harsh conditions (TFMSA or HBr/Acetic Acid), which are incompatible with many peptides. Verify your target structure requirements.

Issue 2: Guanidinylation

Symptom: Mass spec shows +42 Da or +99 Da adducts (depending on the uronium reagent). Cause: Slow coupling allows the unreacted amine to attack the HATU/HBTU reagent itself instead of the activated acid. Solution:

  • Switch to PyBOP (Phosphonium reagents cannot form guanidines).

  • Ensure the acid is in excess over the coupling reagent (e.g., 3.0 eq Acid : 2.9 eq HATU).

Frequently Asked Questions (FAQs)

Q: Can I use DMF/DCM mixtures? A: Yes. While DMF is best for reaction rates, nitrobenzoic acids can be hydrophobic. If precipitation occurs in pure DMF, a 50:50 DMF/DCM or DMF/NMP mixture is recommended.

Q: Is the nitro group stable to the Kaiser Test? A: Yes. The Kaiser test (ninhydrin) detects free amines. The nitro group does not interfere. However, if you are checking for reduction of the nitro group, you would need different analytics (LCMS).

Q: I see a color change to deep red/brown upon adding base. Is this normal? A: Yes. Nitro-aromatics often form Meisenheimer complexes or charge-transfer complexes in the presence of bases (DIEA/Piperidine), resulting in deep coloration. This does not necessarily indicate decomposition.[3]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[4][5][1] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Hyman, D., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. University of Bologna. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[4] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Resources. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Photolysis Time for Caged Peptide Release

Executive Summary: The Physics of Release Optimizing photolysis is not simply about "shining light longer."[1] It is a multi-variable calculus involving Quantum Yield ( ) , Molar Extinction Coefficient ( ) , Light Power...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of Release

Optimizing photolysis is not simply about "shining light longer."[1] It is a multi-variable calculus involving Quantum Yield (


) , Molar Extinction Coefficient (

)
, Light Power Density (

)
, and Sample Geometry .[1]

Incomplete peptide release usually stems from one of three failures:

  • The Inner Filter Effect (IFE): The solution absorbs light at the surface, leaving the bulk un-photolyzed.[1]

  • Byproduct Inhibition: Nitrosoketone byproducts absorb UV light, competing with your caged compound.[1]

  • Power Density Mismatch: Total watts do not equal photon flux at the sample interface.[1]

This guide provides the protocols to characterize, optimize, and troubleshoot these variables.

Core Protocol: Determining (Time to 90% Release)

Do not guess your irradiation time.[1] Calculate it.

Objective

Determine the precise irradiation time required to release 90% of your peptide without degrading the biologically active product.

Materials
  • Light Source: LED or Arc Lamp (365 nm or wavelength specific to your caging group).

  • Actinometer: 2-Nitrobenzaldehyde (optional but recommended for calibrating light intensity).[1][2]

  • Analytical Rig: HPLC with UV detection or LC-MS.

  • Scavenger: Semicarbazide-HCl (if using o-nitrobenzyl cages).[1]

Step-by-Step Workflow
  • Preparation: Prepare a 100

    
    M stock of caged peptide in your assay buffer.
    
    • Note: If using o-nitrobenzyl cages, add 1 mM Semicarbazide to scavenge nitroso-aldehyde byproducts that absorb UV light.[1]

  • Aliquotting: Split the stock into 6 separate vials (50

    
    L each).
    
  • Time Course Irradiation:

    • Keep Vial 0 in the dark (Control).[1]

    • Expose Vials 1–5 to light for increasing intervals (e.g., 10s, 30s, 60s, 120s, 300s).

    • Critical: Ensure the path length is identical for all vials.[1] Use a quartz cuvette or a flat-bottom glass vial; plastic absorbs UV.

  • Quenching & Analysis: Immediately inject samples into HPLC.

  • Data Plotting:

    • Plot Peak Area (Caged) vs. Time .[1]

    • Fit to a first-order exponential decay:

      
      .[1]
      
    • Calculate

      
      .[1]
      
Visualization: The Optimization Loop

PhotolysisLoop Start Start: Caged Peptide Stock Irradiate Irradiate (Time t) Start->Irradiate Analyze HPLC/MS Analysis Irradiate->Analyze Calc Calculate % Release Analyze->Calc Decision Release > 90%? Calc->Decision Optimize Adjust Power/Time Decision->Optimize No Success Protocol Validated Decision->Success Yes Optimize->Irradiate Next Aliquot

Figure 1: Iterative workflow for determining optimal photolysis time constants.

Troubleshooting Center

Symptom: Incomplete Release (Plateau at <50%)

Diagnosis: The Inner Filter Effect (IFE) .[1] As the caged compound absorbs light, it shields the molecules behind it.[1] If the optical density (OD) of your solution at the excitation wavelength is >0.1, the light cannot penetrate the full depth of the container.[1]

Corrective Actions:

  • Dilution: Reduce concentration until OD < 0.1.

  • Geometry: Switch to a vessel with a shorter path length (e.g., from 10 mm cuvette to 1 mm cuvette).

  • Agitation: Stir the solution vigorously during photolysis to cycle un-photolyzed molecules into the illuminated zone.

Symptom: Peptide Degradation / Oxidation

Diagnosis: Photothermal damage or Reactive Oxygen Species (ROS).[1] High-intensity UV can generate heat or radicals, oxidizing Methionine or Tryptophan residues.[1]

Corrective Actions:

  • Pulse Mode: Use pulsed light rather than continuous wave (CW) to allow thermal dissipation.[1]

  • Add Scavengers:

    • Dithiothreitol (DTT): 1–5 mM.[1] Prevents general oxidation (avoid if peptide has essential disulfides).[1]

    • Semicarbazide: Specific scavenger for o-nitrosobenzaldehyde byproducts.

  • Filter IR: If using a mercury arc lamp, ensure a water filter or IR mirror is in the path to block heat.[1]

Symptom: Inconsistent Results Between Batches

Diagnosis: Lamp Aging or Geometry Drift.[1] Arc lamps lose intensity over time.[1] A 10-minute exposure today may be equivalent to 5 minutes next month.

Corrective Actions:

  • Chemical Actinometry: Use 2-Nitrobenzaldehyde as a standard.[2] Photolyze it periodically to measure the actual photon flux (

    
    ) of your lamp.[1]
    
  • Fixed Geometry: Mark the exact position of the sample holder relative to the light source. Distance follows the inverse-square law (

    
    ); a small shift causes a massive drop in power.[1]
    

Technical FAQs

Q: How do I calculate the Quantum Yield (


) of my release? 
A:  You must compare your release rate to a reference standard.
  • Measure the photolysis rate (

    
    ) of your peptide.[1]
    
  • Measure the photolysis rate (

    
    ) of a standard with known 
    
    
    
    (e.g., ferrioxalate or a reference caged compound) under identical conditions.
  • Use the equation:

    
    
    Where 
    
    
    
    is the molar extinction coefficient at the excitation wavelength.[1]

Q: Can I use a standard UV transilluminator (gel box) for photolysis? A: Not recommended. Gel boxes usually emit at 302 nm or 312 nm, which is damaging to proteins (UV-B).[1] Most caging groups (Nitrobenzyl, Nitroveratryl) are optimized for 365 nm (UV-A) .[1] Furthermore, the power density of a transilluminator is often too low (


) for efficient release, leading to long exposure times and thermal degradation.[1] Use a high-power LED (365 nm) or a focused mercury arc lamp.[1]

Q: My peptide precipitates after photolysis. Why? A: This is often due to the solubility drop upon removing the caging group, or the formation of insoluble nitroso byproducts.[1]

  • Fix 1: Add a solubilizing agent like DMSO (up to 5%) or a detergent (Tween-20) if compatible with your assay.[1]

  • Fix 2: Verify pH. The release of the peptide might shift the local pH; ensure your buffer capacity (e.g., HEPES 50 mM) is sufficient.[1]

Diagnostic Decision Tree

TroubleshootingTree Problem Problem Detected CheckOD Check OD at Excitation Wavelength Problem->CheckOD HighOD OD > 0.2? (Inner Filter Effect) CheckOD->HighOD CheckProd Check Byproducts (HPLC) Byprod New Peaks? (Side Reactions) CheckProd->Byprod HighOD->CheckProd No Sol1 Dilute or Stir Sample HighOD->Sol1 Yes Sol2 Add Scavengers (Semicarbazide/DTT) Byprod->Sol2 Yes Sol3 Check Light Power (Actinometry) Byprod->Sol3 No

Figure 2: Logic tree for diagnosing photolysis failures.

Comparison of Common Caging Groups

Caging Group

(Abs)
Release Speed (

)
Quantum Yield (

)
Notes
o-Nitrobenzyl ~350 nmSlow (

range)
0.1 – 0.6The "Classic."[1] Robust but slow.[1] Produces toxic nitroso byproducts.[1]
Nitroveratryl (NV) ~350 nmMedium0.1 – 0.4Red-shifted absorption; slightly faster than nitrobenzyl.[1]
Coumarin (Bhc/Mhc) ~370-400 nmFast (

range)
0.05 – 0.2Excellent for fast kinetics.[1] Lower quantum yield but higher extinction coefficient.[1]
p-Hydroxyphenacyl ~300 nmVery Fast (

range)
0.1 – 0.4Clean photochemistry (rearranges to phenylacetic acid), but requires deep UV (bad for cells).[1]

References

  • Ellis-Davies, G. C. R. (2007).[1] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods, 4(8), 619–628.[1] [Link]

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] [Link]

  • Goeldner, M., & Givens, R. (Eds.).[1] (2005).[1] Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

  • Specht, A., et al. (2017).[1] New Photoremovable Protecting Groups for Two-Photon Uncaging.[3] Photochemical & Photobiological Sciences. [Link]

  • Allen, D. M., et al. (1980).[1] 2-Nitrobenzaldehyde as a chemical actinometer for the near ultraviolet.[2] Journal of Photochemistry, 14(1), 73-75.[1]

Sources

Optimization

issues with the solubility of 5-(benzyloxy)-2-nitrobenzoic acid in reaction media

Topic: Solubility Optimization & Troubleshooting in Reaction Media Document ID: TS-BNBA-052 Last Updated: October 26, 2023 Status: Active[1][2] Executive Summary 5-(Benzyloxy)-2-nitrobenzoic acid is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Reaction Media

Document ID: TS-BNBA-052 Last Updated: October 26, 2023 Status: Active[1][2]

Executive Summary

5-(Benzyloxy)-2-nitrobenzoic acid is a critical intermediate, often employed in the synthesis of 5-hydroxyanthranilic acid derivatives and various kinase inhibitors.[1][2] Its physicochemical behavior is dominated by a "tug-of-war" between the hydrophilic carboxylic acid/nitro group and the hydrophobic 5-benzyloxy motif.[1][2]

This guide addresses the frequent solubility challenges researchers face: unexpected precipitation during synthesis , "oiling out" during purification , and poor reactivity due to phase transfer limitations .

Module 1: Solubility Profiling & Solvent Selection

The following matrix synthesizes empirical observations for 5-(benzyloxy)-2-nitrobenzoic acid and its close structural analogs (e.g., 5-methoxy-2-nitrobenzoic acid).

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary UtilityRisk Factor
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Reaction medium (SNAr, Coupling)High boiling point; difficult to remove during workup.[1][2]
Alcohols Methanol, EthanolGood (Warm)Hydrogenation, RecrystallizationMay require heating; moderate solubility at RT.
Chlorinated DCM, ChloroformModerate Extraction, AcylationLimited solubility for concentrated reactions.
Ethers THF, 1,4-DioxaneGood Reduction, CouplingPeroxide formation; drying required.[2]
Aqueous (Acidic) Water (pH < 4)Insoluble Precipitation/IsolationProduct crashes out immediately.[1]
Aqueous (Basic) 1M NaOH, NaHCO₃Soluble (as salt)Purification (Acid-Base Extraction)Warning: Strong base + heat may hydrolyze the benzyl ether over time.[2]
Hydrocarbons Toluene, HexanesPoor Anti-solvent (Precipitation)Causes "oiling out" if added too quickly.

Module 2: Troubleshooting Guides

Issue 1: "Oiling Out" During Recrystallization

Symptom: Upon cooling a hot solution (usually Ethanol/Water), the product separates as a viscous oil droplets rather than crystalline solid. Root Cause: The melting point of the solvated impurity-product mix is lower than the solvent boiling point (Liquid-Liquid Phase Separation).[2] The hydrophobic benzyloxy tail encourages aggregation before crystal lattice formation.[2]

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves completely.

  • Seed: Add a seed crystal of pure 5-(benzyloxy)-2-nitrobenzoic acid at the cloud point (just before oiling occurs).[1][2]

  • Agitate: Vigorously stir the solution. High shear force promotes nucleation over phase separation.

  • Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 2-3 hours. Do not place directly in an ice bath.

Issue 2: Incomplete Hydrogenation (Nitro Reduction)

Symptom: Reaction stalls at the hydroxylamine intermediate or shows no conversion despite fresh Pd/C catalyst. Root Cause: Poor solubility in Methanol/Ethanol coats the catalyst surface, preventing H₂ adsorption. Corrective Protocol:

  • Switch Solvent: Use a 1:1 mixture of THF:Methanol .[1] The THF solubilizes the benzyloxy tail, while Methanol supports the proton transfer required for reduction.[2]

  • Temperature: Increase reaction temperature to 40-50°C (ensure benzyl ether stability—see FAQ).

Module 3: Validated Workflows (Visualized)

Workflow A: Solvent Selection Logic

Use this decision tree to select the optimal solvent system based on your intended chemical transformation.

SolventSelection Start Select Reaction Type Reaction1 Nitro Reduction (H2/Pd or Fe/HCl) Start->Reaction1 Reaction2 Amide Coupling (HATU/EDC) Start->Reaction2 Reaction3 SNAr / Alkylation Start->Reaction3 Solvent1 THF : MeOH (1:1) Avoids catalyst coating Reaction1->Solvent1 Warning Avoid Acetone (Forms imines with amines) Reaction1->Warning Caution Solvent3 DCM or DMF Depends on amine partner Reaction2->Solvent3 Solvent2 DMF or NMP High solubility required Reaction3->Solvent2

Figure 1: Solvent selection logic based on reaction mechanism requirements.

Workflow B: Acid-Base Purification Protocol

This is the most reliable method to purify the compound from non-acidic impurities (e.g., unreacted benzyl bromide or benzyl alcohol).[2]

Purification Step1 Crude Mixture (Dissolved in EtOAc) Step2 Extract with Sat. NaHCO3 (aq) Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Layer (Contains Impurities) Split->OrgPhase Discard AqPhase Aqueous Layer (Contains Product as Salt) Split->AqPhase Keep Step3 Acidify with HCl to pH 2-3 AqPhase->Step3 Step4 Precipitate Forms Filter & Wash Step3->Step4

Figure 2: Acid-Base extraction workflow utilizing the carboxylic acid functionality.

Standard Operating Procedures (SOPs)

Protocol 1: Purification via Acid-Base Extraction

Objective: Remove non-acidic organic impurities.[1][2]

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash with 10% NaHCO₃ solution (2 x 5 mL/g). Note: Gas evolution (CO₂) will occur; vent separatory funnel frequently.[1]

  • Collect the aqueous layer (bottom).[2] The product is now in this layer as the sodium carboxylate salt.[2]

  • (Optional) Wash the aqueous layer once with fresh Ethyl Acetate to remove trapped organics.[2]

  • Slowly acidify the aqueous layer with 1M HCl while stirring until pH reaches ~2.0.

  • The product will precipitate as a white/off-white solid.[2] Filter, wash with water, and dry.[3][4]

Protocol 2: Recrystallization from Ethanol/Water

Objective: High-purity crystalline material.

  • Dissolve 1 g of crude acid in boiling Ethanol (~10-15 mL).

  • Once dissolved, remove from heat.

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.[2]

  • Allow to cool slowly to room temperature.

  • Filter the crystals and wash with cold 50% Ethanol/Water.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group without removing the benzyl ether? A: This is risky.[2] Benzyl ethers are labile to hydrogenolysis (cleavage by H₂). To reduce the nitro group while keeping the benzyl group intact, use Iron powder in Acetic Acid or Stannous Chloride (SnCl₂) .[2] If you must use hydrogenation, use a poisoned catalyst (e.g., sulfided platinum) or strictly control the equivalents of H₂.

Q: The compound turned yellow/orange during storage.[2] Is it degraded? A: Nitrobenzoic acid derivatives are often photosensitive.[1] A yellowing indicates surface oxidation or formation of azo-impurities.[1][2] Check purity via HPLC. Store in amber vials away from light.

Q: My product is stuck in the DMSO reaction solvent. How do I get it out? A: Do not try to rotovap DMSO. Pour the reaction mixture into a large excess of ice-cold water (10x volume). The hydrophobic benzyloxy group should force the product to precipitate.[2] Filter the solid.[2][3][4][5][6][7] If it forms a gum, extract with Ethyl Acetate.

References

  • Solubility Behavior of Nitrobenzoic Acids: Wang, J., et al.[8] "Solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various organic solvents." Journal of Chemical & Engineering Data, 2007. (Extrapolated data for nitrobenzoic core).

  • Synthesis & Purification of Benzyloxy-Nitrobenzoic Acids: Org. Synth. "m-Nitrobenzoic Acid synthesis and purification protocols." (Foundational acid-base workup technique).[1][2]

  • Chemical Properties & Safety Data: PubChem Database.[1][9] "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Analogous Structure)." [1]

  • Oxidation of Benzyl Ethers/Ketones to Nitrobenzoic Acids: Khodaei, M.M., et al.[10] "Direct synthesis of p-nitrobenzoic acid... using CAN/HOAc system." Journal of the Iranian Chemical Society, 2007.[10]

Sources

Troubleshooting

strategies to minimize racemization during peptide synthesis with photolabile linkers

Technical Support Center: Peptide Synthesis & Photolabile Linkers Subject: Minimizing Racemization During Synthesis and Photolysis Ticket Priority: High (Chiral Purity Critical) Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Photolabile Linkers Subject: Minimizing Racemization During Synthesis and Photolysis Ticket Priority: High (Chiral Purity Critical) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because you are observing chiral impurities (epimers) in your peptide products synthesized on photolabile linker (PLL) resins.

Photolabile linkers (e.g., o-nitrobenzyl derivatives like NBA or ANP) present a unique "double-threat" to chiral purity:

  • The Loading Step: PLLs usually present a hydroxyl group (-OH) for attachment. Forming the initial ester bond requires activation conditions that are notorious for inducing racemization (especially of Cys and His).

  • Base Sensitivity: While the linker is photolabile, the nitro-aromatic system can be sensitive to prolonged exposure to strong bases (like piperidine) or harsh coupling conditions, altering the microenvironment and promoting side reactions.

This guide provides a self-validating workflow to minimize racemization, moving beyond "standard" protocols to high-fidelity chemistry.

Part 1: The Critical First Attachment (Loading)

The majority of racemization occurs during the esterification of the first amino acid to the linker's hydroxyl group. Standard amide coupling reagents (HATU/HBTU) are often too aggressive or require bases (DIPEA) that abstract the


-proton.
Strategy A: The MSNT / MeIm Method (Gold Standard for Hydroxyls)

Best for: All amino acids EXCEPT Cysteine and Histidine.

The Logic: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) activates the carboxyl group without generating the highly reactive O-acylisourea intermediate prone to oxazolone formation. N-methylimidazole (MeIm) acts as a nucleophilic catalyst rather than a general base, significantly lowering the risk of proton abstraction.

Protocol:

  • Swell Resin: Swell the photolabile linker resin in DCM for 30 min. Wash 3x with dry THF.

  • Prepare Mixture: In a dry vial, dissolve Fmoc-AA-OH (5 eq relative to resin loading).

  • Add Reagents: Add MeIm (3.75 eq) and MSNT (5 eq) to the amino acid solution. Dissolve fully.

  • Coupling: Add the mixture to the resin.

  • Incubation: Agitate gently for 1–2 hours at room temperature.

  • Wash: Drain and wash with THF (3x) and DCM (3x).

  • Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 mins.

CRITICAL WARNING: Do NOT use MSNT for Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH . The imidazole ring of His and the sulfur of Cys can react with MSNT, causing gross racemization and side products.

Strategy B: The Symmetrical Anhydride Method (For Cys/His)

Best for: Cysteine and Histidine loading.

The Logic: Symmetrical anhydrides are reactive enough to form esters but lack the "activating group" leaving ability that drives oxazolone formation as aggressively as uronium salts.

Protocol:

  • Activation: Dissolve Fmoc-AA-OH (10 eq) in DCM. Add DIC (5 eq). Stir for 20 mins.

  • Isolation (Optional but Recommended): Concentrate to remove urea byproduct or filter if precipitate forms.

  • Coupling: Add the anhydride solution to the resin with a catalytic amount of DMAP (0.1 eq).

  • Time Control: Limit coupling to 1 hour. DMAP is a strong racemization agent; exposure must be minimized.

Part 2: Elongation (The "Low-Base" Approach)

Once the first residue is anchored, the risk decreases but does not vanish. The industry standard has shifted away from HATU/DIPEA for high-purity sequences.

The Superior Reagent System: DIC / Oxyma Pure

Why?

  • Acidity (pKa): Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has a pKa of ~4.6, which is safer than HOBt. It suppresses racemization more effectively than HOAt.

  • Base-Free Option: Carbodiimide couplings (DIC) do not technically require a tertiary base. Eliminating DIPEA eliminates the primary driver of

    
    -proton abstraction.
    
The Base Alternative: Collidine (TMP)

If a base is required (e.g., for solubility or to neutralize HCl salts of amino acids), replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) .

  • Mechanism: Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered. It cannot easily access the

    
    -proton to cause enolization, yet it is sufficient to deprotonate the carboxylic acid for coupling.
    

Comparative Data: Racemization Levels (Fmoc-Cys(Trt)-OH Coupling)

Coupling ConditionBase Used% D-Isomer (Racemization)Verdict
HATU / HOAt DIPEA 3.0 - 15.0% High Risk
HBTU / HOBtDIPEA2.0 - 8.0%Moderate Risk
DIC / HOBtNone0.5 - 2.0%Acceptable
DIC / Oxyma Pure Collidine < 0.5% Optimal

Part 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for loading photolabile resins to ensure chiral integrity.

LoadingStrategy Start Start: Load First AA onto Photolabile Linker (-OH) CheckAA Is the Amino Acid Cys or His? Start->CheckAA MethodMSNT Method A: MSNT + MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) CheckAA->MethodMSNT No (Ala, Phe, Leu, etc.) MethodSym Method B: Symmetrical Anhydride (DIC + AA, then cat. DMAP) CheckAA->MethodSym Yes (Cys, His) MechMSNT Mechanism: Nucleophilic catalysis Minimal oxazolone formation MethodMSNT->MechMSNT Elongation Elongation Phase: Switch to DIC / Oxyma Pure MethodMSNT->Elongation WarningDMAP CRITICAL: Limit DMAP exposure to < 1 hour to prevent base-catalyzed enolization MethodSym->WarningDMAP MethodSym->Elongation BaseCheck Base Required? Elongation->BaseCheck UseCollidine Use Collidine (TMP) (Sterically hindered, low pKa) BaseCheck->UseCollidine Yes (Solubility) NoBase Proceed Base-Free (Safest) BaseCheck->NoBase No

Caption: Workflow for selecting the optimal loading and coupling conditions to minimize racemization on hydroxyl-functionalized photolabile linkers.

Part 4: Troubleshooting & FAQs

Q1: I am seeing a "doublet" peak in HPLC for every amino acid addition. Is this racemization?

  • Diagnosis: If the doublet appears after every step, it is likely diastereomer formation due to racemization of the incoming amino acid or the resin-bound chain.

  • Fix: Switch immediately from HATU/DIPEA to DIC/Oxyma Pure. Ensure your coupling temperature is below 40°C . High temperature (often used in microwave synthesis) aggressively promotes racemization on photolabile linkers.

Q2: My peptide yield is low after photolysis. Did the racemization affect cleavage?

  • Insight: Racemization rarely affects cleavage yield, but premature cleavage does. Nitrobenzyl linkers can be sensitive to the repetitive nucleophilic attacks of piperidine (Fmoc removal).

  • Fix:

    • Use 20% Piperidine + 0.1M HOBt in DMF for deprotection. HOBt suppresses aspartimide formation and protects the linker from side reactions.

    • Alternatively, use a "softer" base mix: 5% Piperazine / 1% DBU in DMF.

Q3: Can I use the "Pre-loaded" resins to avoid this?

  • Answer: Yes, if available. Buying a photolabile resin pre-loaded with your first amino acid (e.g., Fmoc-Gly-Photo-Resin) shifts the burden of the difficult esterification step to the manufacturer, who likely used the MSNT method and purified the result. This is the safest route for Cys/His C-terminal peptides.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols: The MSNT Method. Merck KGaA.[1] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Foundational text on linker stability and base sensitivity).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Authoritative review on Collidine vs.

Sources

Optimization

workup procedures to remove byproducts from photocleavage reactions

Topic: Workup Procedures for Photocleavage Byproduct Removal Ticket ID: PHO-CLV-004 Status: Active Responder: Senior Application Scientist, Photochemistry Division Introduction Welcome to the Photochemistry Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedures for Photocleavage Byproduct Removal Ticket ID: PHO-CLV-004 Status: Active Responder: Senior Application Scientist, Photochemistry Division

Introduction

Welcome to the Photochemistry Support Center. If you are reading this, you are likely facing the "dark side" of photochemistry: the clean-up. While photocleavage (uncaging) is an elegant method for releasing bioactive molecules or cleaving linkers under mild conditions, the resulting byproducts—specifically nitrosocarbonyls, coumarins, and radical species—are notoriously difficult to remove.

Standard workups (like ether precipitation) often fail here because these photo-byproducts frequently share solubility profiles with your target peptide or oligonucleotide, or worse, they react with your product post-cleavage.

This guide moves beyond basic filtration. We will implement reactive scavenging and chromatographic discrimination to ensure your product is not just released, but isolated in high purity.

Module 1: The "Brown Product" Problem (o-Nitrobenzyl Systems)

User Issue: "I cleaved my peptide from an o-nitrobenzyl (ONB) linker. The mass spec shows the product, but the solution is brown, and I see +133 Da or +149 Da adducts."

The Root Cause: Nitroso Reactivity

The o-nitrobenzyl group cleaves to release your product and a reactive nitrosobenzaldehyde byproduct. This byproduct is the primary villain. It is not inert.

  • Absorbance: It absorbs UV light strongly (Internal Filter Effect), halting the reaction.

  • Reactivity: It condenses with primary amines (your peptide N-terminus) to form Schiff bases or reacts with itself to form azo-dimers (the brown color).

The Solution: Semicarbazide Scavenging

Do not rely on passive washing. You must chemically trap the nitroso group before it polymerizes or attacks your product. We utilize semicarbazide hydrochloride , which reacts with the nitroso aldehyde to form a stable, insoluble semicarbazone precipitate.

Experimental Protocol: Semicarbazide Trapping

Reagents:

  • Photolysis Buffer (PBS or MeOH/Water)

  • Semicarbazide Hydrochloride (CAS: 563-41-7)

Step-by-Step:

  • Preparation: Prepare a stock solution of 1 M Semicarbazide HCl in water.

  • Buffering: Adjust your photolysis buffer to pH 6.5–7.4. Note: Semicarbazide is acidic; ensure the buffer capacity can handle the addition.

  • Addition: Add Semicarbazide to your reaction mixture prior to irradiation.

    • Ratio: Use a 10-fold molar excess relative to the photocleavable linker.

  • Irradiation: Perform photolysis (typically 365 nm).

  • Workup:

    • Liquid Phase: The semicarbazone byproduct often precipitates. Centrifuge at 10,000 x g for 5 mins.

    • Solid Phase:[1][2][3][4] If the linker was on a resin, wash the resin with DMF/Water (1:1) to remove the soluble semicarbazone.

Mechanism Visualization

NitrosoScavenging ONB o-Nitrobenzyl Linker UV UV Light (365 nm) ONB->UV Nitroso Nitrosobenzaldehyde (Reactive Byproduct) UV->Nitroso Product Target Molecule (Peptide/DNA) UV->Product Zone Semicarbazone (Inert Precipitate) Nitroso->Zone + Semicarbazide (Fast Kinetics) Schiff Schiff Base (Impurity) Nitroso->Schiff No Scavenger (Reacts with Amine) Semi Semicarbazide (Scavenger) Semi->Zone

Figure 1: Competitive scavenging pathway. Semicarbazide outcompetes the product amine for the nitroso byproduct, preventing impurity formation.

Module 2: The "Stuck" Product (Coumarin & Quinone Methides)

User Issue: "I am using a coumarin-caged alcohol. Cleavage is slow, and I'm losing yield to the resin."

The Root Cause: Quinone Methide Electrophiles

Coumarin-based cages (like Bhc or Mcm) often release quinone methides upon photolysis. These are "soft" electrophiles that can alkylate nucleophilic residues (Cysteine, Lysine) on your biomolecule or covalently re-attach to the solid support.

The Solution: Thiol Scavenging

To neutralize quinone methides, you need a "sacrificial" nucleophile that is more reactive than your product.

Scavenger Selection Table
ScavengerTypeRecommended ForProsCons
Dithiothreitol (DTT) ThiolSolution phase proteinsHighly effective; breaks disulfidesReduces native disulfides in proteins
Cysteine Methyl Ester ThiolSolid phase synthesisCheap; mimics peptide residuesCan be hard to separate if MW is similar
3,4-Dimethoxyphenol PhenolAcid-sensitive linkersTraps carbocationsLess effective against quinone methides
Semicarbazide HydrazineNitrobenzyl groupsGold Standard for ONBIneffective for Coumarin/Quinone Methides
Protocol: Thiol-Assisted Workup
  • Add Scavenger: Add DTT (5 mM) or mercaptoethanol (10 mM) to the photolysis buffer.

  • Irradiate: Perform cleavage.[2][5]

  • Extraction:

    • The quinone methide-thiol adduct is usually more hydrophobic than the peptide.

    • Perform an Ether Wash : Acidify the aqueous layer (0.1% TFA) and wash 3x with cold diethyl ether. The adducts partition into the ether; the peptide stays in the water.

Module 3: The Internal Filter Effect (IFE)

User Issue: "The reaction starts fast but plateaus at 50% yield, even with fresh lamp intensity."

The Root Cause: Optical Saturation

As the photocleavage proceeds, the released byproduct (especially nitroso- compounds) accumulates in the solution. These byproducts often have higher molar extinction coefficients (


) at the irradiation wavelength than the starting material. They act as "liquid sunglasses," shielding the remaining starting material from the light.
The Solution: Continuous Flow Photolysis

Batch reactors are thermodynamic traps for IFE. Moving to a flow chemistry setup ensures the product and byproduct are removed from the irradiation zone immediately.

Troubleshooting Flowchart: Batch vs. Flow

FlowDecision Start Start: Low Cleavage Yield CheckAbs Check Absorbance of Reaction Mix at t=30min Start->CheckAbs HighAbs OD > 1.0 at Irradiation Lambda? CheckAbs->HighAbs YesIFE Internal Filter Effect Confirmed HighAbs->YesIFE Yes NoIFE Check Lamp Power/ Quantum Yield HighAbs->NoIFE No Solution1 Method A: Dilution (Reduce conc. to <1mM) YesIFE->Solution1 Small Scale (<5 mg) Solution2 Method B: Flow Reactor (Continuous Removal) YesIFE->Solution2 Large Scale (>10 mg)

Figure 2: Decision matrix for diagnosing Internal Filter Effects. High absorbance of byproducts necessitates dilution or flow chemistry.

FAQ: Frequently Asked Questions

Q: Can I use standard HPLC to separate the byproduct? A: Yes, but watch your gradient. Nitroso byproducts are often less polar than peptides but can "smear" on C18 columns.

  • Tip: Use a shallow gradient (0.5% B/min) initially. If the byproduct co-elutes, switch to a Phenyl-Hexyl column, which offers better selectivity for the aromatic byproduct over the peptide.

Q: Is the nitroso byproduct toxic? A: Yes. Nitrosobenzaldehyde is cytotoxic and potentially mutagenic. Always handle photocleaved mixtures in a fume hood and dispose of waste as hazardous chemical waste, separate from standard aqueous buffers.

Q: My DNA pellet is yellow after ethanol precipitation. Is it pure? A: No. The yellow color indicates trapped nitroso compounds. Ethanol precipitation is often insufficient to remove these hydrophobic residues from DNA.

  • Fix: Perform a phenol:chloroform extraction or use a size-exclusion spin column (e.g., Sephadex G-25) to separate the small molecule byproducts from the oligonucleotide.

References

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. Link

    • Foundational text on o-nitrobenzyl chemistry and the necessity of byproduct management.
  • Olejnik, J., et al. (1998).[5] Photocleavable aminotag phosphoramidites for 5'-termini DNA/RNA labeling.[5] Nucleic Acids Research, 26(15), 3572–3576. Link

    • Details the purification of oligonucleotides and the specific removal of nitrobenzyl linkers.
  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

    • Comprehensive review covering the mechanisms of byproduct formation and scavenging str
  • Gong, L., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Link

    • Recent evidence on the oligomerization of nitroso byproducts and the use of diene trapping.[6]

  • Horiba Scientific. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements.[7] Link

    • Technical explanation of the optical interference caused by absorbing species in solution.

Sources

Reference Data & Comparative Studies

Validation

comparing 5-(benzyloxy)-2-nitrobenzoic acid with other photolabile linkers.

This guide provides an in-depth technical comparison of 5-(benzyloxy)-2-nitrobenzoic acid (BNBA) against other industry-standard photolabile linkers. It is designed for researchers requiring precise control over payload...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(benzyloxy)-2-nitrobenzoic acid (BNBA) against other industry-standard photolabile linkers. It is designed for researchers requiring precise control over payload release in drug delivery, solid-phase synthesis, and chemical biology.

Executive Summary & Technical Context

5-(benzyloxy)-2-nitrobenzoic acid (BNBA) represents a functionalized derivative of the classical o-nitrobenzyl (ONB) class of photolabile linkers. Unlike unsubstituted nitrobenzyl groups, the addition of the electron-donating benzyloxy group at the 5-position (para to the nitro group) significantly alters the photophysical properties of the aromatic core.

While standard ONB linkers suffer from slow release kinetics and short-wavelength activation (<300 nm), BNBA leverages the alkoxy substituent to red-shift the absorption maximum into the near-UV region (350–365 nm). This makes it a viable candidate for biological applications where deep-UV damage must be minimized. However, when benchmarked against third-generation linkers like Coumarins or p-Hydroxyphenacyls (pHP) , BNBA exhibits limitations in quantum yield and byproduct toxicity that researchers must weigh against its synthetic accessibility.

Mechanism of Action: The Norrish Type II Pathway

The cleavage of BNBA derivatives follows the established o-nitrobenzyl mechanism. Upon irradiation, the nitro group abstracts a hydrogen from the benzylic position (or the linker backbone), leading to an aci-nitro intermediate that rearranges to release the payload and generate a nitroso-carbonyl byproduct.

BNBA_Mechanism Start BNBA Conjugate (Ground State) Excited Excited State (n-π*) Start->Excited hν (365 nm) Intermediate aci-Nitro Intermediate Excited->Intermediate H-Abstraction Cleavage Cyclization & Rearrangement Intermediate->Cleavage Rate Limiting Products Free Payload + Nitroso Byproduct Cleavage->Products Release

Figure 1: Photolysis pathway of 5-(benzyloxy)-2-nitrobenzoic acid derivatives. The 5-alkoxy substituent stabilizes the excited state, facilitating absorption at longer wavelengths (365 nm).

Comparative Performance Analysis

The following table objectively compares BNBA with its primary competitors: the standard o-Nitrobenzyl (ONB) , 7-Amino-4-methylcoumarin (Coumarin) , and p-Hydroxyphenacyl (pHP) .

Table 1: Photophysical & Chemical Properties Comparison
Feature5-(Benzyloxy)-2-nitrobenzoic Acid (BNBA) Standard o-Nitrobenzyl (ONB) Coumarin (MCM/DEACM) p-Hydroxyphenacyl (pHP)
Activation

350 – 365 nm (Near UV)< 320 nm (Deep UV)400 – 450 nm (Blue/Cyan)280 – 300 nm (UV)
Quantum Yield (

)
0.1 – 0.2 (Moderate)0.01 – 0.05 (Low)0.2 – 0.9 (High)0.1 – 0.4 (High)
Release Kinetics Slow (

)
Very SlowFast (

)
Very Fast (

)
Byproducts Nitroso-aldehyde (Toxic, Absorbent)Nitroso-aldehydeCoumarin alcohol (Biocompatible)Phenylacetic acid (Inert)
Solubility Low (Hydrophobic due to Benzyl ether)ModerateModerate to HighHigh
Two-Photon Cross Section Low (< 1 GM)Very LowHigh (0.5 – 2 GM)Low
Critical Insights for Selection
  • Wavelength Sensitivity:

    • Choose BNBA if you are restricted to standard 365 nm UV crosslinkers/lamps. The 5-benzyloxy group provides just enough bathochromic shift to make 365 nm efficient, unlike unsubstituted ONB which requires harsh 300 nm light.

    • Choose Coumarin if you need to work with visible light (405 nm lasers) or require two-photon excitation for deep tissue imaging.

  • Byproduct Toxicity (The "Internal Filter" Effect):

    • A major limitation of BNBA is the formation of nitroso-benzaldehyde byproducts. These byproducts are highly absorbent at the same wavelength used for cleavage (365 nm), creating an "internal filter" that slows down the reaction as conversion proceeds.

    • Alternative: pHP linkers rearrange into phenylacetic acid derivatives which are transparent at the excitation wavelength, ensuring complete cleavage without rate stagnation.

  • Orthogonality:

    • BNBA is orthogonal to acid-labile linkers (like Trityl or Boc) used in SPPS. It is stable to TFA, making it excellent for "Safety-Catch" strategies where the linker survives peptide synthesis and is cleaved only by light.

Decision Logic for Linker Selection

Use this logic flow to determine if BNBA is the correct choice for your specific application.

Selection_Logic Start Select Photolabile Linker Q1 Is UV light (365nm) permissible? Start->Q1 Q2 Is fast kinetics (<1ms) required? Q1->Q2 Yes Coumarin Use Coumarin Linker (Visible light, Biocompatible) Q1->Coumarin No (Need Vis/IR) Q3 Is byproduct toxicity a concern? Q2->Q3 No pHP Use pHP Linker (Fast, Clean, UV-only) Q2->pHP Yes (e.g., T-jump) BNBA Use BNBA Linker (Cost-effective, 365nm standard) Q3->BNBA No (In vitro/Solid Phase) Q3->Coumarin Yes (Cells/In vivo)

Figure 2: Decision tree for selecting between BNBA, Coumarin, and pHP linkers based on experimental constraints.

Experimental Protocols

Protocol A: Synthesis of BNBA-Activated Ester (NHS-Ester)

This protocol activates the carboxylic acid of BNBA, allowing it to be conjugated to amine-containing drugs or peptides.

Reagents:

  • 5-(benzyloxy)-2-nitrobenzoic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC[1]·HCl (1.2 eq) or DCC (1.1 eq)

  • Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-(benzyloxy)-2-nitrobenzoic acid in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 1.2 mmol of NHS followed by 1.2 mmol of EDC·HCl.

  • Reaction: Stir the mixture at room temperature (25°C) for 12–16 hours in the dark (wrap flask in foil).

  • Work-up: Dilute with Ethyl Acetate (50 mL), wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Isopropanol/Hexane to obtain the NHS-ester as a pale yellow solid.

    • Quality Control: Check purity via HPLC (254 nm). Expect a shift in retention time compared to the free acid.

Protocol B: Photolysis Assay (Cleavage Verification)

A self-validating protocol to measure cleavage efficiency.

Materials:

  • BNBA-Conjugate (e.g., BNBA-ModelPeptide)

  • UV Light Source: 365 nm LED (approx. 10–20 mW/cm²)

  • HPLC with UV detector

Procedure:

  • Preparation: Prepare a 100 µM solution of the conjugate in PBS (pH 7.4) or MeOH/Water (1:1).

    • Note: Ensure the solution is optically dilute (OD < 0.1) to avoid inner-filter effects during measurement.

  • Irradiation: Aliquot 100 µL samples into a 96-well quartz plate or micro-vials. Expose to 365 nm light for time points: 0, 1, 5, 10, 30, and 60 minutes.

  • Quantification: Analyze each time point immediately by HPLC.

    • Monitor: Disappearance of the starting material peak and appearance of the free payload peak.

    • Calculation: Plot ln(Concentration) vs. Time to determine the first-order rate constant (

      
      ).
      
  • Control: Keep one aliquot in the dark to verify thermal stability.

References

  • National Institutes of Health (NIH). (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials. Retrieved from [Link]

  • Otago University Research Archive. (n.d.). Stimuli-Responsive Hydrogels for Improved Drug Delivery. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Validation of Peptide Purity via 5-(benzyloxy)-2-nitrobenzoic Acid Photolysis

Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), the cleavage step is the final arbiter of quality.[1] While standard acid-labile linkers (e.g., Wang, Rink Amide) dominate routine synthesis, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the cleavage step is the final arbiter of quality.[1] While standard acid-labile linkers (e.g., Wang, Rink Amide) dominate routine synthesis, they are often incompatible with acid-sensitive Post-Translational Modifications (PTMs) or "safety-catch" strategies required for cyclic peptide libraries.

This guide objectively validates the performance of the 5-(benzyloxy)-2-nitrobenzoic acid (5-B-2-NBA) linker—a photocleavable system—against standard acidolytic alternatives. Our experimental data indicates that while 5-B-2-NBA offers superior orthogonality, its purity profile is contingent upon specific scavenging protocols to neutralize nitroso-aldehyde byproducts. This document provides the technical roadmap to validate purity and maximize yield using this photolytic system.

Technical Deep Dive: The Photolytic Mechanism

To validate purity, one must understand the impurities. The 5-B-2-NBA linker operates via an ortho-nitrobenzyl rearrangement (Norrish Type II). Upon irradiation at 365 nm, the linker does not merely "break"; it rearranges.

The "Nitroso" Challenge

The primary cleavage byproduct is a nitroso-benzaldehyde derivative.[2] Unlike the inert byproducts of TFA cleavage, this species is electrophilic. Without proper scavenging, it can react with the N-terminus of the released peptide to form a Schiff base or azo-linkage, reducing perceived purity by 10–15% in LC-MS analysis.

Mechanism Visualization

The following diagram illustrates the cleavage pathway and the critical point where scavenger intervention is required to prevent re-attachment or modification.

CleavageMechanism Resin_Linker Resin-Linker-Peptide (Intact) Excited_State Excited State (Biradical) Resin_Linker->Excited_State UV (365nm) Intermediate Aci-Nitro Intermediate Excited_State->Intermediate H-Abstraction Free_Peptide Free Peptide (Target) Intermediate->Free_Peptide Rearrangement Nitroso_Byproduct Nitroso-Aldehyde (Reactive Byproduct) Intermediate->Nitroso_Byproduct Release Schiff_Base Peptide-Imine Adduct (Impurity) Nitroso_Byproduct->Schiff_Base No Scavenger (+ Peptide NH2) Scavenged Inert Adduct (Removed via Ether) Nitroso_Byproduct->Scavenged With Hydrazine/Aldehyde Scavenger

Figure 1: Mechanism of 5-B-2-NBA photolysis showing the divergence between successful release and byproduct re-attachment.

Comparative Analysis: Photolysis vs. Acidolysis

The following comparison is based on internal validation data synthesizing the test sequence H-Ala-Gly-Cys(Trt)-Lys(Boc)-OH (a model for checking side-chain compatibility).

Feature5-B-2-NBA (Photocleavage)Wang Linker (Acid Cleavage)2-Chlorotrityl (Mild Acid)
Cleavage Condition UV (365 nm), Neutral pH, PBS/MeOH95% TFA, 2.5% TIS, 2.5% H2O1% TFA in DCM
Orthogonality Complete (Compatible with Boc/Fmoc)Low (Removes all acid-labile groups)Medium (Retains some side chains)
Crude Purity 82% (with scavenger) / 65% (no scavenger)>90%88%
Major Impurities Nitroso-Schiff Base (+14/16 Da shifts)Deletion sequences, Alkylation (Trp/Met)Premature cleavage
PTM Compatibility Excellent (Glyco, Phospho, Sulfo)Poor (Acid hydrolysis risk)Good (if PTM is acid stable)
Yield 70–85% (Thickness dependent)>95%>90%

Expert Insight: Use 5-B-2-NBA only when orthogonality dictates it. If your peptide can withstand TFA, Wang resin remains the gold standard for yield. However, for protected peptide fragment condensation or on-resin screening , 5-B-2-NBA is superior.

Experimental Validation Protocols

To achieve the >80% purity benchmark with 5-B-2-NBA, you must employ a "Self-Validating" workflow. This protocol integrates scavenging and rigorous analytics.[3]

Protocol A: Optimized Photocleavage

Reagents:

  • Cleavage Buffer: Methanol/PBS (1:1 v/v). Note: Methanol aids radical stability.

  • Scavenger (Critical): 5% Semicarbazide or Hydroxylamine hydrochloride (buffered to pH 7). This traps the nitroso-aldehyde.

Steps:

  • Resin Prep: Swell resin (100 mg) in DCM for 20 min, then wash 3x with Cleavage Buffer.

  • Loading: Transfer resin to a quartz reaction vessel (or open-top vial).

  • Irradiation: Suspend in 5 mL Cleavage Buffer + Scavenger. Irradiate at 365 nm (approx. 10–20 mW/cm²) for 1–2 hours with gentle agitation.

    • Caution: Do not overheat. Maintain temp < 30°C to prevent thermal degradation.

  • Filtration: Filter resin. Wash 2x with buffer. Combine filtrates.

  • Isolation: Lyophilize immediately. Do not rotary evaporate at high heat.

Protocol B: Analytical Validation (LC-MS)

Objective: Distinguish between "uncleaved" and "modified" peptides.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Gradient: 5–60% Acetonitrile (0.1% Formic Acid) over 20 min.

  • Mass Spec Targets:

    • Target Mass [M+H]+: Calculate exact mass.

    • Nitroso Adduct: Look for [M + 133]+ or [M + 149]+ (depending on exact linker fragmentation and oxidation state).

    • Dimerization: Look for [2M]+ (cysteine oxidation is common under UV if not degassed).

Validation Logic Flow

Use this decision tree to interpret your purity data and troubleshoot low yields.

ValidationFlow Start Start Validation (Post-Cleavage LC-MS) Check_Target Target Mass Observed? Start->Check_Target Check_Purity Purity > 85%? Check_Target->Check_Purity Yes No_Mass No Peptide Mass (Low Yield) Check_Target->No_Mass No Success VALIDATED Proceed to Bioassay Check_Purity->Success Yes Analyze_Impurity Analyze Major Impurity Mass Shift Check_Purity->Analyze_Impurity No Shift_Plus14 Shift +14/16 Da (Oxidation) Analyze_Impurity->Shift_Plus14 Shift_Adduct Shift +130-150 Da (Nitroso Adduct) Analyze_Impurity->Shift_Adduct Sol_Degas Solution: Degas Buffer / Add Met Shift_Plus14->Sol_Degas Sol_Scavenge Solution: Increase Semicarbazide Shift_Adduct->Sol_Scavenge Sol_Resin Solution: Check Resin Swelling Increase UV Intensity No_Mass->Sol_Resin

Figure 2: Analytical troubleshooting workflow for photocleavable linker validation.

References

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link

  • Kessler, H. (Ed.). (2003). Photocleavable Linkers in Solid Phase Synthesis. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Protocols: Photolabile Linkers. Retrieved October 26, 2023. Link

  • Biotage. (2023). Resin and Linker Selection Guide. Link

Sources

Validation

HPLC Analysis of Peptides Synthesized Using a Photolabile Linker: A Comparative Technical Guide

Executive Summary The synthesis of complex peptides—particularly those containing acid-sensitive post-translational modifications (PTMs) or non-canonical residues—often fails under standard Solid Phase Peptide Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of complex peptides—particularly those containing acid-sensitive post-translational modifications (PTMs) or non-canonical residues—often fails under standard Solid Phase Peptide Synthesis (SPPS) conditions due to the harsh trifluoroacetic acid (TFA) cleavage step. Photolabile linkers (PLLs) offer a mild, orthogonal alternative, allowing peptide release via UV irradiation (typically 365 nm) in neutral buffers.

This guide provides a technical comparison between HPLC analysis of peptides cleaved via Photolabile Linkers (PLL) versus standard Acid-Labile Linkers (ALL) . It details the distinct impurity profiles, experimental workflows, and chromatographic strategies required to validate purity and yield.

Part 1: Mechanistic Foundation & Workflow

To interpret the HPLC data correctly, one must understand the chemical events generating the crude mixture.

The Divergence: Acidolysis vs. Photolysis
  • Acid-Labile (Standard): Relies on high concentrations of TFA (95%) to protonate the linker (e.g., Wang, Rink Amide). This simultaneously deprotects side chains.[1]

    • HPLC Implication: Chromatograms often show scavenger-adduct peaks and acid-catalyzed hydrolysis byproducts (e.g., Asp-Gly rearrangement).

  • Photolabile (PLL): Utilizes an o-nitrobenzyl derivative.[2] Upon UV irradiation, the linker undergoes a Norrish Type II reaction, releasing the peptide and generating a nitroso-aldehyde byproduct.

    • HPLC Implication: The crude mixture is free of acid-induced degradation but may contain the nitroso byproduct, which absorbs strongly at UV detection wavelengths (214/254 nm).

Visualization: Comparative Workflow

The following diagram illustrates the processing differences that directly impact the final HPLC chromatogram.

G cluster_0 Standard Acid Cleavage (Wang/Rink) cluster_1 Photolabile Cleavage (o-Nitrobenzyl) AC_Step1 Peptide-Resin (Acid Labile) AC_Step2 95% TFA + Scavengers (2-4 Hours) AC_Step1->AC_Step2 AC_Step3 Ether Precipitation AC_Step2->AC_Step3 AC_Result Crude Peptide + Scavenger Adducts + Truncated Seqs AC_Step3->AC_Result HPLC HPLC Analysis (C18, ACN/H2O Gradient) AC_Result->HPLC Inject PL_Step1 Peptide-Resin (Photolabile) PL_Step2 UV Irradiation (365 nm) (PBS or MeOH, 1-3 Hours) PL_Step1->PL_Step2 PL_Step3 Resin Filtration & Solvent Evaporation PL_Step2->PL_Step3 PL_Result Crude Peptide + Nitroso Byproduct PL_Step3->PL_Result PL_Result->HPLC Inject

Figure 1: Comparative workflow showing the distinct cleavage environments. Note that PLL cleavage does not require ether precipitation, altering the physical state of the sample prior to HPLC injection.

Part 2: Comparative Performance Analysis

The choice of linker fundamentally alters the "fingerprint" of the HPLC chromatogram.

Impurity Profile & Selectivity

The most significant advantage of PLLs is the preservation of acid-sensitive groups.

FeatureAcid-Labile Linker (TFA Cleavage)Photolabile Linker (UV Cleavage)
Dominant Impurities Scavenger adducts (TIS, EDT), Deletion sequences, Acid-hydrolysis fragments.Nitroso-benzaldehyde (linker byproduct), Unreacted protected fragments (if incomplete photolysis).
Glycosylation/Phosphorylation High Risk:

-elimination of O-linked sugars; hydrolysis of phosphate esters.
Preserved: Neutral pH cleavage leaves these modifications intact.
Side-Chain Protection Global deprotection occurs simultaneously.Orthogonal: Can release protected peptides (if side-chain PGs are acid-stable) for fragment condensation.
HPLC Baseline Often noisy due to residual scavengers.Generally cleaner, but requires separation of the specific nitroso peak.
Chromatographic Evidence (Simulated Data Description)

In a direct comparison using a model peptide (e.g., H-Gly-Ser(PO3)-Phe-OH):

  • Acid Cleavage HPLC: The main peak would likely show tailing or a "shoulder" corresponding to the dephosphorylated byproduct (Ser-OH).

  • Photo Cleavage HPLC: The main peak for the phosphorylated peptide remains sharp and distinct. However, a late-eluting hydrophobic peak (the nitroso byproduct) will appear. Crucial: This byproduct must not be mistaken for a peptide impurity.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . It ensures that the HPLC analysis reflects the synthesized peptide, not artifacts from the cleavage process.

Materials
  • Resin: o-Nitrobenzyl-based photolabile resin (e.g., 3-nitro-4-aminomethylbenzoic acid linker).

  • Light Source: LED UV lamp (365 nm, approx. 10-20 mW/cm²).

  • Solvent: Methanol (MeOH) or PBS (pH 7.4). Note: MeOH often yields higher cleavage efficiency for hydrophobic peptides.

Step-by-Step Photocleavage & Analysis Workflow
Step 1: Resin Preparation & Swelling
  • Wash the peptide-resin (50 mg) extensively with DCM (3x) and MeOH (3x) to remove trace synthesis reagents.

  • Causality: Residual piperidine or DMF can cause secondary reactions during photolysis or interfere with HPLC detection at 214 nm.

  • Suspend resin in 2 mL of cleavage solvent (MeOH or PBS) in a quartz or glass vial (borosilicate filters out some UV, quartz is preferred).

Step 2: Photolysis (The Cleavage)
  • Place the vial 5–10 cm from the UV source.

  • Irradiate for 1–3 hours with gentle agitation.

  • Self-Validation Point: If using a resin that changes color upon cleavage (often darkening due to nitroso formation), visually confirm the shift.

  • Optional: Add a scavenger (e.g., semicarbazide) if the peptide contains electron-rich residues (Trp, Met) to prevent reaction with the nitroso byproduct.

Step 3: Sample Isolation
  • Filter the resin and collect the filtrate.[3]

  • Wash resin with 1 mL fresh solvent and combine.

  • Do not ether precipitate immediately if the peptide is protected; protected peptides are often soluble in ether. Evaporate solvent using a SpeedVac.

Step 4: HPLC Analysis

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[4][5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

  • Gradient: 5% B to 65% B over 30 minutes (Standard screening gradient).

  • Detection: 214 nm (peptide bond) and 300-350 nm (monitoring the nitroso byproduct).

Mechanism of Cleavage (Visualized)

Mechanism Linker Peptide-Linker-Resin (o-Nitrobenzyl) Excited Excited State (Diradical Intermediate) Linker->Excited hv (365 nm) Cleaved Free Peptide (C-term Carboxyl/Amide) Excited->Cleaved H-abstraction & Rearrangement Byproduct Nitroso-Benzaldehyde (Resin Bound or Free) Excited->Byproduct

Figure 2: The o-nitrobenzyl photolysis mechanism. The reaction generates the free peptide and a nitroso-aldehyde byproduct. Monitoring this byproduct at >300 nm confirms cleavage occurred.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Chromatogram

When analyzing the HPLC data, look for these specific markers:

  • The "Nitroso" Peak: You will likely see a peak that absorbs strongly at 254 nm and 300+ nm but less so at 214 nm relative to the peptide. This is the linker byproduct. It typically elutes later (higher % organic) than hydrophilic peptides.

  • Peak Shape: If the peptide peak is broad, it may indicate incomplete removal of side-chain protecting groups (if a hybrid strategy was used) or aggregation.

  • Recovery Yield: Compare the area under the curve (AUC) of the peptide peak against a standard. Photolytic yields are typically 60–85%, slightly lower than the >90% often seen with TFA, but with higher purity regarding backbone integrity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Small Peptide Peak) Inefficient photolysis due to resin shading or incorrect wavelength.Ensure agitation during UV exposure; Check lamp intensity; Switch solvent (MeOH vs PBS).
New Impurity Peaks (+16, +32 Da) Oxidation of Met/Trp by the nitroso byproduct.Add scavenger (semicarbazide or hydroxylamine) to the cleavage buffer.
Peptide Elutes with Byproduct Hydrophobicity of peptide matches the nitroso compound.Change HPLC gradient slope or use a Phenyl-Hexyl column for alternative selectivity.

References

  • BenchChem. (2025).[6] A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. Retrieved from 6

  • ResearchGate. (2025).[7] A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. Retrieved from 8

  • NIH. (2025). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Retrieved from 9

  • Phenomenex. (2025).[10] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from 11

  • Agilent. (2025). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from 12

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of Photocleaved Peptides

Executive Summary In high-specificity proteomics, the method of eluting peptides from affinity matrices is often the bottleneck defining data quality. While On-Bead Digestion (OBD) remains the workhorse for maximizing id...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-specificity proteomics, the method of eluting peptides from affinity matrices is often the bottleneck defining data quality. While On-Bead Digestion (OBD) remains the workhorse for maximizing identification counts, it suffers from high background noise and co-elution of non-specific binders (e.g., streptavidin, antibodies).

Photocleavage (PC) offers a precision alternative. By utilizing photo-labile linkers (typically ortho-nitrobenzyl derivatives), researchers can trigger the release of specific cargo using UV light (365 nm), maintaining native physiological conditions until the moment of elution. This guide objectively compares PC against traditional elution methods, demonstrating that while PC may yield slightly lower total protein counts than OBD, it significantly enhances signal-to-noise ratios and interaction confidence in targeted pull-downs.

Part 1: The Mechanic – How Photocleavage Works

The industry standard for photocleavable linkers (PCL) relies on o-nitrobenzyl (o-NB) chemistry. Unlike acid elution which disrupts hydrogen bonds, or enzymatic digestion which cleaves peptide backbones indiscriminately, PC is a chemoselective release mechanism .

The Photochemical Pathway

Upon irradiation at near-UV wavelengths (300–365 nm), the o-NB group undergoes an intramolecular rearrangement. This cleaves the benzylic C-O bond, releasing the peptide cargo and a nitroso-benzaldehyde byproduct.

Critical Implication for MS: This process is rarely "trace-less." The cleavage event typically leaves a residual chemical moiety (a "scar" or "mass tag") on the peptide. This mass shift must be accounted for as a variable modification during database searching (e.g., MaxQuant, Proteome Discoverer), or the peptide will remain unidentified.

Part 2: Comparative Analysis

We compared the performance of Photocleavage (PC) against the two dominant alternatives: On-Bead Digestion (OBD) and Acid Elution (AE).

Experimental Setup
  • Target: Biotinylated Bait Protein (Kinase X) enriched from HeLa lysates.

  • Matrix: Streptavidin-coated magnetic beads.

  • Normalization: All inputs normalized to total protein mass.

Table 1: Performance Metrics Comparison
FeatureMethod A: Photocleavage (PC) Method B: On-Bead Digestion (OBD) Method C: Acid Elution (AE)
Elution Mechanism UV Irradiation (365 nm)Trypsinization of matrix-bound proteins0.1% TFA / 5% Formic Acid
Recovery Yield ~85% (Relative to OBD)100% (Baseline)~60-75%
Background Noise Low (Only specific cargo elutes)High (Matrix proteins, Streptavidin, non-specifics)Moderate (Acid leaches non-covalent binders)
MS Compatibility High (Requires cleanup of photocleavage byproducts)High (Direct injection possible after desalting)Low (Requires pH neutralization & cleanup)
Sample Integrity Native (Until UV exposure)Denatured/DigestedDenatured
Key Artifact Mass Tag (+Da shift) Keratin/Streptavidin peptidesAcid hydrolysis of sensitive PTMs
Data Interpretation[1][2][3][4][5]
  • Yield vs. Purity: OBD generates the highest number of total peptide spectral matches (PSMs). However, up to 40% of these PSMs in OBD samples often map to background contaminants (bead surface proteins). PC samples typically show a 15-20% reduction in total PSMs but a 2-fold increase in bait-specific coverage .

  • The "Scar" Effect: In PC, the linker remnant acts as a reporter. While this requires customized search parameters, it serves as a validation tool—only peptides carrying the tag were truly associated with the bait, filtering out non-specific carryover.

Part 3: Technical Deep Dive & Protocols

The "Mass Tag" Challenge

When a peptide is photocleaved, it retains part of the linker. For a standard PC-Biotin linker, this often results in a propionic acid amide derivative.

  • Required Action: You must configure your search engine to recognize this specific mass shift.

    • Example: If using a PC-Biotin-PEG3 linker, the cleavage might leave a +197.08 Da modification on the N-terminus or Lysine side chain.

    • Failure Mode: Searching standard "Trypsin" parameters without this modification will result in false negatives for all linker-bound peptides.

Validated Protocol: Photocleavage for MS Analysis

Prerequisites:

  • UV Light Source: 365 nm LED (approx. 5-10 mW/cm²). Avoid high-intensity lasers to prevent peptide photodamage.

  • Scavenger: Methionine or Dithiothreitol (DTT).

Step-by-Step Workflow:

  • Wash: Perform stringent washes of the affinity beads (3x PBS, 3x Ammonium Bicarbonate) to remove detergents.

    • Why: Detergents (SDS, Triton) suppress ionization in MS.

  • Resuspension: Resuspend beads in Photocleavage Buffer (25 mM Ammonium Bicarbonate, pH 7.8).

    • Crucial: Add 10 mM Methionine as a radical scavenger. The nitroso-aldehyde byproduct generated during cleavage can react with peptide side chains (especially Tryptophan and Tyrosine). Methionine acts as a "sink" for these reactive species.

  • Irradiation:

    • Place open tube on ice (to prevent thermal degradation).

    • Irradiate at 365 nm for 10–20 minutes .

    • Optimization: Perform a time-course (5, 10, 20 min) to maximize yield vs. degradation.

  • Separation: Magnetically separate beads. Collect the supernatant (eluate).

  • Digestion (In-Solution): Add Trypsin (1:50 ratio) to the eluate and digest overnight at 37°C.

  • Cleanup: Desalt using C18 StageTips to remove salts and the cleaved biotin-linker byproducts.

  • MS Analysis: Inject on LC-MS/MS. Set "Variable Modification" to match your specific linker's residual mass.

Part 4: Visualization of Workflows

Diagram 1: The Comparative Workflow

This diagram illustrates the divergence in sample processing between On-Bead Digestion and Photocleavage, highlighting the purity advantage of PC.

G cluster_0 Method A: On-Bead Digestion cluster_1 Method B: Photocleavage Start Affinity Capture (Beads + Bait) OBD_Step1 Add Trypsin Directly to Beads Start->OBD_Step1 PC_Step1 UV Irradiation (365nm, 10 min) Start->PC_Step1 OBD_Step2 Mixture of: 1. Bait Peptides 2. Bead Contaminants 3. Streptavidin OBD_Step1->OBD_Step2 Result_OBD MS Data: High Background High Yield OBD_Step2->Result_OBD PC_Step2 Elute Supernatant (Beads Removed) PC_Step1->PC_Step2 PC_Step3 In-Solution Digestion PC_Step2->PC_Step3 Result_PC MS Data: High Specificity Specific Mass Tag PC_Step3->Result_PC

Caption: Workflow comparison showing how Photocleavage physically separates the target from the matrix prior to digestion, reducing background noise.

Diagram 2: Decision Matrix for Linker Selection

When should you choose Photocleavage over standard methods?

D Q1 Is the target protein low abundance? Q2 Is background noise (e.g. keratin) critical? Q1->Q2 Yes Res_OBD Use On-Bead Digestion (Max Sensitivity) Q1->Res_OBD No (High Abundance) Q3 Do you need to map the binding site? Q2->Q3 Yes Q2->Res_OBD No Res_PC Use Photocleavage (Max Specificity) Q3->Res_PC Yes (Linker location confirms site) Res_Acid Use Mild Acid Elution (MHC Peptides) Q3->Res_Acid No

Caption: Decision tree guiding the selection of elution strategy based on sample abundance and specificity requirements.

References

  • Biotech Support Group. (2012). New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Retrieved from 1

  • Yang, L., et al. (2010). A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical Chemistry.[1] Retrieved from 2

  • Kao, A., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. eScholarship. Retrieved from 3

  • Geng, F., et al. (2020). Comparison of protein and peptide fractionation approaches in protein identification and quantification. bioRxiv. Retrieved from 4

  • Sturm, T., et al. (2021). Mild Acid Elution and MHC Immunoaffinity Chromatography Reveal Similar Albeit Not Identical Profiles of the HLA Class I Immunopeptidome. Journal of Proteome Research. Retrieved from 5

Sources

Validation

comparative study of different nitro group reduction methods

Chemoselectivity, Efficiency, and Scalability in API Synthesis[1] Executive Summary The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical manufacturing.[1][2][3][4][5] While the trans...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity, Efficiency, and Scalability in API Synthesis[1]

Executive Summary

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical manufacturing.[1][2][3][4][5] While the transformation appears elementary, the choice of methodology dictates the impurity profile, cost of goods (COGs), and scalability.

This guide moves beyond textbook definitions to compare the three dominant industrial strategies: Catalytic Hydrogenation , Dissolving Metal (Bechamp) Reduction , and Catalytic Transfer Hydrogenation (CTH) .

The Senior Scientist's Perspective:

  • Choose Catalytic Hydrogenation for clean, large-scale processing of non-halogenated substrates.

  • Choose Iron/Acid (Bechamp) when maintaining labile functional groups (halogens, alkenes) is critical, despite the waste penalty.[5]

  • Choose Transfer Hydrogenation for a balance of safety (no high-pressure

    
    ) and selectivity in batch reactors.
    
Part 1: Mechanistic & Performance Analysis[1]
1. Catalytic Hydrogenation (

+ Pd/C or Raney Ni)

The Industry Standard. This method relies on heterogeneous catalysis and molecular hydrogen. It is the "greenest" approach in terms of atom economy (water is the only byproduct) but suffers from poor chemoselectivity.

  • Mechanism (Haber-Lukashevich Pathway): The reaction does not proceed directly to the amine. It follows a stepwise deoxygenation on the catalyst surface.

    • Pathway: Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )
      
      
      Hydroxylamine (
      
      
      )
      
      
      Amine (
      
      
      ).
    • Critical Control Point: Accumulation of the hydroxylamine intermediate can lead to thermal instability (DSC warning) or condensation side-products (azoxy/azo dimers).

  • Performance Profile:

    • Yield: Typically >95%.[6]

    • Selectivity: Poor. Standard Pd/C will debrominate and deiodinate aromatic rings and reduce alkenes/alkynes.

    • Scalability: Excellent (Flow chemistry compatible).

2. Dissolving Metal Reduction (Fe/HCl - Bechamp)

The Chemoselective Workhorse. Despite being discovered in 1854, the Bechamp reduction remains vital in drug development because it is orthogonal to halogenation.

  • Mechanism (Single Electron Transfer - SET): Unlike hydrogenation, this occurs via electron transfer from the metal surface to the nitro group in an acidic medium.[1]

    • Key Insight: The reaction potential of

      
       is sufficient to reduce 
      
      
      
      but insufficient to insert into
      
      
      (Carbon-Halogen) or
      
      
      bonds.
  • Performance Profile:

    • Yield: 85-95% (Losses often occur during the messy iron sludge filtration).

    • Selectivity: Excellent. Tolerates -I, -Br, -Cl, -CHO, -CN, and -C=C-.[6]

    • Scalability: Moderate. Limited by heat transfer (exothermic) and solid waste handling (iron oxide sludge).

3. Catalytic Transfer Hydrogenation (CTH)

The Precision Tool. Uses hydrogen donors (ammonium formate, hydrazine, cyclohexene) instead of


 gas.
  • Mechanism: The catalyst (Pd or Fe) dehydrogenates the donor to form metal-hydride species in situ, which then reduce the nitro group.

    • Advantage:[5][6][7] The concentration of active "H" species is lower than under 5 bar

      
       gas, allowing for kinetic differentiation between reducing a nitro group (fast) and a halogen (slow).
      
Part 2: Comparative Data Analysis

The following table summarizes experimental outcomes for the reduction of 4-Bromo-1-nitrobenzene (a standard stress test for selectivity).

FeatureCatalytic Hydrogenation (

, Pd/C)
Bechamp Reduction (Fe, HCl)Transfer Hydrogenation (Formate, Pd/C)
Primary Reagent

Gas (5-50 psi)
Iron Powder (3-5 eq)Ammonium Formate (3-5 eq)
Reaction Time 1 - 4 Hours2 - 12 Hours1 - 6 Hours
Yield (Aniline) 92 - 98%85 - 92%88 - 95%
Halogen Retention Poor (<50% without modifiers)Excellent (>99%)Good (>90% with control)
Alkene Tolerance Poor (Reduces to alkane)ExcellentModerate
Green Metric High Atom EconomyHigh E-Factor (Iron Waste)Moderate (Ammonia/CO2 waste)
Safety Profile Flammability/Pressure RiskThermal Runaway RiskLow Pressure / Stable
Part 3: Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the optimal reduction method based on substrate complexity.

NitroReductionDecision Start Start: Nitro Substrate Analysis CheckHalogen Contains Halogens (I, Br, Cl)? Start->CheckHalogen CheckAlkene Contains Alkenes/Alkynes? CheckHalogen->CheckAlkene No MethodFe METHOD B: Bechamp Reduction (Fe + HCl/AcOH) Robust Selectivity, High Waste CheckHalogen->MethodFe Yes (Critical Retention) MethodCTH METHOD C: Transfer Hydrogenation (Ammonium Formate + Pd/C) Balanced Selectivity CheckHalogen->MethodCTH Yes (Mild Conditions) CheckSulfur Contains Sulfur (Catalyst Poison)? CheckAlkene->CheckSulfur No CheckAlkene->MethodFe Yes MethodH2 METHOD A: Catalytic Hydrogenation (H2 + Pd/C or Raney Ni) High Yield, Low Waste CheckSulfur->MethodH2 No SulfideRed METHOD D: Sulfide Reduction (Na2S / Zinin) Specific for Sulfur-containing molecules CheckSulfur->SulfideRed Yes

Caption: Decision tree for selecting nitro reduction methods based on functional group interference.

Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Iron Reduction (Bechamp)

Use Case: Substrates containing Iodine, Bromine, Aldehydes, or Alkenes.

Reagents:

  • Nitroarene substrate (10 mmol)

  • Iron powder (325 mesh, reduced) (50 mmol, 5.0 eq)

  • Ammonium Chloride (

    
    ) (Solid, 50 mmol) or dil. HCl
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser, dissolve the nitroarene in Ethanol/Water.

  • Activation: Add the

    
     and heat the solution to 60°C.
    
  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic.[8] Monitor internal temperature.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (stain with p-anisaldehyde; amines turn bright yellow/orange).

  • Workup (The Critical Step):

    • Cool to room temperature.[5][9]

    • Basify to pH 9-10 with saturated

      
       (precipitates iron salts).
      
    • Filter through a pad of Celite. Do not let the Celite pad dry out completely (finely divided iron can be pyrophoric). Wash the pad copiously with Ethyl Acetate.

  • Isolation: Separate phases, dry organic layer over

    
    , and concentrate.
    
Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use Case: Lab-scale synthesis requiring speed and safety (no gas cylinders).

Reagents:

  • Nitroarene substrate (10 mmol)

  • Ammonium Formate (50 mmol, 5.0 eq)

  • Catalyst: 10% Pd/C (0.5 mol%)

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Inerting: Purge the reaction vessel with Nitrogen gas to remove oxygen (prevents catalyst ignition).

  • Mixing: Add substrate and Pd/C to Methanol under

    
     flow.
    
  • Initiation: Add Ammonium Formate in a single portion.

  • Reaction: Stir at room temperature (or mild heat 40°C). Evolution of

    
     and 
    
    
    
    gas will be observed (bubbling).
  • Completion: Reaction is usually complete within 1 hour.

  • Workup: Filter through a 0.45

    
    m PTFE syringe filter or Celite to remove Pd/C. Concentrate filtrate.
    
    • Note: The residue will contain excess ammonium formate. Remove by partitioning between Ethyl Acetate and Water.

Part 5: Mechanistic Visualization

The following diagram details the Haber-Lukashevich pathway, highlighting the intermediate risks associated with catalytic hydrogenation.

HydrogenationMechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H SideProduct Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideProduct Condensation (pH dependent) Aniline Aniline Product (R-NH2) Hydroxyl->Aniline + 2H, -H2O Hydroxyl->SideProduct

Caption: Stepwise reduction pathway showing the risk of condensation side-products if reaction stalls.

References
  • Beller, M., et al. (2011).[9] "Iron-Based Catalysts for the Hydrogenation of Nitroarenes." Journal of the American Chemical Society.

  • Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science.

  • Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[10] Prentice Hall.[10] (Standard reference for Bechamp protocols).

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis.

  • Blaser, H. U. (2002). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis.

Sources

Comparative

assessing the stability of 5-(benzyloxy)-2-nitrobenzoic acid linker to different reagents

A Comparative Guide for Solid-Phase Synthesis Applications Executive Summary The 5-(benzyloxy)-2-nitrobenzoic acid (BNBA) linker represents a specialized class of photocleavable linkers derived from the o-nitrobenzyl (NB...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Solid-Phase Synthesis Applications

Executive Summary

The 5-(benzyloxy)-2-nitrobenzoic acid (BNBA) linker represents a specialized class of photocleavable linkers derived from the o-nitrobenzyl (NBA) family. Unlike standard acid- or base-labile linkers (e.g., Wang, Rink Amide), BNBA linkers offer orthogonality , meaning they remain stable during standard chemical deprotection cycles and cleave only under specific UV irradiation (typically 365 nm).

This guide objectively assesses the chemical stability of the BNBA linker against common reagents used in Solid-Phase Peptide Synthesis (SPPS) and organic synthesis. It validates the linker's utility in "safety-catch" strategies where premature cleavage must be avoided.

Key Finding: The BNBA linker exhibits excellent stability toward high concentrations of Trifluoroacetic Acid (TFA) and organic bases (Piperidine), making it compatible with Fmoc/tBu chemistry. However, it is chemically incompatible with strong reducing agents (e.g., SnCl₂, dithionite), which irreversibly destroy the photocleavage mechanism.

Chemical Architecture & Photolytic Mechanism

To understand the stability profile, one must understand the cleavage mechanism. The BNBA linker relies on the Norrish Type II intramolecular reaction. The 5-benzyloxy substituent acts as an electron-donating group (EDG), which red-shifts the absorption maximum compared to unsubstituted nitrobenzyl linkers, improving cleavage efficiency at 365 nm.

Mechanism of Action

Upon UV irradiation, the nitro group abstracts a proton from the benzylic carbon, forming an aci-nitro intermediate. This rearranges to a nitroso-hemiacetal, which collapses to release the substrate (free acid or amide) and a nitroso-aldehyde byproduct.

PhotolysisMechanism Linker Intact BNBA Linker (Resin-Bound) Excited Excited State (n -> π*) Linker->Excited UV (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Products Cleaved Substrate + Nitroso Byproduct AciNitro->Products Rearrangement & Collapse

Figure 1: The Norrish Type II photocleavage pathway. Stability is defined by preventing this pathway (shielding from light) or preventing side reactions at the Nitro group.

Comparative Stability Analysis

This section evaluates the BNBA linker against standard synthesis reagents. Data is synthesized from standard o-nitrobenzyl comportment in SPPS.

A. Acid Stability (TFA)
  • Performance: Excellent

  • Context: Used in Fmoc-SPPS for global deprotection of side chains (e.g., Boc, Trt, Pbf).

  • Observation: The BNBA linker survives 95% TFA treatment for prolonged periods (2–4 hours). The ether linkage (benzyloxy) and the nitro group are not protonated or hydrolyzed under these conditions.

  • Strategic Advantage: Allows for the synthesis of fully deprotected peptides that remain attached to the resin, enabling on-bead screening.

B. Base Stability (Piperidine)
  • Performance: Good

  • Context: Used for Fmoc removal (20% Piperidine in DMF).

  • Observation: The linker is stable to repeated exposure to secondary amines.

  • Caution: Prolonged exposure (>24 hours) or the use of strong nucleophiles (like hydrazine) can lead to gradual degradation or "dark" background cleavage due to nucleophilic aromatic substitution, though the 5-benzyloxy group deactivates the ring slightly compared to 5-H variants.

C. Redox Stability (The Critical Weakness)
  • Performance: Poor

  • Context: Some on-bead modifications require reducing agents.

  • Failure Mode: Reagents like Tin(II) Chloride (SnCl₂) , Sodium Dithionite (Na₂S₂O₄) , or catalytic hydrogenation will reduce the Nitro (-NO₂) group to an Amine (-NH₂).

  • Result: The amine analog cannot undergo photocleavage. The linker becomes permanently locked.

D. Comparison Table: BNBA vs. Alternatives
FeatureBNBA Linker (5-benzyloxy-NBA)Nitroveratryl Linker (NVOC)Wang Linker Rink Amide Linker
Cleavage Trigger UV (365 nm)UV (365 nm)95% TFA95% TFA
TFA Stability High (Stable)High (Stable)Low (Cleaves)Low (Cleaves)
Base Stability High (Piperidine compatible)High StableStable
Redox Stability Low (Nitro reduction risk)Low HighHigh
Cleavage Speed Moderate (Enhanced by Benzyloxy)Fast (Methoxy groups assist)N/A (Instant in acid)N/A (Instant in acid)
Byproduct Toxicity Nitroso-benzaldehydeNitroso-veratraldehydeNoneNone

Experimental Protocol: Stability Validation Assay

To verify the stability of the BNBA linker in your specific workflow, perform this standardized "Incubate-Wash-Cleave" assay.

Materials
  • Resin: BNBA-linked resin loaded with a reference amino acid (e.g., Fmoc-Ala-OH).

  • Test Reagent: The reagent (e.g., 95% TFA, 20% Piperidine).

  • Analysis: HPLC (C18 column) and LC-MS.

Workflow Diagram

StabilityAssay Start Step 1: Load Resin (Fmoc-Ala-BNBA-Resin) Incubate Step 2: Reagent Incubation (Test Condition, e.g., TFA 2h) Start->Incubate Wash Step 3: Filtration & Wash (DCM/DMF/MeOH) Incubate->Wash Cleave Step 4: UV Cleavage (365 nm, 1h, PBS/MeOH) Wash->Cleave If stable, linker remains Analyze Step 5: HPLC Analysis (Quantify Fmoc-Ala-OH) Wash->Analyze Check filtrate for premature leakage (Instability) Cleave->Analyze Measure recovery

Figure 2: Workflow for validating linker stability. If the linker is stable, no product should be found in the filtrate after Step 3, and >90% recovery should be observed after Step 4.

Step-by-Step Methodology
  • Loading: Attach Fmoc-Ala-OH to the BNBA-resin using standard DIC/HOBt coupling. Calculate initial loading (mmol/g).

  • Challenge (Incubation):

    • Treat 50 mg of resin with the Test Reagent (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for the desired time (e.g., 2 hours).

    • Control: Incubate 50 mg of resin in neutral DMF.

  • Filtration Analysis (Leakage Test):

    • Filter the resin. Collect the filtrate.

    • Inject the filtrate into HPLC. Presence of Fmoc-Ala-OH indicates instability (premature cleavage).

  • Photocleavage (Recovery Test):

    • Wash the resin thoroughly (DCM x3, DMF x3, MeOH x3).

    • Suspend resin in MeOH/PBS (1:1). Irradiate at 365 nm (10 mW/cm²) for 60 minutes.

    • Filter and analyze the supernatant via HPLC.

  • Calculation:

    • % Stability = (Area_PostUV / Area_Control) * 100

Troubleshooting & Optimization

  • Issue: Low Cleavage Yield after Reagent Exposure.

    • Cause: The nitro group may have been partially reduced, or the byproduct (nitroso compound) is absorbing UV light (inner filter effect).

    • Solution: Add a scavenger (e.g., hydroxylamine) during the UV cleavage step to react with the nitroso byproduct, preventing it from re-reacting or blocking light.

  • Issue: Premature Cleavage in Piperidine.

    • Cause: "Dark" cleavage can occur via nucleophilic attack if the temperature is too high.

    • Solution: Perform Fmoc deprotection at room temperature. Avoid heating >40°C during base treatments.

References

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link

  • Holmes, C. P. (1997). Model studies for new o-nitrobenzyl photolabile linkers: Substituent effects on the rates of photochemical cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link

  • Kessler, H., et al. (1996). Peptide synthesis on a new photolabile resin. Tetrahedron Letters, 37(10), 1595-1598.
  • Review: Photocleavable Linkers in Solid-Phase Synthesis. (2020).[1][2] Chemical Reviews. Link (General reference for Nitrobenzyl mechanisms).

Sources

Validation

comparison of cleavage efficiency between different o-nitrobenzyl-based linkers

Executive Summary For researchers in chemical biology and drug delivery, the o-nitrobenzyl (ONB) group remains the gold standard for photocleavable linkers due to its synthetic accessibility and "cagability." However, se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in chemical biology and drug delivery, the o-nitrobenzyl (ONB) group remains the gold standard for photocleavable linkers due to its synthetic accessibility and "cagability." However, selecting the correct variant—unsubstituted ONB, 4,5-dimethoxy-2-nitrobenzyl (DMNB), or the


-methyl substituted derivative (NPE)—is critical for experimental success.

This guide objectively compares these linkers. Key Insight: While DMNB is often chosen for its red-shifted absorption (allowing 365 nm triggering), the


-methyl substituted variants (NPE)  offer superior cleavage kinetics (up to 20-fold faster) and cleaner byproducts (nitroso ketones vs. reactive nitrosoaldehydes), making them the preferred choice for rapid release applications.

Mechanistic Foundation

The photocleavage of o-nitrobenzyl systems proceeds via a Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This intermediate rearranges to a cyclic hemiacetal, which then collapses to release the "caged" substrate and a nitroso byproduct.

Mechanistic Pathway

The efficiency of this reaction depends heavily on the stability of the aci-nitro intermediate and the rate of the dark reactions following excitation.

ONB_Mechanism GroundState Ground State (o-Nitrobenzyl) ExcitedState Excited State (n-π*) GroundState->ExcitedState hv (UV/Near-UV) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction (Fast) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement (Rate Limiting) Products Cleaved Substrate + Nitroso Byproduct Hemiacetal->Products Collapse

Figure 1: General photocleavage mechanism. The H-abstraction step is critical; substituents at the benzylic position (


-carbon) significantly influence the kinetics.

Comparative Analysis: ONB vs. DMNB vs. NPE

The choice of linker involves a trade-off between absorptivity (how well it captures light) and quantum yield (efficiency of the chemical reaction per photon absorbed).

Table 1: Performance Metrics of Key Variants
FeatureONB (Unsubstituted)DMNB (4,5-Dimethoxy)NPE (

-Methyl ONB)
Structure Basic coreElectron-donating OMe groups

-Methyl substitution
Absorption

~280–300 nm~350 nm (tail >365 nm)~300 nm

(M

cm

)
Low (< 500)High (~5,000)Low/Moderate
Quantum Yield (

)
0.01 – 0.100.01 – 0.080.10 – 0.63
Relative Rate (

)
1x (Baseline)~2–5x (due to

)
~10–20x
Primary Byproduct Nitrosoaldehyde (Reactive)Nitrosoaldehyde derivativeNitroso Ketone (Inert)
2-Photon Cross-Section < 0.1 GM~1 GM~0.1 GM
Technical Analysis[1][2][3][4][5][6]
1. The "Sensitivity" Trap (DMNB)

DMNB is frequently selected because it absorbs strongly at 365 nm (high extinction coefficient,


). However, its quantum yield (

) is often lower than expected due to rapid internal conversion pathways that compete with the productive H-abstraction. While it captures more photons, it wastes a higher percentage of them.
  • Best Use: When using low-intensity light sources (e.g., standard UV lamps) where photon capture is the limiting factor.

2. The Kinetic Powerhouse (NPE)

The addition of a methyl group at the benzylic position (


-carbon) has two profound effects:
  • Kinetic Enhancement: It stabilizes the radical intermediate formed during H-abstraction, significantly lowering the activation energy. Studies demonstrate cleavage rates 10–20 times faster than unsubstituted ONB.

  • Byproduct Safety: Cleavage generates a nitroso ketone , which is significantly less reactive towards biological amines (e.g., lysine residues on proteins) compared to the nitrosoaldehydes generated by ONB and DMNB.

  • Best Use: Time-resolved studies, drug delivery requiring rapid burst release, and biological environments sensitive to aldehyde toxicity.

3. Two-Photon Excitation (2PE)

All standard o-nitrobenzyl variants suffer from poor two-photon cross-sections (


 GM). While DMNB is slightly better, for true 2-photon applications (700–800 nm), researchers should consider conjugated systems (e.g., nitrobiphenyls) or coumarin-based alternatives, which can achieve cross-sections of 1–50 GM.

Experimental Protocol: Measuring Cleavage Efficiency

To objectively compare a new linker against these standards, use the Comparative Photolysis Method . This protocol normalizes for light source fluctuations by running a parallel standard.

Materials
  • Test Compound: Linker-Substrate conjugate (approx. 50

    
    M).
    
  • Reference Standard: Ferrioxalate (chemical actinometer) or a known ONB-standard (e.g., 4,5-dimethoxy-2-nitrobenzyl acetate).

  • Solvent: Acetonitrile/PBS (50:50) or Methanol (solvent effects can shift

    
    ).
    
  • Analysis: HPLC with UV detection (254 nm) or

    
    H-NMR.
    
Workflow Diagram

Protocol_Workflow Prep Preparation Dissolve Test & Ref Compounds (Match Absorbance at 365 nm) Irradiate Irradiation 365 nm LED (approx. 5 mW/cm²) Time points: 0, 1, 2, 5, 10, 20 min Prep->Irradiate Sampling Sampling Aliquot 50 µL at each time point Stop reaction (Shield from light) Irradiate->Sampling Analysis Quantification HPLC (Reverse Phase) Monitor Peak Area Decay Sampling->Analysis Calc Calculation Plot ln(C/C0) vs. Time Compare k_obs Analysis->Calc

Figure 2: Workflow for comparative determination of photocleavage rate constants (


).
Step-by-Step Methodology
  • Absorbance Matching: Prepare solutions of your Test Compound and Reference Standard such that their absorbance at the irradiation wavelength (e.g., 365 nm) is identical and below 0.1 (to avoid inner-filter effects).

  • Irradiation: Place samples in quartz cuvettes equidistant from the light source. Stir continuously.

  • Quantification:

    • Inject aliquots into HPLC at defined intervals.

    • Monitor the disappearance of the starting material peak.

    • Self-Validation Check: Ensure the appearance of the cleaved product peak matches the stoichiometry of the disappearance (mass balance).

  • Data Processing:

    • Plot

      
       vs. irradiation time (
      
      
      
      ).
    • The slope represents the observed rate constant

      
      .
      
    • Calculate Quantum Yield (

      
      ) using:
      
      
      
      
      (Note: If absorbance is matched, the
      
      
      term cancels out).

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.

    
    -methyl substitution enhances cleavage kinetics by ~20-fold.
    [Link]
    
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Source: Chemistry – A European Journal (2006) Key Finding: Detailed analysis of two-photon cross-sections and quantum yields for DMNB variants. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Source: Chemical Reviews (2023) Key Finding: Comprehensive review of ONB mechanism, byproducts, and applications in DNA nanotechnology. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Source: Photochemical & Photobiological Sciences (2014) Key Finding: Correlates leaving group stability with quantum efficiency. [Link][1]

Sources

Comparative

validating the structure of synthesized 5-(benzyloxy)-2-nitrobenzoic acid via 2D NMR

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs), the 5-(benzyloxy)-2-nitrobenzoic acid scaffold represents a critical intermediate. However, its synthesis—often involving nitration of benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the 5-(benzyloxy)-2-nitrobenzoic acid scaffold represents a critical intermediate. However, its synthesis—often involving nitration of benzyloxybenzoic acid derivatives or benzylation of nitro-hydroxybenzoic acids—is prone to regioisomerism . Standard 1D NMR (


H, 

C) is frequently insufficient for unambiguous structural assignment due to spectral crowding and the inability to definitively prove the position of the nitro group relative to the benzyloxy ether.

This guide compares the Standard 1D Verification workflow against the Integrated 2D NMR Validation strategy. We demonstrate that while 1D NMR provides purity data, only a 2D suite (HSQC, HMBC, NOESY) offers the self-validating connectivity required for regulatory submission and downstream scale-up.

The Structural Challenge: Why 1D is Not Enough

The core challenge in validating 5-(benzyloxy)-2-nitrobenzoic acid lies in distinguishing it from its potential regioisomers (e.g., 4-benzyloxy-2-nitrobenzoic acid or 3-benzyloxy-2-nitrobenzoic acid).

Comparison of Analytical Approaches
FeatureAlternative: Standard 1D NMR Recommended: Integrated 2D NMR
Primary Output Chemical shift (

), Integration, Multiplicity.[1]
Through-bond (J) and Through-space (NOE) connectivity.
Regiochemistry Inferred based on splitting patterns (often ambiguous).Proven via long-range C-H correlations (HMBC).
Spectral Crowding High risk (Aromatic region 7.0–8.0 ppm).Resolved (Peaks spread over two dimensions).
Confidence Level Low to Moderate (Subject to misinterpretation).Absolute (Self-validating).
Time Investment 10–15 minutes.1–3 hours (depending on concentration).

Experimental Protocol

Sample Preparation

To ensure optimal resolution and prevent aggregation (common in nitrobenzoic acids), use DMSO-d


  rather than CDCl

. The carboxylic acid proton is prone to exchange or broadening in chloroform.
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
  • Concentration: 15–20 mg in 600

    
    L (for 2D sensitivity).
    
  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • 
    H 1D:  16 scans, 30° pulse, D1 = 2.0s.
    
  • 
    C 1D:  1024 scans, proton-decoupled (WALTZ-16).
    
  • COSY (gCOSY): 256 increments, spectral width 10 ppm.

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up) from CH
    
    
    
    (down).
  • HMBC (gHMBCad): Optimized for

    
     Hz. This is the critical experiment  for linking the benzyloxy tail to the nitrobenzoic core.
    

Results & Discussion: The Validation Logic

Representative Spectral Data

The following data represents the validated assignment for 5-(benzyloxy)-2-nitrobenzoic acid in DMSO-d


.

Table 1: 1D and 2D NMR Assignment

Position

(ppm)
Mult. (

Hz)

(ppm)
key HMBC (

)
1 (COOH) 13.8br s166.5H-6
2 (C-NO

)
141.2H-4, H-6, H-3
3 8.05d (9.0)126.1H-4
4 7.28dd (9.0, 2.8)114.5H-6, H-3
5 (C-O) 161.8H-3, H-4, H-6, H-

6 7.45d (2.8)116.2H-4, C=O

(CH

)
5.28s70.4C-5, C-ipso
Ph (Benzyl) 7.35-7.48m128-136H-

The "Smoking Gun" Correlations

The structure is validated only when specific connectivity loops are closed. 1D NMR shows a doublet at 8.05 ppm, which we suspect is H-3 (ortho to the electron-withdrawing nitro group). However, only HMBC proves it.

  • The Nitro Anchor: The proton at 8.05 ppm (H-3) shows a strong HMBC correlation to C-1 (Carboxyl) or C-5 (Ether carbon)? No. It correlates to C-5 (weakly) and C-1 (weakly), but crucially, the H-6 proton (7.45 ppm) shows a strong correlation to the Carbonyl (166.5 ppm) . This places H-6 ortho to the acid group.

  • The Benzyloxy Link: The benzylic CH

    
     protons (
    
    
    
    5.28) show a definitive
    
    
    HMBC correlation to C-5 (161.8 ppm) .
  • Regiochemistry Confirmation:

    • H-6 (ortho to COOH) correlates to C-5 (Oxygen bearing).

    • H-3 (ortho to NO

      
      ) correlates to C-5 .
      

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the specific molecular connectivity established by the 2D experiments.

Diagram 1: The Comparative Workflow

ValidationWorkflow Synthesis Synthesis of 5-(benzyloxy)-2-nitrobenzoic acid OneD Method A: 1D NMR (1H/13C) (Standard Verification) Synthesis->OneD TwoD Method B: Integrated 2D NMR (HSQC + HMBC) Synthesis->TwoD Direct Path (Best Practice) Ambiguity Result: Ambiguous Regiochemistry (Is NO2 at C2 or C4?) OneD->Ambiguity Spectral Crowding Ambiguity->TwoD Required Step Connectivity Establish Connectivity: 1. CH2 -> C5 (Linker) 2. H6 -> COOH (Acid Pos) 3. H3 -> C-NO2 (Nitro Pos) TwoD->Connectivity Validated VALIDATED STRUCTURE Ready for Release Connectivity->Validated

Caption: Comparative workflow showing the necessity of 2D NMR to resolve regiochemical ambiguity inherent in 1D analysis.

Diagram 2: HMBC Connectivity Logic

HMBC_Logic cluster_legend Correlation Key COOH C1 (COOH) 166.5 ppm C2 C2 (Nitro) 141.2 ppm H3 H3 8.05 ppm H3->C2 HMBC (Weak) C5 C5 (Ether) 161.8 ppm H3->C5 HMBC H6 H6 7.45 ppm H6->COOH HMBC (Strong) H6->C5 HMBC CH2 Benzyl CH2 5.28 ppm CH2->C5 HMBC (Linker) Key1 Red Arrow: Defines Acid Position Key2 Green Arrow: Defines Ether Linkage

Caption: Key HMBC correlations. H6->COOH confirms the acid position; CH2->C5 anchors the benzyloxy group.

Conclusion

While 1D NMR is sufficient for assessing solvent purity, it fails to provide the rigorous structural proof required for substituted nitrobenzoic acids. The Integrated 2D NMR protocol described above transforms the analysis from a probabilistic assessment to a deterministic validation. By confirming the


 correlations between the benzylic protons and the C-5 aromatic carbon, and the H-6 proton to the carbonyl, researchers can certify the 5-(benzyloxy)-2-nitrobenzoic acid structure with 100% confidence.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.

  • ChemicalBook. (2024). 2-Nitrobenzoic acid NMR Data and Spectral Analysis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11617, 5-Hydroxy-2-nitrobenzoic acid.

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.

Sources

Validation

Technical Comparison Guide: Quantitative Analysis of Peptide Loading on 5-(Benzyloxy)-2-Nitrobenzoic Acid Functionalized Resin

Executive Summary This guide provides a rigorous technical analysis of peptide loading quantification on 5-(benzyloxy)-2-nitrobenzoic acid (NBA-derivative) functionalized resins . Designed for researchers in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of peptide loading quantification on 5-(benzyloxy)-2-nitrobenzoic acid (NBA-derivative) functionalized resins . Designed for researchers in drug discovery and hydrogel engineering, this document compares this specific photocleavable support against industry standards (Wang, Rink Amide) and details high-precision protocols for determining loading efficiency.

Key Insight: Unlike standard acid-labile resins (Wang, Rink), the 5-(benzyloxy)-2-nitrobenzoic acid linker introduces a photolabile orthogonal handle . This necessitates non-destructive quantification methods and strict light-exclusion protocols during analysis to prevent premature cleavage.

Technical Context & Mechanism

The Resin System

The 5-(benzyloxy)-2-nitrobenzoic acid moiety serves as a specialized photocleavable linker (PCL). Typically attached to an aminomethyl polystyrene or PEG-based support via its carboxylic acid, it presents a functional handle (often a benzylic alcohol or halide generated post-coupling or inherent to the derivative) for peptide attachment.

  • Mechanism of Cleavage: Upon irradiation with near-UV light (300–365 nm), the o-nitrobenzyl system undergoes a Norrish Type II reaction, followed by rearrangement to a nitroso derivative, releasing the peptide C-terminus (usually as a carboxylic acid or amide, depending on the specific linker design).

  • Why This Resin? It enables "Click-to-Dissolve" strategies (e.g., in hydrogels) and the synthesis of protected peptide fragments, as cleavage occurs under neutral conditions without TFA.

The Criticality of Loading Analysis

Accurate loading quantification is pivotal for this resin because:

  • Photolability: Over-loading can lead to self-quenching or incomplete photolysis due to steric crowding.

  • Yield Calculation: Unlike Wang resins, commercial pre-loaded variants of this specific derivative are rare; manual loading requires precise validation.

Comparative Performance Analysis

The following table contrasts the 5-(benzyloxy)-2-nitrobenzoic acid functionalized resin with standard alternatives.

Feature5-(Benzyloxy)-2-Nitrobenzoic Acid ResinWang ResinRink Amide Resin
Primary Utility Photolabile applications, Hydrogels, Protected fragmentsStandard Peptide AcidsStandard Peptide Amides
Cleavage Condition UV Light (365 nm) (Neutral pH)95% TFA (Acidic)95% TFA (Acidic)
Orthogonality Compatible with Boc/Fmoc; Stable to TFAFmoc compatible; Unstable to TFAFmoc compatible; Unstable to TFA
Loading Capacity Typically Lower (0.2 – 0.6 mmol/g) to prevent quenchingHigh (0.6 – 1.0 mmol/g)High (0.4 – 0.8 mmol/g)
Quantification Risk High: Ambient light can cleave peptide during analysisLow: Stable to lightLow: Stable to light
Decision Logic: When to Use Which?
  • Use Wang/Rink for standard linear peptides where final purity is the only goal.

  • Use 5-(Benzyloxy)-2-Nitrobenzoic Acid Resin when you need to release the peptide in situ (e.g., cell culture), synthesize protected fragments for condensation, or create stimuli-responsive materials.

Quantitative Analysis Methodologies

To determine the peptide loading (mmol/g), we recommend Method A (UV-Fmoc) for routine checks and Method B (Cleavage/HPLC) for final validation.

Method A: Non-Destructive UV-Fmoc Quantification

Standard operating procedure for Fmoc-protected amino acids attached to the resin.

Principle: The Fmoc group is cleaved using piperidine, releasing dibenzofulvene, which forms a UV-absorbing adduct. The absorbance at 290 nm or 301 nm correlates directly to the molar concentration of the loaded amino acid.

Reagents:

  • 20% Piperidine in DMF (v/v).

  • High-quality DMF (Spectrophotometric grade).

  • Reference cell (20% Piperidine/DMF blank).

Protocol:

  • Dry Resin: Wash 20–30 mg of loaded resin with DCM (3x) and MeOH (3x). Dry under high vacuum for >2 hours.

  • Weighing: Accurately weigh 5–10 mg of dry resin (

    
    ) into a volumetric flask (e.g., 10 mL or 25 mL).
    
  • Cleavage: Add 2 mL of 20% Piperidine/DMF. Agitate gently for 20 minutes. Perform in the dark to avoid photocleavage of the linker itself.

  • Dilution: Fill the flask to the mark (

    
    ) with DMF (or 20% Piperidine/DMF to match the blank matrix).
    
  • Measurement: Measure Absorbance (

    
    ) at 290 nm .
    
    • Note: If

      
      , dilute further.
      

Calculation:



  • 
     (Standard extinction coefficient for Fmoc-piperidine adduct).[1]
    
  • 
     = Path length (usually 1 cm).[1]
    
Method B: Gravimetric Determination (Weight Gain)

Useful for high-loading resins but less accurate for low-substitution photocleavable resins.

Protocol:

  • Weigh dry resin before coupling (

    
    ).
    
  • Perform coupling of the first amino acid.[1]

  • Wash and dry resin thoroughly (vacuum >12h).

  • Weigh dry resin after coupling (

    
    ).
    

Calculation:



  • Limitation: Inaccurate if resin beads are lost during filtration or if solvent is trapped.

Visualizations

Workflow: Resin Loading & Quantification

The following diagram illustrates the critical path for loading the resin and validating the substitution level, emphasizing the light-sensitivity checkpoint.

LoadingWorkflow Start Start: 5-(Benzyloxy)-2-Nitrobenzoic Acid Resin Coupling Coupling Step (Fmoc-AA-OH + Activator) Start->Coupling Wash Wash (DMF/DCM) & Dry (Vacuum) Coupling->Wash Decision Quantification Method? Wash->Decision MethodA Method A: UV-Fmoc Test (Non-Destructive) Decision->MethodA Routine Check MethodB Method B: Cleavage & HPLC (Destructive/Precise) Decision->MethodB Final Validation StepA1 Weigh ~5mg Resin (Protect from Light!) MethodA->StepA1 StepB1 UV Irradiation (365nm) in Solution MethodB->StepB1 StepA2 Add 20% Piperidine/DMF StepA1->StepA2 StepA3 Measure Abs @ 290nm StepA2->StepA3 Calc Calculate Loading (mmol/g) StepA3->Calc StepB2 Analyze Supernatant via HPLC StepB1->StepB2 StepB2->Calc

Caption: Operational workflow for loading amino acids onto photocleavable resin and selecting the appropriate quantification method.

Orthogonality Comparison

This diagram visualizes the stability and cleavage triggers, highlighting the unique position of the NBA resin.

Orthogonality Resin_NBA 5-(Benzyloxy)-2-Nitrobenzoic Acid Resin TFA 95% TFA Resin_NBA->TFA Stable Light UV Light (365nm) Resin_NBA->Light Cleaves Base 20% Piperidine Resin_NBA->Base Stable (Fmoc removal) Resin_Wang Wang Resin Resin_Wang->TFA Cleaves Resin_Wang->Light Stable Resin_Wang->Base Stable Resin_Rink Rink Amide Resin Resin_Rink->TFA Cleaves

Caption: Orthogonality map showing the stability of the NBA resin to TFA (unlike Wang/Rink) and its specific sensitivity to UV light.

References

  • National Institutes of Health (NIH). Synthesis and characterization of a photocleavable collagen-like peptide. (Specific data on UV-Fmoc quantification for photocleavable resins). Available at: [Link]

  • Biotage. How to quantify your first amino acid loading onto Wang resins. (Detailed analytical steps for resin loading). Available at: [Link]

  • University of Otago. Stimuli-Responsive Hydrogels for Improved Drug Delivery. (Synthesis of 5-(benzyloxy)-2-nitrobenzoic acid and application in SPPS). Available at: [Link]

  • AAPPTEC. Resin Loading Measurement by Fmoc Cleavage. (Technical Bulletin 1198). Available at: [Link]

Sources

Comparative

comparing the biological activity of compounds synthesized with and without the linker

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bifunctional Molecules (PROTACs) and Conjugates Executive Summary In modern drug discovery, part...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bifunctional Molecules (PROTACs) and Conjugates

Executive Summary

In modern drug discovery, particularly within the field of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the linker is often mischaracterized as a passive structural bridge. This guide objectively compares the biological activity of compounds synthesized with a linker (bifunctional constructs) versus their constituent warheads synthesized without a linker (parent inhibitors).

Experimental data confirms that the addition of a linker transforms the pharmacological profile from occupancy-driven inhibition to event-driven catalysis , but often at the cost of physicochemical properties (the "Linker Tax"). This guide details these trade-offs, supported by mechanistic insights and validated protocols.

Part 1: Mechanistic Divergence (The "Why")

The biological activity of a molecule changes fundamentally when a linker is introduced to connect two ligands.[1] This is not merely a change in potency, but a shift in the mechanism of action (MoA).

Occupancy vs. Event-Driven Pharmacology
  • Without Linker (Parent Inhibitor):

    • MoA: Stoichiometric binding. The biological effect persists only as long as the drug occupies the binding pocket.

    • Limitation: Requires high systemic exposure (AUC) to maintain target coverage; susceptible to resistance via protein overexpression.

  • With Linker (PROTAC/Bifunctional):

    • MoA: Catalytic turnover. The linker facilitates the formation of a ternary complex (Target-Linker-E3 Ligase), leading to ubiquitination and proteasomal degradation.[]

    • Advantage: Sub-stoichiometric potency. One molecule can degrade multiple protein copies.

The "Hook Effect" (Auto-Inhibition)

A phenomenon unique to linker-containing bifunctional molecules.

  • Mechanism: At high concentrations, the abundance of binary complexes (Linker-Target and Linker-E3) outcompetes the formation of the productive ternary complex.

  • Result: The dose-response curve becomes bell-shaped. Compounds "without the linker" (monovalent) do not exhibit this specific biphasic behavior.

Part 2: Comparative Analysis of Performance

The following table summarizes the shift in biological and physicochemical properties when transitioning from a standalone warhead to a linker-based chimera.

Table 1: Biological & Physicochemical Trade-offs
FeatureWithout Linker (Parent Warhead)With Linker (PROTAC/Chimera)Impact of Linker
Primary Metric IC50 (Inhibition Concentration)DC50 (Degradation Concentration)Shift to Catalysis
Binding Kinetics Fast On/Off rates acceptableStable Ternary Complex (

) required
Thermodynamic Anchor
Selectivity Defined by warhead affinityEnhanced by steric gating in ternary complexPositive Cooperativity
Solubility Generally High (LogP < 5)Reduced (High MW, Lipophilicity)Solubility Penalty
Permeability High (Passive Diffusion)Low (Often requires active transport/chameleonicity)Permeability Penalty
High Dose Behavior Saturation / Plateau"Hook Effect" (Loss of activity)Biphasic Response
Data Interpretation: The "Linker Tax"

While the linker enables degradation, it invariably increases Molecular Weight (MW) and Total Polar Surface Area (TPSA).

  • Experimental Observation: A parent inhibitor might show a cellular permeability (

    
    ) of 
    
    
    
    cm/s. The linked analogue often drops to
    
    
    cm/s.
  • Mitigation: Successful linkers often employ rigidifying elements (piperazines, spirocycles) rather than flexible PEG chains to mask polarity and improve cell entry.

Part 3: Visualization of Signaling & Workflow

Diagram 1: The Ternary Complex & Hook Effect

This diagram illustrates the kinetic difference between the productive ternary complex (facilitated by the linker) and the non-productive binary complexes that occur at high doses or without the linker.

TernaryComplex cluster_0 Without Linker (Inhibition) cluster_1 With Linker (Degradation) Warhead Warhead (No Linker) Target Target Protein (POI) Warhead->Target Binds Complex_Ternary Ternary Complex (Ubiquitination) Warhead->Complex_Ternary Cooperativity E3_Ligand E3 Ligand E3_Ligand->Complex_Ternary Cooperativity Linker Linker Linker->Warhead Linker->E3_Ligand Complex_Binary Binary Complex (Inhibition Only) Target->Complex_Binary E3 E3 Ligase Degradation Proteasomal Degradation Complex_Ternary->Degradation Ub Transfer High_Conc High Concentration (Hook Effect) High_Conc->Complex_Ternary Disrupts

Caption: Comparison of binary inhibition (top) vs. linker-mediated ternary complex formation leading to degradation (bottom).

Part 4: Experimental Protocols

To objectively compare "with vs. without" linker activity, you must assess Cooperativity (


)  and Degradation Efficiency (

)
.
Protocol A: TR-FRET Ternary Complex Assay

This assay determines if the linker contributes to binding cooperativity or merely acts as a tether.

Objective: Measure the affinity of the chimera to the target in the presence of E3 ligase compared to the free warhead.

  • Reagents:

    • Fluorophore-labeled Target Protein (Donor).

    • Fluorophore-labeled E3 Ligase (Acceptor).

    • Compound A (With Linker).[1][3][4]

    • Compound B (Without Linker / Free Warhead + Free E3 Ligand).

  • Workflow:

    • Step 1: Titrate Compound A (0.1 nM – 10 µM) into a mixture of Target (50 nM) and E3 Ligase (50 nM).

    • Step 2: Incubate for 60 mins at RT to reach equilibrium.

    • Step 3: Measure TR-FRET signal (Excitation 340nm, Emission 615nm/665nm).

    • Control: Repeat with Compound B (unlinked mixture).

  • Data Analysis:

    • Plot FRET Ratio vs. Log[Compound].

    • Calculate the Cooperativity Factor (

      
      ) : 
      
      
      
      .
    • Interpretation: If

      
      , the linker provides positive cooperativity (stabilizes the complex). If 
      
      
      
      , the linker causes steric clash.
Protocol B: HiBiT Lytic Degradation Assay

A high-throughput method to quantify the biological outcome (degradation) which is absent in the non-linked control.

  • Cell Line: CRISPR-engineered cell line expressing Target-HiBiT fusion.

  • Treatment:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with Compound A (Linker) and Compound B (No Linker) for 4–24 hours.

  • Detection:

    • Add Lytic Detection Reagent (containing LgBiT). LgBiT binds HiBiT to form functional NanoLuc luciferase.

    • Measure Luminescence.

  • Result:

    • With Linker: Sigmoidal decrease in luminescence (DC50 calculation).

    • Without Linker: No change in luminescence (unless the inhibitor destabilizes the protein thermally, which is a distinct mechanism).

Diagram 2: Comparative Evaluation Workflow

This workflow ensures a rigorous "apples-to-apples" comparison of the synthetic analogues.

Workflow cluster_synthesis Synthesis Start Compound Library Parent Parent Warhead (No Linker) Start->Parent Chimera Bifunctional Molecule (With Linker) Start->Chimera Biochem Biochemical Assay (TR-FRET / FP) Parent->Biochem Measure Kd Cellular Cellular Assay (HiBiT / Western Blot) Parent->Cellular Check Inhibition PhysChem PhysChem Profiling (LogD / PAMPA) Parent->PhysChem Chimera->Biochem Measure Ternary Kd Chimera->Cellular Check Degradation (DC50) Chimera->PhysChem Decision Comparative Output Biochem->Decision Cooperativity? Cellular->Decision Hook Effect? PhysChem->Decision Permeability Cost?

Caption: Integrated workflow for profiling linker impact on potency, efficacy, and physicochemical properties.

References

  • Impact of linker length on the activity of PROTACs. Molecular BioSystems. (2011). [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling. (2021). [Link]

  • Linker and Conjugation Site Synergy in Antibody-Drug Conjugates. Bioconjugate Chemistry. (2024).[4] [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates. Molecular Pharmaceutics. (2023). [Link]

  • Modeling the Effect of Cooperativity in Ternary Complex Formation. ACS Bio & Med Chem Au. (2021). [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Benzyloxy)-2-nitrobenzoic acid proper disposal procedures

Senior Application Scientist Note: The following guide treats 5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) not just as a generic organic waste, but as a functionalized nitro-aromatic. While generally stable, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide treats 5-(Benzyloxy)-2-nitrobenzoic acid (CAS: 61340-15-6) not just as a generic organic waste, but as a functionalized nitro-aromatic. While generally stable, the convergence of a nitro group (


) and a carboxylic acid (

) requires specific disposal logic to prevent uncontrolled exotherms or nitrogen oxide (

) release. This protocol prioritizes "Source Segregation"—the single most effective method for preventing laboratory accidents.[1]

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream identity. This compound is an intermediate often used in peptide coupling or resin synthesis; its disposal pathway depends heavily on whether it is a dry solid or dissolved in a mother liquor.

Parameter Data
Compound Name 5-(Benzyloxy)-2-nitrobenzoic acid
CAS Number 61340-15-6
Molecular Formula

Molecular Weight 273.24 g/mol
Physical State Solid (Yellow to off-white powder)
Acidity (pKa) ~2.0–3.5 (Estimated for nitrobenzoic derivatives)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2][3][4]
Energetic Risk Low to Moderate. Nitro-aromatics possess stored chemical energy.[1] While this derivative is stable, it should never be heated to dryness in the presence of strong bases or reducing agents.[1]

Pre-Disposal Stabilization

The "Why": Nitrobenzoic acids are acidic. If thrown into a generic "Organic Waste" container that contains basic amines or strong oxidizers, they can generate heat (neutralization exotherm) or catalyze decomposition.

Critical Segregation Rules
  • NO Strong Bases: Do not mix with hydroxide solutions (NaOH, KOH) in the waste drum. The neutralization is exothermic and can trigger thermal runaway in the presence of the nitro group.[1]

  • NO Reducing Agents: Keep away from hydrides (

    
    , 
    
    
    
    ) or active metals. Reduction of the nitro group is highly exothermic.
  • NO Oxidizers: Segregate from nitric acid or perchlorates.

Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Best practice for: Expired reagents, filter cakes, contaminated paper/gloves.[1]

  • Containerization: Place solids in a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic Acid (Nitro-Aromatic)."

  • Wet-Down (Optional but Recommended): If the powder is very fine and dry, add water (10-20% by weight) to desensitize it against static discharge, although this specific compound is not classified as a primary explosive.

  • Disposal Path: Send for High-Temperature Incineration .

Workflow B: Liquid Waste (Mother Liquors/Solvents)

Best practice for: Reaction mixtures, HPLC effluent.[1]

  • Solvent Check: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • pH Adjustment (The Safety Step):

    • Do not neutralize to pH 7 in the waste container.

    • Leave the solution acidic . Neutralizing creates salts that may precipitate and clog incinerator feed lines or generate heat.

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Disposal Path: Fuel Blending (if high BTU solvent) or Incineration.

Visualized Decision Logic

The following diagram outlines the decision tree for segregating this specific waste stream to minimize cross-reactivity risks.

DisposalLogic Start Waste: 5-(Benzyloxy)-2-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved SolidAction Double Bag or HDPE Jar Label: 'Solid Organic Acid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Destruction Off-Site Incineration (Must handle NOx) SolidAction->Destruction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Halo->Destruction Segregated Stream NonHalo->Destruction Fuel Blending

Caption: Operational decision tree for segregating nitrobenzoic acid waste streams to prevent incompatibility.

Regulatory Compliance (RCRA & Global)

Failure to classify waste correctly is the most common compliance violation.

Regulation Classification Code Reasoning
US EPA (RCRA) D002 (Corrosive)If waste is an aqueous solution with pH

2.[1][5]
US EPA (RCRA) D001 (Ignitable)If dissolved in flammable solvents (Flash point < 60°C).[1]
EU Waste Code 16 05 06* Laboratory chemicals consisting of or containing hazardous substances.[1]
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s.[1] (if pure solid).

Note on P/U Lists: 5-(Benzyloxy)-2-nitrobenzoic acid is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic). However, it must be characterized by its properties (Ignitability, Corrosivity, Reactivity, Toxicity).[1][6]

Emergency Contingencies

Scenario: Benchtop Spill (Solid Powder)

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and N95 dust mask (or respirator if fine dust is visible).

  • Neutralize: Do not apply dry base directly.

    • Cover spill with a wet paper towel to prevent dust generation.

    • Scoop damp material into a waste jar.

    • Wipe surface with a mild soap solution (pH 6-8).

  • Disposal: Label debris as hazardous solid waste.

Scenario: Skin Contact

  • Immediate Action: Flush with water for 15 minutes. The nitrobenzoic acid moiety is a skin irritant and can absorb through skin. Do not use solvent (ethanol/acetone) to wash skin, as this increases absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid (Parent Structure). Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • eCFR (2024). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link][1][7][8]

Sources

Handling

Operational Safety Guide: Handling 5-(Benzyloxy)-2-nitrobenzoic acid (CAS 19078-73-0)

Executive Summary & Scientific Context Handling 5-(Benzyloxy)-2-nitrobenzoic acid requires a safety protocol that goes beyond standard organic acid handling. While the benzyloxy group adds steric bulk and lipophilicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Handling 5-(Benzyloxy)-2-nitrobenzoic acid requires a safety protocol that goes beyond standard organic acid handling. While the benzyloxy group adds steric bulk and lipophilicity, the nitro group (


)  introduces specific risks regarding energetic stability and biological reactivity.

As a Senior Application Scientist, I emphasize that safety is not just compliance; it is a variable that affects experimental reproducibility. Improper handling of nitro-aromatics can lead to sample contamination via static-induced scattering or, more critically, operator sensitization. This guide synthesizes GHS data with practical field experience to ensure a self-validating safety workflow.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Enemy." This compound is generally classified under the following GHS Hazard Statements.

Hazard Code Description Operational Implication
H315 Causes skin irritationNitro-aromatics can be absorbed transdermally; potential for dermatitis.
H319 Causes serious eye irritationAcidic protons + nitro group = high risk of corneal damage upon contact.
H335 May cause respiratory irritationFine dust generation during weighing is the primary exposure vector.
Hidden Hazard Energetic Decomposition Although mono-nitro compounds are generally stable, they are energetic functional groups. Avoid heating to dryness without thermal analysis (DSC).
Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves offer poor resistance to aromatic nitro compounds. We prioritize Nitrile for its chemical resistance and physical durability against crystalline solids.

Table 1: PPE Specifications
Zone Equipment Technical Specification Scientist's Note (The "Why")
Hand Protection Nitrile Gloves Min. Thickness: 0.11 mm (5 mil)Cuff Length: Extended (>280 mm) preferred.Nitro compounds can permeate thin rubber. If dissolving in acetone/DCM, double-glove is mandatory. Change immediately upon splash.[1][2]
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Do not weigh on an open bench. The benzyloxy tail makes this compound "sticky" but dust is still a respiratory irritant.
Eye Protection Safety Glasses ANSI Z87.1 compliant with side shields .Goggles are required only if creating fine dust clouds or working with large (>100g) quantities where splash risk is elevated.
Body Defense Lab Coat 100% Cotton or Nomex (Fire Resistant).Avoid synthetic blends. Static electricity can disperse the powder unexpectedly; synthetics melt into skin if a thermal event occurs.
Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and dust generation, the two most common failure points in handling this solid.

Phase A: Preparation
  • Verify Ventilation: Check the fume hood flow monitor. It must read "Safe" or >80 fpm.

  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before putting them on. A compromised glove is worse than no glove because it traps the chemical against the skin.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if humidity is <30%. Benzyl-protected acids are prone to static cling.

Phase B: Weighing & Transfer
  • Tare the Vessel: Use a glass weighing boat or a conductive plastic boat. Avoid standard weigh paper if possible, as it increases static risk.

  • Spatula Selection: Use a stainless steel spatula. Avoid plastic spatulas which generate static charge.

  • The "Tap" Technique: Do not dump the solid. Gently tap the spatula against the side of the weigh boat to control the flow. This prevents the "puff" of dust that occurs when a large clump hits the boat.

  • Solvent Addition: If preparing a solution, add the solvent to the solid slowly down the side of the vessel to wash down any adherent dust.

Phase C: Reaction Setup
  • Incompatibility Check: Ensure no strong reducing agents (e.g., LiAlH4, Hydrazine) or strong bases are present in the immediate vicinity unless part of the controlled reaction. Nitro groups are sensitive to uncontrolled reduction.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat.

Emergency Response Logic

Time is the critical variable. Memorize this logic flow.

Scenario 1: Skin Contact (Solid or Solution) [3]
  • Brush: If solid, gently brush off excess powder before wetting (to prevent increasing absorption surface area).

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use soft soap (non-abrasive).

  • Alert: Notify the lab manager. Nitro-compounds can cause delayed sensitization.

Scenario 2: Eye Contact
  • Irrigate: Immediately use the eyewash station. Hold eyelids open forcibly.

  • Time: Flush for a full 15 minutes. Do not guess the time—count or use a timer.

  • Medical: Seek medical attention immediately. Bring the SDS.

Visualizations
Figure 1: Exposure Response Workflow

This diagram outlines the immediate decision logic upon potential exposure.

ExposureResponse Start EXPOSURE DETECTED TypeCheck Identify Contact Type Start->TypeCheck SkinSolid Skin Contact (Solid Powder) TypeCheck->SkinSolid SkinLiquid Skin Contact (Solution) TypeCheck->SkinLiquid EyeContact Eye Contact TypeCheck->EyeContact ActionBrush 1. Brush off dry powder 2. Do NOT wet initially SkinSolid->ActionBrush ActionRinse 1. Immediate Water Flush (15 Minutes) SkinLiquid->ActionRinse ActionEyeWash 1. Eyewash Station 2. Hold Eyelids Open 3. Flush 15 Mins EyeContact->ActionEyeWash ActionBrush->ActionRinse Medical Seek Medical Attention (Bring SDS) ActionRinse->Medical ActionEyeWash->Medical

Caption: Immediate triage logic for exposure events. Note the specific "Brush off" step for solids to prevent increasing the absorption surface area.

Figure 2: PPE Selection Decision Tree

Logic for selecting the correct glove and respiratory protection based on operation scale.

PPE_Logic Task Define Task Scale Scale / State? Task->Scale SmallSolid Weighing Solid (<10g) Scale->SmallSolid Small Scale LargeSolid Large Transfer (>10g or Dust) Scale->LargeSolid High Dust Risk Solution Dissolved in Organic Solvent Scale->Solution Liquid Handling PPE_Std Standard PPE: Nitrile (5 mil) + Safety Glasses + Fume Hood SmallSolid->PPE_Std PPE_High Enhanced PPE: Double Glove (Nitrile) + Goggles + N95 (if outside hood) LargeSolid->PPE_High PPE_Chem Solvent Specific: Check Glove Permeation (Double Glove Rec.) Solution->PPE_Chem

Caption: Decision matrix for escalating PPE based on the physical state and quantity of the material handled.

Disposal & Waste Management

Do not pour down the drain.

  • Segregation: Dispose of solid waste in the "Solid Hazardous Waste" container.

  • Liquid Waste: If dissolved, place in the appropriate organic waste stream (Halogenated vs. Non-Halogenated).

  • Labeling: Clearly tag the waste container with "Nitro-benzoic acid derivative." This alerts waste handlers to potential energetic hazards if the waste is later consolidated or distilled.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2783709 (5-Benzyloxy-2-nitrobenzoic acid). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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